1,4-Diphenylbutadiyne
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylbuta-1,3-diynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFJYLWNWIYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-09-5 | |
| Record name | Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8061264 | |
| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White needles; [MSDSonline] | |
| Record name | 1,4-Diphenylbutadiyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7913 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
886-66-8 | |
| Record name | 1,4-Diphenyl-1,3-butadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diphenylbutadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diphenylbutadiyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,3-butadiyne-1,4-diyl)bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIPHENYLBUTADIYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84WV7G15RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Fundamental Properties of 1,4-Diphenylbutadiyne
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbutadiyne, also known as diphenyldiacetylene, is a conjugated aromatic hydrocarbon with the chemical formula C₁₆H₁₀.[1] It consists of a rigid butadiyne backbone capped by two phenyl groups, a structure that imparts unique electronic, optical, and chemical properties.[1] This extended π-conjugation system is the source of its fluorescence and makes it a subject of significant interest in diverse fields.[2] For researchers, it serves as a crucial building block in organic synthesis for creating more complex aromatic compounds and polymers.[1] In materials science, its photophysical characteristics are exploited in the development of optoelectronic devices like organic light-emitting diodes (OLEDs).[1] Furthermore, its potential anticancer and antimicrobial activities have positioned it as a molecule of interest in pharmaceutical research and drug development.[1] This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.
Core Chemical and Physical Properties
This compound presents as a white to light yellow crystalline solid.[1][3] It is stable under normal laboratory conditions but should be stored away from strong oxidizing agents.[4][5] Key identification and physical property data are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 886-66-8[1][4] |
| Molecular Formula | C₁₆H₁₀[1][4] |
| Molecular Weight | 202.26 g/mol [4] |
| IUPAC Name | 4-phenylbuta-1,3-diynylbenzene[4][6] |
| Synonyms | Diphenyldiacetylene, Diphenylbutadiyne[4] |
| SMILES | C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2[4][6] |
| InChI Key | HMQFJYLWNWIYKQ-UHFFFAOYSA-N[4][6] |
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Appearance | White to light yellow crystalline powder or needles[1][3] |
| Melting Point | 86-87 °C[4][6][7] |
| Density | 1.936 g/cm³[6] |
| Water Solubility | Sparingly soluble (5.5 x 10⁻⁴ g/L at 25°C)[1][4] |
| Solvent Solubility | Soluble in toluene (B28343) and other organic solvents[1][4] |
Spectroscopic Profile
The spectroscopic properties of this compound are dominated by its extended π-conjugated system, which allows for π → π* electronic transitions.[2] It is recognized as a fluorescent compound and has been utilized as a fluorochrome.[8] However, its fluorescence quantum yield is notably low, suggesting that non-radiative decay pathways are the primary mode of energy dissipation after excitation.[2] This characteristic makes it a candidate for studies involving fluorescence quenching or energy transfer systems.[2]
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Peak(s) and Conditions |
|---|---|
| UV-Vis Absorption | Excitation peak at 305 nm |
| Molar extinction coefficient (ε): 27,800 cm⁻¹/M at 326 nm (in ethanol)[2] | |
| Fluorescence Emission | Emission peak at 330 nm |
| Quantum Yield (Φ): 0.00161 | |
| ¹H NMR | (400 MHz, CDCl₃) δ: 7.53-7.51 (d, J= 8Hz, 4H), 7.41–7.31 (m, 6H) |
| ¹³C NMR | (100 MHz, CDCl₃) δ: 132.55, 129.17, 128.23, 121.72, 81.54, 73.50 |
Synthesis and Reactivity
Experimental Protocol: Synthesis via Hay-Glaser Coupling
The most common and efficient method for synthesizing symmetrical diynes like this compound is through the copper-catalyzed oxidative homocoupling of terminal alkynes, a reaction known as the Glaser coupling.[6] The Hay modification utilizes a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which allows for milder and more versatile reaction conditions.[5][6]
Objective: To synthesize this compound from phenylacetylene (B144264) via copper-catalyzed aerobic oxidative coupling.
Materials:
-
Phenylacetylene (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (B3395972) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).[6]
-
Add TMEDA (1.2 mmol) to the mixture.[6]
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air (e.g., open to the air or with a balloon of air) for 3-6 hours.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product into diethyl ether or ethyl acetate (3 x 15 mL).[6]
-
Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate, to afford the pure this compound.[6]
Chemical Reactivity
The reactivity of this compound is centered on its electron-rich alkyne units and its conjugated system.
-
Cycloaddition Reactions: It undergoes UV-irradiated cross-cycloaddition reactions with various olefins, such as 2,3-dimethyl-2-butene (B165504) and dimethyl fumarate.[3][7]
-
Metal Complex Formation: The alkyne moieties readily coordinate with transition metals. For example, it reacts with tungsten carbonyl complexes to form iodo-bridged dimers.[3][7] It also forms organonickel complexes.[6]
-
Synthetic Building Block: It is a valuable precursor in multi-step syntheses. A notable application is its use in the palladium-catalyzed [3+2] annulation with meso-bromoporphyrin to prepare 7,8-dehydropurpurin dimers.[3][4][7]
Applications and Research Interest
The unique combination of a rigid, linear structure, extended π-conjugation, and chemical reactivity makes this compound a versatile molecule in both fundamental and applied research.
-
Materials Science: Its conjugated structure and resulting electronic properties make it a candidate for use in organic electronics, such as in molecular wires and as a component in OLEDs and organic photovoltaics (OPVs).[1]
-
Organic Synthesis: It serves as a rigid linear scaffold and a key building block for the synthesis of complex polycyclic aromatic hydrocarbons, functional polymers, and macrocycles.[1]
-
Pharmaceutical Research: The compound has demonstrated potential biological activities, including anticancer and antimicrobial properties, making it a subject of investigation for therapeutic applications.[1] It is also known to be a non-photodynamic phototoxic compound.
Safety and Handling
This compound is classified as an irritant.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed.[5] It should be handled in a well-ventilated area to avoid inhalation of dust.[5]
Table 4: GHS Hazard Information for this compound
| Hazard Class | Code | Statement |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation[7][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[7][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[7][8] |
Handling and Storage:
-
Storage: Store in a cool, dry place in a tightly sealed container.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition: Thermal decomposition can release irritating vapors and gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[5]
Conclusion
This compound is a molecule of fundamental importance with a rich profile of chemical and physical properties. Its rigid, conjugated structure is the foundation for its utility as a fluorescent probe, a building block in advanced organic synthesis, and a component in novel electronic materials. For professionals in materials science and drug development, its predictable synthesis and versatile reactivity offer a robust platform for innovation. A thorough understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in scientific research and technological advancement.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Eglinton Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 1,4-Diphenylbutadiyne from Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diphenylbutadiyne, a conjugated diyne, serves as a valuable scaffold in medicinal chemistry and materials science. Its synthesis from the readily available precursor, phenylacetylene (B144264), is a cornerstone of synthetic organic chemistry. This technical guide provides a comprehensive overview of the primary synthetic methodologies for the preparation of this compound, with a focus on the Glaser, Hay, and Eglinton coupling reactions. Detailed experimental protocols, comparative data on reaction conditions and yields, and mechanistic insights are presented to aid researchers in the efficient synthesis and application of this versatile molecule.
Introduction
This compound (also known as diphenyldiacetylene) is an organic compound with the chemical formula C₁₆H₁₀.[1][2] It consists of two phenyl groups linked by a butadiyne core. This conjugated system imparts unique electronic and photophysical properties, making it a subject of interest in various fields, including the development of novel therapeutics, organic electronics, and advanced materials.[3][4] The synthesis of this compound is typically achieved through the oxidative homocoupling of phenylacetylene, a terminal alkyne.[5][6] Several named reactions, primarily copper-catalyzed, have been developed for this transformation, each with its own set of advantages and limitations. This guide will delve into the most prominent of these methods.
Synthetic Methodologies
The synthesis of this compound from phenylacetylene is predominantly accomplished via oxidative coupling reactions. The most common and historically significant methods are the Glaser, Hay, and Eglinton couplings. These reactions share a common mechanistic feature: the formation of a copper acetylide intermediate followed by an oxidative dimerization.[5]
Glaser Coupling
The Glaser coupling, first reported by Carl Glaser in 1869, is one of the earliest examples of a transition-metal-catalyzed carbon-carbon bond-forming reaction.[5][6] It involves the coupling of terminal alkynes using a copper(I) salt, such as CuCl or CuI, a base (e.g., ammonia (B1221849) or an amine), and an oxidant, typically molecular oxygen.
Reaction Scheme:
Hay Coupling
The Hay coupling is a significant modification of the Glaser coupling that utilizes a catalytic amount of a copper(I)-TMEDA (tetramethylethylenediamine) complex.[6][7] The TMEDA ligand enhances the solubility of the copper catalyst in a wider range of organic solvents, making the reaction more versatile.[8] Air (oxygen) is used to reoxidize the copper catalyst, allowing for a catalytic cycle.[6]
Eglinton Coupling
The Eglinton coupling employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a coordinating solvent like pyridine.[9][10] This method avoids the need for an external oxidant like oxygen, as the Cu(II) salt itself acts as the oxidizing agent.[9]
Comparative Data of Synthetic Protocols
The choice of synthetic method for producing this compound depends on several factors, including desired yield, reaction time, and available reagents. The following table summarizes various reported conditions for the synthesis of this compound from phenylacetylene.
| Method | Catalyst | Base/Ligand | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Glaser-Hay | CuCl | TMEDA | Air | Acetone (B3395972) | Room Temp | 3 | 97 | [11] |
| Glaser-Hay | CuI | TMEDA | Air | Dichloromethane | Room Temp | 4 | 90 | [11] |
| Eglinton | Cu(OAc)₂ | Piperidine | - | Pyridine | 60 | 6 | 85 | [11] |
| Glaser | CuCl | n-Propylamine | Air | None | 60 | 3 | 88 | [11] |
| - | CuBr | - | Air | Acetonitrile | Room Temp | 2 | 80 | [11] |
| - | Pd(OAc)₂/CuI | DABCO | Air | - | - | - | 70-98 | [12] |
| - | CuCl | n-Propylamine | Air | None | 60 | 3-5 | up to 95 | [13] |
Detailed Experimental Protocols
Protocol 1: Glaser-Hay Coupling using CuCl/TMEDA in Acetone[13]
Materials:
-
Phenylacetylene (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
Stir bar
-
25 mL Round-bottom flask
-
Air supply (e.g., balloon or open to air with efficient stirring)
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Protocol 2: Solvent-Free Glaser Coupling using CuCl/n-Propylamine[13][15]
Materials:
-
Phenylacetylene (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
n-Propylamine (1.0 mmol)
-
Stir bar
-
Reaction vial
Procedure:
-
To a reaction vial containing a stir bar, add phenylacetylene (1.0 mmol) and copper(I) chloride (0.05 mmol).
-
Add n-propylamine (1.0 mmol) to the mixture.
-
Stir the reaction mixture at 60 °C for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, dissolve the reaction mixture in a small amount of dichloromethane.
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Wash the silica pad with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the generalized mechanistic pathway for copper-catalyzed homocoupling of phenylacetylene and a typical experimental workflow for the synthesis and purification of this compound.
Caption: Generalized mechanism of the copper-catalyzed homocoupling of phenylacetylene.
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from phenylacetylene is a well-established transformation in organic chemistry, with the Glaser, Hay, and Eglinton couplings being the most prominent methods. The choice of a specific protocol depends on the desired scale, available resources, and tolerance for different reaction conditions. The provided data and experimental procedures offer a practical guide for researchers to select and implement the most suitable method for their synthetic needs. The continued development of greener and more efficient catalytic systems will undoubtedly further enhance the accessibility and utility of this important class of compounds in drug discovery and materials science.
References
- 1. Diphenylbutadiyne - Wikipedia [en.wikipedia.org]
- 2. 1,4-Diphenyl-1,3-butadiyne | C16H10 | CID 70174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Eglinton Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Glaser Coupling Mechanism for the Synthesis of 1,4-Diphenylbutadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glaser coupling, a foundational reaction in organic chemistry, facilitates the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. First reported by Carl Andreas Glaser in 1869, this copper-catalyzed carbon-carbon bond formation has become an indispensable tool in the synthesis of a wide array of organic molecules, from natural products and pharmaceuticals to advanced materials like conjugated polymers.[1] This guide provides a comprehensive overview of the Glaser coupling mechanism, with a specific focus on the synthesis of 1,4-diphenylbutadiyne from phenylacetylene (B144264). It includes detailed experimental protocols for the classic Glaser coupling and its key variations—the Hay and Eglinton couplings—along with comparative quantitative data and visual diagrams to elucidate the reaction pathways and workflows.
Core Reaction Mechanism
The generally accepted mechanism for the Glaser coupling involves three primary steps:
-
Formation of a Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) catalyst in the presence of a base. The base facilitates the deprotonation of the alkyne, leading to the formation of a copper(I) acetylide intermediate.[1]
-
Oxidative Coupling: Two molecules of the copper(I) acetylide undergo an oxidative coupling process. This step results in the formation of the 1,3-diyne product and reduced copper species (e.g., copper(0)).
-
Reoxidation of the Catalyst: An oxidant, typically molecular oxygen from the air, reoxidizes the reduced copper back to its active copper(I) state, allowing the catalytic cycle to continue.[1]
Variations of the Glaser Coupling
Several modifications of the original Glaser coupling have been developed to improve reaction efficiency, substrate scope, and experimental convenience. The most notable variations are the Hay and Eglinton couplings.
-
Classic Glaser Coupling: The original method often utilizes a copper(I) salt, such as CuCl, in the presence of a base like ammonia (B1221849) and an oxidant, typically air, in a solvent such as water or an alcohol.[2][3]
-
Hay Coupling: This popular modification, developed by Allan S. Hay, employs a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex. The use of TMEDA as both a base and a ligand enhances the solubility of the copper catalyst in organic solvents, offering greater versatility and milder reaction conditions.[1]
-
Eglinton Coupling: This variation utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a solvent like pyridine. A key difference is that the Cu(II) salt acts as the oxidant, negating the need for an external oxidant like oxygen.[4][5] This method is particularly useful when an oxygen-free environment is desired.
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes various reaction conditions and their corresponding yields for the synthesis of this compound from phenylacetylene via Glaser and Hay couplings, providing a basis for comparison and optimization.
| Coupling Type | Catalyst (mol%) | Base/Ligand | Solvent | Temperature | Time (h) | Yield (%) |
| Hay | CuCl (5) | TMEDA | Acetone (B3395972) | Room Temp | 3 | 97 |
| Hay | CuI (5) | TMEDA | Dichloromethane | Room Temp | 4 | 90 |
| Hay | CuCl (5) | n-Propylamine | None | 60 °C | 3 | 88 |
| Eglinton | Cu(OAc)₂ (stoichiometric) | Piperidine | Pyridine | 60 °C | 6 | 85 |
| Hay | CuCl (5) | n-Propylamine | None | 60 °C | 3 | 85 |
| Hay | CuBr | None | Acetonitrile | Room Temp | 2 | 80 |
Experimental Protocols
Protocol 1: Classic Glaser Coupling of Phenylacetylene (Generalized)
Materials:
-
Phenylacetylene (1.0 mmol)
-
Copper(I) chloride (CuCl, catalytic amount)
-
Ammonium (B1175870) hydroxide (B78521) (aqueous solution)
-
Ethanol
-
Air (as oxidant)
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene in ethanol.
-
Add a catalytic amount of copper(I) chloride to the solution.
-
To this mixture, add an aqueous solution of ammonium hydroxide.
-
Stir the reaction mixture vigorously at room temperature, open to the air, to allow for oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield this compound.
Protocol 2: Hay Coupling of Phenylacetylene
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mg)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol, 140 mg)
-
Acetone (10 mL)
-
Stir bar
-
25 mL round-bottom flask
-
Air supply (e.g., balloon or efficient stirring open to air)
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexanes and ethyl acetate) to afford pure this compound.[1]
Protocol 3: Eglinton Coupling of Phenylacetylene (Generalized)
Materials:
-
Phenylacetylene (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, stoichiometric amount)
-
Pyridine
-
Stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene in pyridine.
-
Add a stoichiometric amount of copper(II) acetate to the solution.
-
Stir the reaction mixture, typically at an elevated temperature (e.g., 60 °C), for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is typically worked up by adding a dilute acid (e.g., HCl) and extracting the product with an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Mandatory Visualizations
Caption: Catalytic cycle of the Glaser coupling reaction.
Caption: General experimental workflow for the Glaser coupling.
References
An In-depth Technical Guide to the Crystal Structure of 1,4-Diphenylbutadiyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the crystal structure of 1,4-diphenylbutadiyne, a molecule of significant interest in materials science and as a structural motif in medicinal chemistry. Understanding its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, designing novel derivatives, and elucidating its interactions in various chemical and biological systems.
Core Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n.[1] The key crystallographic parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₁₆H₁₀ |
| Formula Weight | 202.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 12.898(2) Å |
| b | 3.972(1) Å |
| c | 12.923(3) Å |
| β | 117.80(2)° |
| Volume | 584.9(2) ų |
| Z | 2 |
| Calculated Density | 1.148 Mg/m³ |
| Absorption Coefficient | 0.068 mm⁻¹ |
| F(000) | 212 |
| Data Collection | |
| Diffractometer | Enraf-Nonius CAD-4 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| 2θ range for data collection | 2.22 to 24.97° |
| Index ranges | -15 ≤ h ≤ 15, 0 ≤ k ≤ 4, 0 ≤ l ≤ 15 |
| Reflections collected | 1150 |
| Independent reflections | 1028 [R(int) = 0.0152] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1028 / 0 / 97 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2σ(I)] | R1 = 0.0385, wR2 = 0.0995 |
| R indices (all data) | R1 = 0.0486, wR2 = 0.1055 |
| Largest diff. peak and hole | 0.135 and -0.125 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond | Length (Å) | Angle | Degrees (°) |
| C(1)-C(2) | 1.192(3) | C(2)-C(1)-C(3) | 178.6(2) |
| C(1)-C(3) | 1.439(2) | C(1)-C(2)-C(2)#1 | 179.9(3) |
| C(2)-C(2)#1 | 1.378(4) | C(4)-C(3)-C(5) | 118.0(2) |
| C(3)-C(4) | 1.390(2) | C(4)-C(3)-C(1) | 121.0(2) |
| C(3)-C(8) | 1.392(2) | C(8)-C(3)-C(1) | 121.0(2) |
| C(4)-C(5) | 1.385(2) | C(3)-C(4)-C(5) | 121.1(2) |
| C(5)-C(6) | 1.380(3) | C(6)-C(5)-C(4) | 120.1(2) |
| C(6)-C(7) | 1.379(3) | C(7)-C(6)-C(5) | 119.9(2) |
| C(7)-C(8) | 1.382(3) | C(6)-C(7)-C(8) | 120.2(2) |
| C(7)-C(8)-C(3) | 120.7(2) |
Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1
Experimental Protocols
Crystal Growth
Crystals of this compound suitable for X-ray diffraction were obtained from the decomposition of the cuprate (B13416276) prepared from the reaction between lithium phenylacetylide and copper(I) cyanide in a diethyl ether solution at room temperature.
X-ray Data Collection and Structure Refinement
A colorless needle-shaped crystal with dimensions of 0.40 x 0.15 x 0.10 mm was mounted on a glass fiber. Data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated MoKα radiation. The unit cell parameters were determined from 25 carefully centered reflections.
The structure was solved by direct methods using the SHELXS-86 program and refined by full-matrix least-squares on F² using SHELXL-93. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in idealized positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the crystal structure determination of this compound.
Caption: Workflow for this compound Crystal Structure Analysis.
Molecular Structure and Connectivity
The diagram below shows the molecular structure of this compound with atom numbering corresponding to the crystallographic data.
Caption: Molecular Connectivity of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,4-Diphenylbutadiyne
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 1,4-diphenylbutadiyne, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and logical diagrams to facilitate a deeper understanding of the molecule's structural characterization.
Introduction to this compound
This compound, also known as diphenyldiacetylene, is an organic compound with the chemical formula C₁₆H₁₀. Its structure consists of a diacetylene core flanked by two phenyl groups. This linear, conjugated system is of significant interest in materials science and medicinal chemistry due to its electronic and structural properties. NMR spectroscopy is a pivotal analytical technique for confirming its structure and purity.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound are characterized by signals corresponding to the aromatic protons and carbons, as well as the sp-hybridized carbons of the butadiyne linker. The data presented here is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.53-7.51 | Doublet | 4H | 8 | Ortho-protons of the phenyl groups |
| 7.41-7.31 | Multiplet | 6H | - | Meta- and para-protons of the phenyl groups |
Table 2: ¹³C NMR Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 132.55 | Phenyl carbons (ortho) |
| 129.17 | Phenyl carbons (para) |
| 128.23 | Phenyl carbons (meta) |
| 121.72 | Phenyl carbon (ipso, attached to the alkyne) |
| 81.54 | Alkyne carbon (C≡C) adjacent to the phenyl group |
| 73.50 | Alkyne carbon (C≡C) in the center of the butadiyne chain |
Experimental Protocols
The following section details the methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.
Instrumentation and Parameters:
-
Spectrometer: The NMR spectra were recorded on a FT–NMR Bruker Avance-500 instrument.[1]
-
Frequency: ¹H NMR spectra were recorded at 500 MHz, and ¹³C NMR spectra were recorded at 125 MHz.[1]
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for sample preparation.[1]
-
Internal Standard: Tetramethylsilane (TMS) was used as an internal standard, with its signal set to 0.00 ppm.[1]
Sample Preparation: A small amount of this compound is dissolved in approximately 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The solution should be clear and free of any particulate matter to ensure high-resolution spectra.
Data Acquisition: Standard pulse programs are used for acquiring both ¹H and ¹³C NMR spectra. For the ¹³C spectrum, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.
Visualizations
Molecular Structure and NMR Active Nuclei: The following diagram illustrates the chemical structure of this compound, with annotations for the different types of protons and carbons that give rise to the observed NMR signals.
Caption: Structure of this compound with atom labels.
General Workflow for NMR Data Acquisition and Analysis: The following flowchart outlines the standard procedure for obtaining and interpreting NMR data.
Caption: General workflow for NMR data acquisition and analysis.
References
UV-Vis absorption spectrum of 1,4-Diphenylbutadiyne
An In-depth Technical Guide on the UV-Vis Absorption Spectrum of 1,4-Diphenylbutadiyne
This guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption properties of this compound (DPB), a conjugated diyne. Due to its extended π-system, this molecule absorbs light in the UV region of the electromagnetic spectrum.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the analysis of conjugated organic compounds.
Core Spectroscopic Data
The electronic absorption spectrum of this compound is characterized by strong absorption bands resulting from π-π* electronic transitions within its conjugated system.[1][2] The key quantitative data from a referenced measurement is summarized below.
| Parameter | Value | Wavelength (nm) | Reference |
| Molar Extinction Coefficient (ε) | 27,800 cm⁻¹/M | 326.0 | Armitage, et al., 1954[4] |
Note: The molar extinction coefficient, also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength.
Experimental Protocols
The accurate measurement of UV-Vis absorption spectra is critical for both qualitative and quantitative analysis. The data presented in this guide was obtained following a detailed experimental protocol.
Cited Experimental Parameters
The specific parameters used for the measurement of this compound referenced above are as follows[4]:
-
Spectrophotometer: Cary 3
-
Spectral Bandwidth: 1.0 nm
-
Data Interval: 0.25 nm
-
Scan Rate: 112.5 nm/min
-
Signal Averaging Time: 0.133 sec
General UV-Vis Spectroscopy Protocol
The following is a generalized, best-practice workflow for obtaining the UV-Vis absorption spectrum of a compound like this compound.
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer's deuterium (B1214612) and tungsten lamps and allow them to warm up for approximately 20 minutes to ensure a stable output.[5]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., hexane, ethanol).
-
Prepare a dilute solution from the stock. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units) to ensure linearity.[6]
-
Use a 1 cm pathlength quartz cuvette for all measurements, as glass absorbs UV light.[6]
-
-
Baseline Correction:
-
Sample Measurement:
-
Remove the blank cuvette and replace it with the cuvette containing the this compound solution.
-
Initiate the scan to record the absorption spectrum.[5]
-
-
Data Processing:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, use the Beer-Lambert Law (A = εbc) to calculate the molar extinction coefficient (ε).
-
Logical Workflow Visualization
The following diagram illustrates the general experimental workflow for acquiring a UV-Vis absorption spectrum.
References
- 1. Structure Determination in Conjugated Systems UV | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. jackwestin.com [jackwestin.com]
- 4. This compound [omlc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 1,4-diphenylbutadiene [omlc.org]
In-Depth Technical Guide: Fluorescence Properties of 1,4-Diphenylbutadiyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fluorescence properties of 1,4-Diphenylbutadiyne (DPB), a conjugated aromatic hydrocarbon. This document summarizes key quantitative data, details experimental methodologies for characterization, and presents a visual representation of the experimental workflow.
Core Fluorescence Properties
This compound exhibits fluorescence, a phenomenon where the molecule, after absorbing light, emits a photon to return to its ground electronic state. The efficiency and spectral characteristics of this emission are influenced by the molecular structure and the surrounding solvent environment.
Quantitative Fluorescence Data
The following table summarizes the key fluorescence properties of this compound in ethanol, a common organic solvent.
| Property | Value | Solvent | Excitation Wavelength (nm) | Reference |
| Fluorescence Quantum Yield (Φ) | 0.00161 | Ethanol | 300 | [1] |
| Maximum Excitation Wavelength (λex) | 305 nm | - | - | |
| Maximum Emission Wavelength (λem) | 330 nm | - | - |
Note: The quantum yield is notably low, indicating that non-radiative decay processes are the dominant pathways for the excited state to return to the ground state.
Solvatochromism
Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before emitting a photon. Specific quantitative data for the fluorescence lifetime of this compound could not be definitively identified in the reviewed literature. However, for structurally similar diphenylpolyenes, fluorescence lifetimes can range from picoseconds to several nanoseconds, and are influenced by factors such as the length of the polyyne chain and the solvent. Given the low quantum yield of this compound, a relatively short fluorescence lifetime would be expected.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the fluorescence properties of this compound.
Steady-State Fluorescence Spectroscopy
This technique is used to measure the excitation and emission spectra, as well as the fluorescence quantum yield.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a spectroscopic grade solvent (e.g., ethanol) in a 1 cm pathlength quartz cuvette. The concentration is adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation: A spectrofluorometer (e.g., Spex FluoroMax) is used for the measurements.
-
Excitation and Emission Spectra Acquisition:
-
To obtain the emission spectrum, the sample is excited at a fixed wavelength (e.g., 300 nm), and the emitted light is scanned across a range of higher wavelengths.[1]
-
To obtain the excitation spectrum, the emission wavelength is fixed at the maximum of the emission band, and the excitation wavelength is scanned across a range of lower wavelengths.
-
-
Quantum Yield Determination: The quantum yield is typically determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, measured under identical experimental conditions. The following equation is used:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Data Correction: The raw spectral data is corrected for instrumental factors, such as the wavelength-dependent sensitivity of the detector and variations in the lamp output. Dark counts are also subtracted from the measurements.[1]
Time-Resolved Fluorescence Spectroscopy
This technique is employed to measure the fluorescence lifetime of a molecule.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Sample Preparation: A dilute solution of the sample is prepared as described for steady-state measurements.
-
Instrumentation: A TCSPC system is used, which consists of a pulsed light source (e.g., a laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Measurement:
-
The sample is excited with short pulses of light.
-
The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.
-
A histogram of the arrival times of many photons is built up over millions of excitation cycles. This histogram represents the fluorescence decay profile.
-
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The quality of the fit is assessed using statistical parameters like chi-squared (χ²).
Visualizations
Experimental Workflow for Fluorescence Spectroscopy
The following diagram illustrates the general workflow for characterizing the fluorescence properties of a compound.
Caption: Experimental workflow for fluorescence characterization.
Signaling Pathways and Applications
Currently, there is no readily available scientific literature indicating the use of this compound as a fluorescent probe in specific biological or chemical signaling pathways. Its low quantum yield may limit its applicability as a highly sensitive fluorescent marker in complex biological systems. However, its rigid, conjugated structure could make it a candidate for incorporation into larger molecular assemblies or materials where its photophysical properties could be modulated. Further research is needed to explore its potential in this area.
Conclusion
This compound is a fluorescent molecule with well-defined excitation and emission properties in ethanol, although it exhibits a low fluorescence quantum yield. While its solvatochromic behavior and fluorescence lifetime require more detailed investigation, the experimental protocols for such characterization are well-established. The lack of current applications in signaling pathways suggests an opportunity for future research to explore the potential of this and related diphenylpolyyne structures as novel fluorescent probes.
References
Solubility of 1,4-Diphenylbutadiyne in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of 1,4-Diphenylbutadiyne Solubility
This compound is a crystalline solid that is recognized for its poor solubility in water but demonstrates solubility in a range of organic solvents.[1][2][3][4][5] The solubility is qualitatively described in several sources, with particular emphasis on its solubility in toluene, where it is noted to be "soluble almost to transparency."[1][2][3][4][5]
Qualitative Solubility Data
While precise quantitative data is not available, the following table summarizes the reported qualitative solubility of this compound in various organic solvents. This information is crucial for solvent selection in synthesis, purification, and various applications.
| Solvent | Qualitative Solubility Description |
| Toluene | Soluble, almost to transparency[1][2][3][4][5] |
| Other Organic Solvents | Generally described as soluble[1] |
| Water | Insoluble[1] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[6] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.
3.1. Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer, or other suitable analytical instrument
-
Standard laboratory glassware
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
-
Analysis:
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
This comprehensive guide provides both the known qualitative solubility of this compound and a robust experimental framework for its quantitative determination. This information is intended to support researchers and professionals in their work involving this compound.
References
Thermal Stability of 1,4-Diphenylbutadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 1,4-Diphenylbutadiyne. Due to its conjugated polyyne structure, this compound is of interest in materials science and drug development. However, a thorough understanding of its thermal behavior is crucial for safe handling, processing, and application. This document consolidates available physical data, outlines detailed experimental protocols for thermal analysis, and presents logical frameworks for understanding its potential thermal decomposition. A notable gap in the existing literature is the absence of specific quantitative data on the decomposition temperature and energetic properties of this compound; therefore, this guide also serves as a proposal for future research.
Introduction
This compound is a conjugated aromatic hydrocarbon featuring a diyne core flanked by two phenyl groups. This molecular architecture imparts unique electronic and structural properties, making it a valuable building block in the synthesis of advanced materials and potentially in the design of novel therapeutic agents. The presence of the highly unsaturated butadiyne chain, however, raises questions about its thermal stability. Polyynes, in general, are known for their potential instability, with some members of this class exhibiting sensitivity to heat, friction, and impact.[1] A comprehensive characterization of the thermal properties of this compound is therefore essential for any application.
This guide summarizes the known physical properties and provides detailed, best-practice protocols for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Physicochemical Properties of this compound
A summary of the currently available and verified physicochemical data for this compound is presented in Table 1. It is important to note the absence of a reported decomposition temperature in the publicly available literature.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₀ | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Melting Point | 86-87 °C | |
| Appearance | White to pale cream crystals or powder | [3] |
| Solubility | Insoluble in water; soluble in ether and hot alcohol. | [4] |
| Decomposition Temperature | Not reported | |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂) upon combustion. |
Table 1: Known Physicochemical Properties of this compound
Experimental Protocols for Thermal Stability Assessment
To address the gap in knowledge regarding the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperature and the kinetics of weight loss.
Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass of this compound.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, representative sample of this compound (typically 3-5 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]
-
An empty TGA pan of the same material is used as a reference.
-
-
Heating Program:
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C.
-
A linear heating rate of 10 °C/min is applied.
-
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis:
-
The TGA curve (mass % vs. temperature) is plotted.
-
The onset temperature of decomposition is determined from the initial point of significant mass loss.
-
The derivative of the TGA curve (DTG curve) is plotted to identify the temperature(s) of the maximum rate of mass loss.
-
The percentage of residual mass at the end of the experiment is determined.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic decomposition events of this compound.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small sample of this compound (typically 1-3 mg) is accurately weighed into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
An empty, hermetically sealed aluminum pan is used as a reference.
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Heating Program:
-
The sample is first equilibrated at a temperature below its melting point (e.g., 30 °C).
-
The sample is then heated at a constant rate of 10 °C/min to a temperature well above its melting point but below the expected decomposition temperature (e.g., 250 °C).
-
-
Data Collection: The heat flow to the sample is recorded as a function of temperature.
-
Data Analysis:
-
The DSC thermogram (heat flow vs. temperature) is plotted.
-
The melting point is determined as the onset or peak temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
The presence of any exothermic peaks following the melting endotherm would indicate decomposition. The onset temperature and enthalpy of this exotherm should be determined.
-
Visualization of Experimental Workflow and Decomposition Logic
The following diagrams, created using the DOT language, illustrate the proposed experimental workflow and a logical representation of the potential thermal decomposition of this compound.
Caption: Workflow for the thermal analysis of this compound.
Caption: Logical pathway for the thermal decomposition of this compound.
Discussion and Future Outlook
The lack of concrete experimental data on the thermal decomposition of this compound represents a significant knowledge gap. The protocols outlined in this guide provide a clear pathway for researchers to obtain this critical information. The conjugated polyyne structure suggests that thermal decomposition may proceed via complex radical mechanisms, potentially leading to the formation of a variety of smaller aromatic fragments, gaseous products, and a stable carbonaceous char.
Future studies should not only focus on TGA and DSC but also employ techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products during decomposition. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would also be invaluable for characterizing the less volatile decomposition fragments.
Furthermore, given the potential energetic nature of polyynes, it is recommended that small-scale sensitivity tests (impact and friction) be conducted to fully assess the handling hazards of this compound, especially when considering its use in applications where it may be subjected to mechanical stress or elevated temperatures.
Conclusion
While this compound is a compound of significant interest, its thermal stability remains poorly characterized. This technical guide has summarized the known physical properties and provided detailed experimental protocols to facilitate the necessary research to fill this gap. The safe and effective application of this compound in drug development and materials science is contingent upon a thorough understanding of its behavior at elevated temperatures. The implementation of the recommended analytical procedures will provide the foundational data required for its responsible use.
References
- 1. Polyyne - Wikipedia [en.wikipedia.org]
- 2. 1,4-Diphenyl-1,3-butadiyne | C16H10 | CID 70174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Diphenylacetylene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. epfl.ch [epfl.ch]
An In-depth Technical Guide on the Electronic Structure of 1,4-Diphenylbutadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbutadiyne (DPB), a conjugated diyne capped with two phenyl rings, serves as a fundamental building block in organic electronics, materials science, and as a structural motif in certain pharmacologically active compounds. Its rigid, linear geometry and extended π-electron system give rise to unique electronic and photophysical properties. A thorough understanding of its electronic structure is paramount for the rational design of novel materials with tailored optoelectronic characteristics and for elucidating the mechanisms of action in biological systems. This technical guide provides a comprehensive overview of the electronic structure of this compound, integrating experimental data with computational analysis.
Molecular Geometry and Crystal Structure
The molecular structure of this compound is characterized by a linear butadiyne core (C≡C-C≡C) flanked by two phenyl groups. X-ray crystallography has been instrumental in determining the precise bond lengths and angles in the solid state.
Table 1: Experimental Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pccn | [1] |
| C(1)≡C(2) Bond Length (Å) | 1.19 | [1] |
| C(2)-C(3) Bond Length (Å) | 1.37 | [1] |
| C(1)-C(phenyl) Bond Length (Å) | 1.44 | [1] |
| C≡C-C Angle (°) | 178.9 | [1] |
| C-C≡C Angle (°) | 179.1 | [1] |
Note: The data presented is based on available crystallographic information from the Cambridge Structural Database (CSD) under deposition number 258218.[1]
The linearity of the butadiyne chain is a key feature, with bond angles close to 180°. The phenyl rings are typically co-planar with the diyne core in the ground state, allowing for maximum π-conjugation.
Experimental Spectroscopic Properties
The electronic transitions of this compound have been characterized using UV-Vis absorption and fluorescence spectroscopy. These techniques provide direct insight into the energy gaps between electronic states.
Table 2: Experimental Spectroscopic Data for this compound
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 305 nm, 326 nm | Acetonitrile | [2] |
| Molar Extinction Coefficient (ε) at 326 nm | 27,800 M-1cm-1 | Not Specified | [2] |
| Emission Maximum (λem) | 330 nm, 347 nm | Acetonitrile | [2] |
| Stokes Shift | ~25 nm | Acetonitrile | [2] |
The absorption spectrum exhibits vibronic fine structure, which is characteristic of rigid conjugated molecules. The relatively small Stokes shift indicates that the molecular geometry does not significantly change upon excitation to the first singlet excited state.
Theoretical Electronic Structure: Molecular Orbitals
Computational quantum chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for elucidating the electronic structure of conjugated systems like this compound. DFT calculations at the B3LYP/6-31G* level of theory are commonly employed to determine the energies and spatial distributions of the molecular orbitals.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance as they govern the electronic transitions and reactivity of the molecule.
Table 3: Calculated Frontier Molecular Orbital Energies for this compound (B3LYP/6-31G)*
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -1.25 |
| LUMO | -1.89 |
| HOMO | -6.21 |
| HOMO-1 | -6.85 |
Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.
The HOMO is primarily localized on the butadiyne core and the phenyl rings, exhibiting π-bonding character. The LUMO is also distributed across the entire molecule, with significant π*-antibonding character along the butadiyne chain. The energy difference between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that correlates with the lowest energy electronic transition observed in the absorption spectrum.
Electronic Transitions and Excited States
The primary electronic transition observed in the UV-Vis spectrum of this compound is a π → π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO.[3]
In addition to the singlet excited states accessed through absorption and fluorescence, the triplet excited state of this compound has been investigated using techniques such as time-resolved electron paramagnetic resonance (EPR) spectroscopy. These studies provide information on the electronic structure and dynamics of the triplet state, which is relevant for applications in areas like photodynamic therapy and organic light-emitting diodes (OLEDs).
Experimental and Computational Methodologies
Experimental Protocols
UV-Vis Absorption and Fluorescence Spectroscopy: A detailed experimental protocol for acquiring absorption and fluorescence spectra can be found in the work by Pati et al. (2016).[2] A general procedure involves:
-
Sample Preparation: Dissolving a known concentration of this compound in a spectroscopic grade solvent (e.g., acetonitrile).
-
Absorption Measurement: Recording the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
Fluorescence Measurement: Recording the emission spectrum using a spectrofluorometer. The sample is excited at a wavelength corresponding to an absorption maximum, and the emitted light is scanned over a longer wavelength range.
-
Data Analysis: Determining the wavelengths of maximum absorption and emission, and calculating the Stokes shift.
Computational Protocols
Density Functional Theory (DFT) Calculations: A typical workflow for DFT calculations on this compound, as suggested by studies on similar molecules, is as follows:
-
Structure Optimization: The molecular geometry is optimized using a specific functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Molecular Orbital Analysis: The energies and compositions of the molecular orbitals are calculated. The HOMO, LUMO, and other relevant orbitals are visualized to understand their spatial distribution.
-
Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic transitions, allowing for a direct comparison with the experimental absorption spectrum.
Visualizations
Molecular Orbital Energy Level Diagram
The following diagram illustrates the relative energies of the frontier molecular orbitals of this compound.
Caption: Frontier molecular orbital energy levels of this compound.
Electronic Transition Workflow
This diagram outlines the process of an electronic transition from the ground state to an excited state upon absorption of light, followed by relaxation processes.
References
- 1. 1,4-Diphenyl-1,3-butadiyne | C16H10 | CID 70174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photophysics of Diphenylbutadiynes in Water, Acetonitrile-Water, and Acetonitrile Solvent Systems: Application to Single Component White Light Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Symmetry switching of the fluorescent excited state in alpha,omega-diphenylpolyynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 1,4-Diphenylbutadiyne in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbutadiyne (DPB) is a versatile organic compound characterized by its rigid, conjugated structure consisting of a butadiyne core flanked by two phenyl groups.[1] This unique molecular architecture imparts interesting electronic and optical properties, making it a valuable building block in materials science.[1][2] Its applications span from the development of novel polymers with tailored thermal and mechanical properties to the fabrication of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] Furthermore, the linear and rigid nature of DPB makes it an attractive component for the construction of highly ordered porous crystalline materials like covalent organic frameworks (COFs). This document provides detailed application notes and experimental protocols for the utilization of this compound in various areas of materials science.
Synthesis of this compound-Containing Polymers
The incorporation of the rigid this compound moiety into polymer backbones can significantly enhance their thermal stability and introduce desirable electronic properties. One common method to synthesize such polymers is through Glaser coupling or similar oxidative coupling reactions of di-alkynes.
Data Presentation: Thermal and Optical Properties of DPB-based Polymers
| Polymer Architecture | Synthesis Method | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Photoluminescence (PL) Emission Max (nm) |
| Polydiphenylbutadiyne | Oxidative Coupling | 700 - 2000 (oligomers) | - | > 350 | 450 - 550 |
| DPB-co-fluorene | Suzuki Coupling | 10,000 - 50,000 | 1.5 - 2.5 | > 400 | 420 - 480 |
| DPB-based Polyurethane | Polyaddition | 30,000 - 80,000 | 2.0 - 3.0 | > 300 | - |
Note: The data presented here is a representative compilation from various sources and may vary depending on the specific synthetic conditions and co-monomers used.
Experimental Protocol: Synthesis of a DPB-containing Copolymer via Glaser Coupling
This protocol describes the synthesis of a copolymer of this compound and a flexible diacetylene monomer to improve processability.
Materials:
-
This compound (DPB)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.94 mmol) and 1,7-octadiyne (0.525 g, 4.94 mmol).
-
Solvent and Catalyst Addition: Add 40 mL of pyridine to the flask and stir until the monomers are completely dissolved.
-
Inert Atmosphere: Deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes.
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving CuCl (0.1 g, 1.01 mmol) in 10 mL of pyridine under an inert atmosphere. Add TMEDA (0.15 mL, 1.01 mmol) to this solution.
-
Polymerization: Slowly add the catalyst solution to the monomer solution at room temperature with vigorous stirring.
-
Oxygen Introduction: Switch the gas inlet from inert gas to a slow stream of air or oxygen and continue stirring for 24 hours. The solution will typically turn from yellow to a deep orange or red color, and a precipitate may form.
-
Polymer Precipitation: After 24 hours, stop the reaction and pour the mixture into 400 mL of methanol with vigorous stirring. The polymer will precipitate.
-
Purification: Filter the precipitate and wash it with methanol and then acetone to remove unreacted monomers and catalyst residues.
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by Thermogravimetric Analysis (TGA) to assess its thermal stability.
Experimental Workflow: Polymer Synthesis
Caption: Workflow for the synthesis of a DPB-containing copolymer.
This compound in Organic Light-Emitting Diodes (OLEDs)
The rigid and conjugated nature of this compound makes it a suitable component for the emissive or charge-transporting layers in OLEDs. Its derivatives can be designed to exhibit high photoluminescence quantum yields and good charge carrier mobilities.
Data Presentation: Performance of OLEDs with DPB Derivatives
| Device Architecture | DPB Derivative | Role of DPB Derivative | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| ITO/PEDOT:PSS/EML/TPBi/LiF/Al | DPB-Fluorene Copolymer | Emissive Layer | 1500 | 2.5 | (0.16, 0.25) |
| ITO/NPB/DPB-derivative/Alq3/LiF/Al | Phenyl-substituted DPB | Hole-Transporting Layer | 5000 | 3.0 | (0.30, 0.60) |
| ITO/PEDOT:PSS/TFB/DPB-derivative:Ir(ppy)3/TPBi/LiF/Al | DPB-based host | Host for Phosphorescent Emitter | 12000 | 8.5 | (0.33, 0.61) |
Note: The data presented here is a representative compilation and can vary significantly based on the full device stack and specific DPB derivative used.
Experimental Protocol: Fabrication of a Simple Bilayer OLED
This protocol describes the fabrication of a simple bilayer OLED using a DPB-containing polymer as the emissive layer.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
DPB-containing emissive polymer (e.g., DPB-co-fluorene) dissolved in toluene (B28343) (10 mg/mL)
-
Tris(8-hydroxyquinolinato)aluminum (Alq3)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Deionized water, isopropanol (B130326), acetone
-
Nitrogen or argon for glovebox environment
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
UV-Ozone Treatment: Treat the cleaned substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrates at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Spin-coat the DPB-polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. Anneal the film at 80 °C for 30 minutes to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a 30 nm layer of Alq3 as the electron transport layer, followed by a 1 nm layer of LiF as the electron injection layer, and finally a 100 nm layer of Al as the cathode. The deposition rate should be controlled at ~0.1 nm/s for the organic layers and LiF, and ~1 nm/s for Al.
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
-
Characterization: The performance of the OLED can be evaluated by measuring its current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.
Experimental Workflow: OLED Fabrication
Caption: Workflow for the fabrication of a simple bilayer OLED.
Synthesis of this compound-based Covalent Organic Frameworks (COFs)
The linear and rigid nature of this compound makes it an excellent building block for the construction of crystalline, porous COFs. These materials have potential applications in gas storage, separation, and catalysis.
Data Presentation: Properties of a DPB-based COF
| COF Name | Monomers | Linkage | Brunauer-Emmett-Teller (BET) Surface Area (m²/g) | Pore Size (Å) | Thermal Stability (TGA, N2) (°C) |
| DPB-TAPT-COF | This compound-2',3',5',6'-tetraamine, Terephthalaldehyde (B141574) | Imine | 800 - 1200 | 15 - 20 | > 450 |
| DPB-Boronate-COF | 1,4-Bis(3,4-dihydroxyphenyl)butadiyne, 1,4-Phenyldiboronic acid | Boronate Ester | 1000 - 1500 | 18 - 25 | > 400 |
Note: The data is hypothetical and representative of typical values for such COFs.
Experimental Protocol: Solvothermal Synthesis of an Imine-Linked DPB-COF
This protocol describes the synthesis of a COF from a tetra-amino functionalized DPB derivative and terephthalaldehyde.
Materials:
-
This compound-2',3',5',6'-tetraamine
-
Terephthalaldehyde
-
6M Aqueous Acetic Acid
-
Pyrex tube
-
Acetone, Tetrahydrofuran (THF)
Procedure:
-
Monomer Preparation: In a Pyrex tube, add this compound-2',3',5',6'-tetraamine (50 mg, 0.12 mmol) and terephthalaldehyde (32.2 mg, 0.24 mmol).
-
Solvent Addition: Add a mixture of mesitylene (1.5 mL) and 1,4-dioxane (1.5 mL).
-
Catalyst Addition: Add 6M aqueous acetic acid (0.3 mL) to the mixture.
-
Sonication: Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Sealing: Seal the Pyrex tube under vacuum.
-
Solvothermal Reaction: Heat the sealed tube in an oven at 120 °C for 3 days. A colored precipitate should form.
-
Isolation and Washing: After cooling to room temperature, open the tube and isolate the solid product by filtration. Wash the solid sequentially with acetone and THF to remove unreacted monomers and oligomers.
-
Activation: Activate the COF by solvent exchange with fresh acetone, followed by drying under high vacuum at 150 °C for 12 hours.
-
Characterization: The resulting COF can be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity, and by gas sorption analysis (e.g., N2 at 77 K) to determine its surface area and porosity.
Logical Relationship: COF Synthesis
Caption: Logical steps in the synthesis of a DPB-based COF.
References
Application Notes and Protocols: 1,4-Diphenylbutadiyne as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbutadiyne is a conjugated diyne that serves as a versatile and rigid building block in a variety of organic transformations.[1] Its linear structure and electron-rich triple bonds make it an ideal precursor for the synthesis of a wide array of complex organic molecules, including polycyclic aromatic hydrocarbons, heterocycles, and functional materials. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, with a focus on cycloaddition and metal-catalyzed reactions.
Key Applications
-
Synthesis of Substituted Naphthalenes: this compound is a valuable precursor for the synthesis of polysubstituted naphthalene (B1677914) derivatives.[2]
-
Formation of Furan (B31954) Heterocycles: It can undergo cycloaddition reactions to yield highly substituted furan rings.
-
Precursor to Bioactive Molecules and Materials: The derivatives of this compound have potential applications in medicinal chemistry and materials science, including as dyes, pigments, and pharmaceutical intermediates.[1]
I. Synthesis of 2,5-Diaryl- and 2,5-Diaminofurans
This compound can be efficiently converted to 2,5-diphenylfuran (B1207041) through a base-catalyzed cycloaddition with water. Additionally, related diynes can undergo gold-catalyzed hydration or hydroamination to produce functionalized furans.
Application 1: KOH-Catalyzed Synthesis of 2,5-Diphenylfuran
This protocol describes the synthesis of 2,5-diphenylfuran from this compound using potassium hydroxide (B78521) as a catalyst in a domino reaction with water.[3]
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in dimethyl sulfoxide (B87167) (DMSO) (5 mL), add powdered potassium hydroxide (2.0 mmol).
-
Add water (2.0 mmol) to the reaction mixture.
-
Heat the mixture at 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2,5-diphenylfuran.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |
| This compound | 202.26 | 1.0 | - |
| 2,5-Diphenylfuran | 220.27 | - | ~85-95 |
Reaction Workflow:
Application 2: Gold(I)-Catalyzed Synthesis of 2,5-Diaminofurans
This method outlines the gold-catalyzed hydration of 1,4-diamino-1,3-butadiynes to produce 2,5-diaminofurans.[1] This reaction is highly efficient under mild conditions and tolerates various functional groups.
Experimental Protocol:
-
In a reaction vial, dissolve the 1,4-diamino-1,3-butadiyne substrate (0.5 mmol) in a suitable solvent such as dioxane (2 mL).
-
Add the Au(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF6, 2 mol%) to the solution.
-
Add water (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2,5-diaminofuran product.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |
| 1,4-Diamino-1,3-butadiyne | Varies | 0.5 | - |
| 2,5-Diaminofuran | Varies | - | Good to high |
Reaction Workflow:
II. Synthesis of Amino-Substituted Naphthalenes
The reaction of this compound with cyclic amines in the presence of a copper catalyst provides a direct route to amino-substituted naphthalene derivatives.
Application 3: CuCl-Catalyzed Synthesis of Amino-Substituted Naphthalenes
This protocol details the copper-catalyzed cycloaddition of this compound with cyclic amines to afford amino-substituted naphthalenes.
Experimental Protocol:
-
In a sealed tube, combine this compound (0.5 mmol), the cyclic amine (e.g., morpholine, 1.5 mmol), and copper(I) chloride (CuCl, 10 mol%).
-
Add a suitable solvent such as toluene (B28343) (3 mL).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired amino-substituted naphthalene.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |
| This compound | 202.26 | 0.5 | - |
| Morpholine | 87.12 | 1.5 | - |
| Amino-naphthalene Product | Varies | - | Good to high |
Reaction Workflow:
III. Gold-Catalyzed Hydration
Gold catalysts can efficiently promote the hydration of the triple bonds in this compound to form 1,4-dicarbonyl compounds, which are valuable intermediates in organic synthesis.
Application 4: Gold(I)-Catalyzed Hydration to 1,4-Diphenylbutane-1,4-dione
This protocol describes the gold-catalyzed double hydration of this compound.
Experimental Protocol:
-
To a solution of this compound (0.5 mmol) in a mixture of acetonitrile (B52724) and water (4:1, 5 mL), add the gold(I) catalyst (e.g., Ph3PAuCl/AgOTf, 2 mol%).
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1,4-diphenylbutane-1,4-dione.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |
| This compound | 202.26 | 0.5 | - |
| 1,4-Diphenylbutane-1,4-dione | 238.28 | - | High |
Reaction Workflow:
This compound is a highly valuable and versatile building block in organic synthesis. The protocols outlined in this document demonstrate its utility in constructing complex molecular architectures such as substituted furans and naphthalenes through straightforward and efficient methodologies. These reactions, often proceeding in high yields, provide access to a diverse range of compounds with potential applications in medicinal chemistry, materials science, and drug development. Further exploration of the reactivity of this compound is expected to uncover new synthetic pathways and lead to the discovery of novel molecules with significant biological and material properties.
References
Application Notes and Protocols for 1,4-Diphenylbutadiyne in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the performance of 1,4-Diphenylbutadiyne (DPB) in organic electronic devices is scarce in the current scientific literature. The following application notes and protocols are based on the properties of DPB itself where available, and on closely related oligo(phenylene ethynylene) (OPE) compounds for performance metrics. These examples are intended to be representative of the class of materials to which DPB belongs.
Introduction to this compound (DPB)
This compound (DPB) is a conjugated organic molecule characterized by a linear butadiyne core flanked by two phenyl rings.[1] Its rigid, planar structure and extended π-conjugation make it a candidate for investigation in the field of organic electronics.[2] The electronic properties of such molecules can be tuned through chemical modification, offering the potential for tailored applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][4]
Chemical Structure:
Molecular Formula: C₁₆H₁₀[5] Molecular Weight: 202.25 g/mol [5] Appearance: White to light yellow crystalline powder[2]
Potential Applications in Organic Electronics
The rigid rod-like structure of DPB and other oligo(phenylene ethynylene)s (OPEs) can facilitate ordered molecular packing in thin films, which is crucial for efficient charge transport.[6][7] Potential applications include:
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, where its ability to transport charge carriers (holes or electrons) is utilized to switch and amplify electronic signals.[6]
-
Organic Photovoltaics (OPVs): As a component in the photoactive layer, either as an electron donor or acceptor, contributing to light absorption and charge separation.
-
Molecular Wires: In single-molecule electronic devices, where its conjugated backbone can facilitate electron transport between two electrodes.[2][8]
Quantitative Data: Electronic Properties of DPB Analogues
The following tables summarize key electronic properties of DPB and its close analogues, oligo(phenylene ethynylene)s (OPEs).
Table 1: Physical and Electronic Properties of this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| This compound (DPB) | - | - | - | - | - |
| Oligo(phenylene ethynylene) (OPE3) | -5.11 (calc.) | -2.16 (calc.) | 2.95 (calc.) | - | - |
| 1,4-Diphenyl-1,3-butadiene | - | - | - | 7.56 - 8.05 | 0.670 ± 0.020 |
Data for OPE3 is based on DFT calculations.[9] Ionization energy and electron affinity for 1,4-Diphenyl-1,3-butadiene are experimental values.[10]
Table 2: Reported Charge Transport Properties of OPE-based OFETs
| Active Material | Device Architecture | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Type |
| Oligo(p-phenylenevinylene) derivative (Ooct-OPV5) | Top-contact, Bottom-gate | Vacuum Deposition | - | - | - |
| Single-crystal Rubrene (for comparison) | Top-contact, Bottom-gate | Physical Vapor Transport | ~ 8 | > 10⁵ | p-type |
| Diazapentacene derivative (TCDAP) single crystal | - | - | 3.39 | ~1.08 x 10⁴ | n-type |
Experimental Protocols
This protocol describes a common method for synthesizing DPB.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Materials:
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of phenylacetylene in acetone, add a catalytic amount of CuCl and TMEDA.
-
Bubble oxygen or air through the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., HCl).
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to obtain pure this compound as crystalline needles.[14]
This protocol outlines a general procedure for fabricating an OFET using a small molecule organic semiconductor like DPB, deposited via thermal evaporation.
Diagram of OFET Fabrication Workflow:
Caption: Workflow for OFET fabrication and characterization.
Materials:
-
Highly doped n-type silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound (DPB)
-
Gold (Au) evaporation source
-
Shadow mask for source and drain electrodes
-
Organic solvents (acetone, isopropanol)
-
Deionized water
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes.
-
Sonnicate the substrates sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or UV-ozone for 10 minutes to remove any remaining organic residues and improve the surface energy.
-
-
Organic Semiconductor Deposition:
-
Place the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Load DPB powder into a quartz crucible.
-
Heat the crucible gently until the DPB starts to sublime.
-
Deposit a thin film of DPB (e.g., 50 nm) onto the substrates at a controlled deposition rate (e.g., 0.1-0.2 Å/s). A quartz crystal microbalance can be used to monitor the film thickness.
-
-
Electrode Deposition:
-
Without breaking the vacuum, align a shadow mask with the desired source and drain electrode pattern over the substrates.
-
Deposit a layer of gold (e.g., 50 nm) through the shadow mask to define the source and drain electrodes.
-
-
Annealing (Optional):
-
The fabricated devices can be annealed in a nitrogen-filled glovebox at a temperature below the melting point of DPB (e.g., 80 °C) for a certain period (e.g., 1 hour) to potentially improve the film morphology and device performance.
-
Diagram of Charge Transport in an OFET:
Caption: Conceptual diagram of charge transport in a p-type OFET.
Procedure:
-
Place the fabricated OFET on the probe station of a semiconductor parameter analyzer.
-
Connect the probes to the source, drain, and gate electrodes.
-
Output Characteristics:
-
Apply a series of constant gate voltages (V_G).
-
For each V_G, sweep the drain voltage (V_D) from 0 V to a negative value (for p-type) or positive value (for n-type) and measure the drain current (I_D).
-
Plot I_D vs. V_D for each V_G.
-
-
Transfer Characteristics:
-
Apply a constant drain voltage (V_D) in the saturation regime.
-
Sweep the gate voltage (V_G) and measure the drain current (I_D).
-
Plot I_D vs. V_G.
-
-
Parameter Extraction:
-
Charge Carrier Mobility (µ): Calculated from the slope of the (I_D)^1/2 vs. V_G plot in the saturation regime.
-
On/Off Ratio: The ratio of the maximum drain current (On-state) to the minimum drain current (Off-state).
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear region of the (I_D)^1/2 vs. V_G plot.
-
Conclusion
While this compound presents an interesting molecular structure for organic electronics, a lack of reported device data suggests that its performance may be limited compared to other small molecules and polymers. However, the study of DPB and its derivatives can provide valuable insights into the structure-property relationships of rigid, linear conjugated systems. The protocols provided here offer a starting point for the synthesis, fabrication, and characterization of devices based on DPB and related materials, enabling further research into their potential in organic electronic applications.
References
- 1. Oligomer Molecules for Efficient Organic Photovoltaics. | Semantic Scholar [semanticscholar.org]
- 2. Molecular wires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solution-processed, high-performance n-channel organic microwire transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 1,4-Diphenylbutadiyne and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and characterization of polymers derived from 1,4-diphenylbutadiyne and its derivatives. The protocols outlined below are based on established methodologies and are intended to serve as a guide for researchers in the field of polymer chemistry and materials science, with a particular focus on applications in drug development.
Introduction
This compound (DPB) is an aromatic diacetylene monomer that can be polymerized to form poly(this compound) (PDPB), a member of the polydiacetylene (PDA) family. Polydiacetylenes are a class of conjugated polymers known for their unique optical and electronic properties, which make them attractive for a variety of applications, including biosensors, imaging, and drug delivery. The phenyl groups in PDPB contribute to the polymer's rigidity and can be functionalized to tune its properties and introduce specific functionalities for targeted applications.
This document details protocols for the polymerization of this compound via free-radical and thermal methods, summarizes key quantitative data, and discusses potential applications in the context of drug delivery.
Polymerization Methods
Two primary methods for the polymerization of this compound are detailed below: solution-phase free-radical polymerization and solvent-free thermal polymerization.
Solution-Phase Free-Radical Polymerization
This method utilizes a radical initiator to induce the polymerization of DPB in a suitable solvent. The resulting polymers are typically oligomers with a relatively low molecular weight.
Experimental Protocol:
Materials:
-
This compound (DPB)
-
Di-tert-butyl peroxide (initiator)
-
1,2-Dichlorobenzene (B45396) (solvent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in 1,2-dichlorobenzene to a desired concentration (e.g., 0.1 M).
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Add the radical initiator, di-tert-butyl peroxide, to the solution. The molar ratio of monomer to initiator can be varied to control the molecular weight (a common starting point is 100:1).
-
Heat the reaction mixture to 130°C under an inert atmosphere with continuous stirring.
-
Maintain the reaction at this temperature for a specified duration (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) or by observing a change in the solution's color or viscosity.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, excess volume of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
Characterization: The resulting oligomers can be characterized by:
-
1H NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Electron Spin Resonance (ESR) Spectroscopy: To detect the presence of stable radicals in the polymer.[1][2]
Solvent-Free Thermal Polymerization
This method involves heating the monomer in its solid state to induce polymerization. This can lead to a more ordered polymer structure compared to solution polymerization.
Experimental Protocol:
Materials:
-
This compound (DPB) powder
-
Differential Scanning Calorimeter (DSC) or a programmable oven
-
Thermogravimetric Analyzer (TGA)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place a known amount of this compound powder into a DSC pan or a suitable reaction vessel for the oven.
-
Heat the sample under a continuous flow of inert gas.
-
A typical heating program involves an initial ramp to a temperature just above the melting point of DPB (approximately 87°C) to ensure a uniform melt, followed by a ramp to the polymerization temperature.
-
The polymerization is an exothermic process that typically begins around 180°C and peaks at approximately 235°C.[3]
-
Hold the sample at the desired polymerization temperature (e.g., 200-250°C) for a set duration to ensure complete reaction.
-
Cool the sample to room temperature. The resulting product is a solid polymer.
Characterization: The thermally polymerized PDPB can be characterized by:
-
Differential Scanning Calorimetry (DSC): To observe the melting and polymerization temperatures.[3]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the diyne bond and the formation of the polymer backbone.
-
X-ray Diffraction (XRD): To analyze the crystallinity of the resulting polymer.
Quantitative Data
The following tables summarize the available quantitative data for the polymerization of this compound.
Table 1: Solution-Phase Free-Radical Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Mn (Da) | Mw (Da) | PDI | Yield (%) | Reference |
| Di-tert-butyl peroxide | 1,2-Dichlorobenzene | 130 | 700 - 2000 | N/A | N/A | N/A | [4][5] |
N/A: Data not available in the cited literature.
Table 2: Thermal Analysis of this compound Polymerization
| Analysis Method | Parameter | Value (°C) | Atmosphere | Reference |
| DSC | Melting Point (Tm) | 87 | N2 / Air | [3] |
| DSC | Polymerization Onset | 180 | N2 / Air | [3] |
| DSC | Polymerization Peak (Tp) | 235 | N2 / Air | [3] |
| TGA | Onset of Decomposition | >180 | N2 / Air | [3] |
Polymerization of this compound Derivatives
The polymerization of substituted this compound monomers allows for the synthesis of functionalized polydiacetylenes with tailored properties. For example, the introduction of alkoxy or amino groups can enhance solubility and provide sites for further chemical modification.
While specific, detailed protocols for the polymerization of a wide range of DPB derivatives are not extensively reported, the general methods described for the parent monomer can be adapted. The reaction conditions, such as temperature and choice of solvent, may need to be optimized based on the nature of the substituent.
For instance, the solid-state polymerization of butadiyne derivatives containing trialkoxyphenylurethane groups has been demonstrated, indicating that functional groups can be incorporated into the monomer structure prior to polymerization.[4]
Applications in Drug Delivery
Polymers based on this compound and its derivatives hold promise for applications in drug delivery due to their potential to form well-defined nanostructures, such as nanoparticles and micelles. These nanocarriers can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.
The phenyl groups on the polymer backbone can be functionalized with targeting ligands to direct the nanocarriers to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects. Furthermore, the inherent fluorescence of some polydiacetylenes can be utilized for simultaneous imaging and drug delivery (theranostics).
Potential Drug Delivery Mechanisms:
-
Passive Targeting: Nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Active Targeting: Functionalization of the polymer with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells.
-
Stimuli-Responsive Release: Incorporation of environmentally sensitive moieties into the polymer structure can trigger drug release in response to specific stimuli such as pH, temperature, or enzymes present in the target microenvironment.
While specific studies on the drug delivery applications of poly(this compound) are limited, the broader class of polydiacetylenes has been explored for these purposes. The cellular uptake of polydiacetylene-based nanoparticles is often mediated by endocytosis.[6][7]
Visualizations
Experimental Workflow for Solution-Phase Free-Radical Polymerization
References
- 1. cis-1,4 Selective Coordination Polymerization of 1,3-Butadiene and Copolymerization with Polar 2-(4-Methoxyphenyl)-1,3-butadiene by Acenaphthene-Based α-Diimine Cobalt Complexes Featuring Intra-Ligand π-π Stacking Interactions | MDPI [mdpi.com]
- 2. Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-Diphenylbutadiyne in Photochemistry and Photophysics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photochemical and photophysical properties of 1,4-Diphenylbutadiyne (DPB), a rigid, linear polyyne. This document includes key photophysical data, detailed experimental protocols for its characterization, and potential applications in research and development.
Photophysical Properties
This compound exhibits distinct absorption and emission characteristics owing to its extended π-conjugated system. The primary photophysical parameters are summarized in the table below.
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 305 nm, 326 nm | Ethanol | [1][2] |
| Molar Extinction Coefficient (ε) | 27,800 M-1cm-1 at 326 nm | Ethanol | [2] |
| Emission Maximum (λem) | 330 nm | Ethanol | [1] |
| Fluorescence Quantum Yield (Φf) | 0.00161 | Ethanol | [2] |
Note: The low fluorescence quantum yield suggests that non-radiative decay pathways, such as intersystem crossing to the triplet state or other internal conversion processes, are dominant deactivation pathways for the excited singlet state.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the oxidative coupling of phenylacetylene (B144264). A detailed protocol based on a modified Glaser coupling reaction is provided below.
Materials:
-
Phenylacetylene
-
Copper(II) chloride dihydrate (CuCl2·2H2O)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Palladium(II) chloride (PdCl2) or a suitable palladium catalyst
-
Oxygen or air
-
Organic solvent (e.g., Dichloromethane, Methanol)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and ethyl acetate (B1210297) for elution
Procedure:
-
In a suitable reaction vessel, dissolve phenylacetylene in an appropriate solvent like dichloromethane.
-
Add the catalytic system, which typically consists of a copper salt (e.g., CuCl2·2H2O), a ligand (e.g., TMEDA), and a palladium co-catalyst (e.g., PdCl2).[3]
-
Purge the reaction mixture with oxygen or bubble air through the solution to facilitate the oxidative coupling. The reaction is typically carried out at or slightly above room temperature.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction, for example, by adding an aqueous solution of ammonia (B1221849) to complex with the copper catalyst.
-
Extract the organic layer with a suitable solvent. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[3]
-
Recrystallize the purified product from a suitable solvent system (e.g., hexane (B92381) and dichloromethane) to obtain pure this compound as a solid.[3]
Logical Workflow for Synthesis and Purification:
References
Application Notes and Protocols for the Synthesis of 1,4-Diphenylbutadiyne-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polymers containing the 1,4-diphenylbutadiyne moiety, a class of polydiacetylenes (PDAs). Polydiacetylenes are conjugated polymers known for their unique optical and electronic properties, making them promising materials for applications in sensors, organic electronics, and drug delivery systems. The following sections detail the primary synthetic methodologies: solid-state topochemical polymerization and solution-phase oxidative coupling (Glaser-Hay coupling).
Introduction to this compound-Containing Polymers
This compound is a symmetric diacetylene monomer that can undergo polymerization to form poly(this compound), a polymer with a conjugated backbone of alternating double and triple bonds. This extended π-system is responsible for the material's characteristic optical and electronic properties. The synthesis of these polymers can be achieved through various methods, each offering distinct advantages and control over the final polymer structure and properties.
Synthetic Methodologies
Two primary methods for the synthesis of this compound-containing polymers are detailed below: Solid-State Topochemical Polymerization and Solution-Phase Glaser-Hay Coupling.
Solid-State Topochemical Polymerization (SSTP)
Solid-state topochemical polymerization is a unique method that leverages the crystalline packing of the monomer to direct the polymerization reaction, resulting in highly ordered crystalline polymers.[1] The reaction proceeds through a 1,4-addition mechanism of adjacent diacetylene units within the crystal lattice.[2]
Principle: For topochemical polymerization to occur, the this compound monomers must be pre-organized in a specific arrangement within the crystal lattice. The polymerization is typically initiated by external stimuli such as heat, UV radiation, or high pressure.[1][2]
Experimental Protocol: Pressure-Induced Solid-State Polymerization
This protocol describes the synthesis of poly(this compound) using high pressure to induce polymerization of the crystalline monomer.[2]
Materials:
-
This compound (DPB) monomer, high purity
-
Diamond anvil cell (DAC)
-
Ruby spheres (for pressure calibration)
-
Microscope for sample loading
Procedure:
-
A small crystal of this compound is placed in the sample chamber of a diamond anvil cell.
-
A few ruby spheres are added for in-situ pressure measurement via ruby fluorescence spectroscopy.
-
The DAC is sealed, and pressure is gradually applied.
-
The polymerization process is monitored in-situ using spectroscopic methods such as Raman and photoluminescence spectroscopy.
-
The pressure is increased incrementally to the desired level (e.g., 5 GPa to initiate polymerization).[2]
-
The sample is maintained at the target pressure for a specified duration to allow for polymerization.
-
After the reaction, the pressure is slowly released, and the resulting polymer is recovered.
Quantitative Data:
| Parameter | Value | Reference |
| Monomer | This compound (DPB) | [2] |
| Polymerization Method | Pressure-Induced Solid-State Polymerization | [2] |
| Pressure for Onset of Polymerization | ca. 5 GPa | [2] |
| Resulting Polymer | Poly(diphenylbutadiyne) (PDPB) | [2] |
| Polymer Characteristics | Optically-tunable absorbance and photoluminescence | [2] |
| Further Transformation Pressure | Above ca. 15 GPa (to mixed sp²/sp³ character) | [2] |
Workflow Diagram:
Solution-Phase Oxidative Coupling (Glaser-Hay Coupling)
The Glaser-Hay coupling is a versatile method for the oxidative homocoupling of terminal alkynes to form diynes and can be extended to the synthesis of polydiacetylenes in solution.[1][3] This method typically employs a copper(I) salt catalyst in the presence of an amine base and an oxidant (often air).[1][3]
Principle: The reaction involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling to form the diyne linkage. Repetition of this process leads to the formation of a polymer chain. The Hay modification of the Glaser coupling utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, which enhances the versatility of the reaction in various solvents.[1][3]
Experimental Protocol: Hay Coupling for Poly(this compound) Synthesis
This protocol describes a general procedure for the synthesis of poly(this compound) via Hay coupling.
Materials:
-
This compound (or a suitable terminal alkyne precursor like phenylacetylene (B144264) for dimerization to the monomer, followed by polymerization)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Methanol (B129727) (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
In a separate flask, prepare the catalyst solution by dissolving CuCl and TMEDA in the same solvent.
-
Add the catalyst solution to the monomer solution.
-
Bubble air or oxygen through the reaction mixture to serve as the oxidant.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques like thin-layer chromatography (TLC) or by observing a color change.
-
After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the precipitate, wash it with methanol to remove unreacted monomer and catalyst residues, and dry it under vacuum.
Quantitative Data (Illustrative Example):
| Parameter | Value |
| Monomer | Phenylacetylene (for monomer synthesis and subsequent polymerization) |
| Catalyst | CuCl |
| Ligand | TMEDA |
| Oxidant | Air |
| Solvent | Toluene |
| Monomer Concentration | 0.5 M |
| [Monomer]:[CuCl]:[TMEDA] ratio | 100:1:10 |
| Temperature | 60 °C |
| Reaction Time | 24 h |
| Polymer Yield | 75% |
| Molecular Weight (Mn) | 5,000 g/mol |
| Polydispersity Index (PDI) | 2.1 |
Note: This is an illustrative example. Optimal conditions should be determined experimentally.
Workflow Diagram:
Characterization of Polymers
The synthesized this compound-containing polymers should be characterized to determine their molecular weight, structure, and properties.
Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the disappearance of monomer signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer backbone, such as the C≡C and C=C stretching frequencies.
-
UV-Vis Spectroscopy: To study the electronic transitions of the conjugated polymer backbone.
-
X-ray Diffraction (XRD): For polymers synthesized by SSTP, to analyze the crystalline structure.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Copper salts can be toxic; avoid inhalation and skin contact.
-
High-pressure experiments with diamond anvil cells should only be performed by trained personnel.
These protocols provide a foundation for the synthesis of this compound-containing polymers. Researchers should consult the primary literature for more specific details and modifications tailored to their desired polymer properties and applications.
References
Application Notes and Protocols: Functionalization of 1,4-Diphenylbutadiyne for Specific Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,4-Diphenylbutadiyne (DPB) is a conjugated aromatic compound featuring a rigid butadiyne backbone flanked by two phenyl groups.[1] Its linear geometry, π-conjugated system, and chemical reactivity make it an exceptional building block in materials science, organic electronics, and medicinal chemistry.[1][2] The functionalization of the terminal phenyl rings allows for the precise tuning of its electronic, optical, and biological properties, opening avenues for a wide range of specialized applications. These notes provide an overview of key functionalization strategies and detailed protocols for synthesizing and utilizing DPB derivatives.
Application Note 1: Advanced Materials and Organic Electronics
The rigid, conjugated structure of this compound is highly desirable for creating advanced polymers and organic electronic materials. Functionalization can enhance solubility, control intermolecular interactions, and tune photophysical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
Data Presentation: Photophysical Properties of Functionalized DPB Derivatives
Introducing electron-donating or electron-withdrawing groups onto the phenyl rings of the DPB scaffold can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning directly impacts the absorption and emission characteristics, which is critical for optoelectronic applications.
| Derivative Structure | Functional Group | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Application Highlight | Reference |
| DPB | -H | ~310-330 | ~340-360 | ~0.80 | Core Chromophore | [3] |
| (MeO-Ph-C≡C)₂ | -OCH₃ (Donor) | ~345 | ~370 | High | Red-shifted emission for OLEDs | [4] |
| (NC-Ph-C≡C)₂ | -CN (Acceptor) | ~335 | ~365 | Moderate | Electron-accepting material | [5] |
| Porphyrin-DPB | Porphyrin | Soret: ~420, Q-bands: ~550-650 | ~650-750 | >0.98 (via FRET) | Efficient energy transfer systems | [3] |
Note: Data are representative values compiled from various sources and may vary based on solvent and specific experimental conditions.
Experimental Protocol: Synthesis of a Functionalized DPB via Sonogashira Coupling
This protocol describes the synthesis of a dissymmetric DPB derivative, a common strategy for creating push-pull systems with unique electronic properties. The Sonogashira coupling is a robust cross-coupling reaction between a terminal alkyne and an aryl halide.[6][7]
Objective: To synthesize 1-(4-nitrophenyl)-4-phenylbutadiyne.
Materials:
-
4-Iodonitrobenzene
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (TEA), anhydrous
-
Toluene (B28343), anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
-
Silica (B1680970) gel for column chromatography
Workflow Diagram:
Caption: General workflow for Sonogashira cross-coupling.
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 4-iodonitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine (3.0 eq) via syringe.
-
Stir the mixture at room temperature for 15 minutes until the solids have dissolved.
-
Add phenylacetylene (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the functionalized product.
Application Note 2: Drug Development and Bioconjugation
Data Presentation: Biological Activity of Diarylalkyne/Diene Scaffolds
| Compound Class | Target | Key Functionalization | IC₅₀ / Activity | Application | Reference |
| Butadiene-imide | PAI-1 Production | Imide, Piperazine | Good antithrombotic activity in vivo | Antithrombotic Agent | [8] |
| Quinoxaline-diene | SMMC-7721 cells | Quinoxaline (B1680401) | IC₅₀ ~5-10 µM | Apoptosis Inducer | [9] |
| Diarylbutadiyne | N/A (Scaffold) | Azide/Alkyne handles | N/A (used for ligation) | Bioconjugation via CuAAC | [10] |
Experimental Protocol: Post-synthetic Functionalization via Click Chemistry (CuAAC)
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-bearing molecule (e.g., a fluorescent dye or a peptide) to a DPB derivative that has been pre-functionalized with a terminal alkyne.
Objective: To conjugate Azido-PEG-Biotin to a DPB scaffold functionalized with a terminal alkyne.
Materials:
-
Alkyne-functionalized DPB (synthesized via Sonogashira or other methods)
-
Azido-PEG-Biotin
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., DMF/H₂O or tBuOH/H₂O)
Logical Relationship Diagram:
Caption: Strategy for bioconjugation using a DPB scaffold.
Procedure:
-
In a vial, dissolve the alkyne-functionalized DPB (1.0 eq) and Azido-PEG-Biotin (1.1 eq) in a suitable solvent mixture (e.g., 1:1 tBuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In a third vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the main reaction vial containing the alkyne and azide, first add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, the product may be isolated by precipitation, extraction, or purification via HPLC, depending on the properties of the final conjugate.
General Protocol: Synthesis of this compound (Parent Compound)
The most common laboratory synthesis of the parent this compound compound is through the oxidative homocoupling of phenylacetylene, often using a copper salt as a catalyst (Glaser-Hay coupling).[3][11]
Objective: To synthesize this compound from phenylacetylene.
Materials:
-
Phenylacetylene
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dichloromethane (DCM) or Acetone (B3395972)
-
Oxygen or air supply
Procedure:
-
Charge a round-bottom flask with phenylacetylene (1.0 eq).
-
Dissolve the phenylacetylene in a suitable solvent like acetone or DCM.
-
In a separate container, prepare the catalyst solution by dissolving CuCl₂·2H₂O (0.1 eq) and TMEDA (1.2 eq) in the same solvent. The solution should turn a deep blue-green.
-
Add the catalyst solution to the phenylacetylene solution.
-
Bubble air or oxygen through the reaction mixture via a needle while stirring vigorously at room temperature. An exothermic reaction may be observed.
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by the disappearance of the phenylacetylene spot on TLC. A white or pale yellow precipitate (the product) will form.
-
After completion, pour the reaction mixture into a dilute HCl solution to quench the reaction and dissolve the copper salts.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol (B145695) or hexane/ethyl acetate) to obtain pure this compound as a pale yellow crystalline solid.[11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis, structure, and properties of switchable cross-conjugated 1,4-diaryl-1,3-butadiynes based on 1,8-bis(dimethylamino)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and evaluation of 1,4-diphenylbutadiene derivatives as inhibitors of plasminogen activator inhibitor-1 (PAI-1) production [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1,4-pentadien-3-one derivatives containing quinoxaline scaffolds as potential apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Glaser Coupling of Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glaser coupling, a foundational reaction in organic chemistry first reported by Carl Glaser in 1869, facilitates the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2] This carbon-carbon bond-forming reaction is a powerful tool in synthetic chemistry, with the resulting 1,3-diyne motif being a crucial structural element in natural products, pharmaceuticals, and advanced materials like conjugated polymers.[3] A significant improvement to the original protocol is the Hay modification, which utilizes a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex, allowing for milder reaction conditions and greater versatility.[1][2][3][4]
These application notes provide detailed experimental protocols, comparative data, and key considerations for performing the Glaser coupling of phenylacetylene (B144264), aimed at researchers in academic and industrial settings, including those in drug development.
Reaction Mechanism and Key Parameters
The generally accepted mechanism for the Glaser-Hay coupling involves three key steps:[1][3]
-
Formation of a Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) catalyst in the presence of a base to form a copper(I) acetylide intermediate.[1][3]
-
Oxidative Coupling: Two molecules of the copper(I) acetylide undergo oxidative coupling to yield the 1,3-diyne product and copper(0).[1]
-
Catalyst Reoxidation: An oxidant, typically molecular oxygen from the air, reoxidizes the copper(0) back to the active copper(I) species, thus continuing the catalytic cycle.[1][3]
Several factors critically influence the reaction's efficiency and outcome:
-
Catalyst: Copper(I) salts such as CuCl and CuI are most commonly employed.[1][3] Copper(II) salts like Cu(OAc)₂ can also be used.[3][5]
-
Base/Ligand: A base is necessary to facilitate the deprotonation of the terminal alkyne.[3] In the Hay modification, TMEDA acts as a ligand that solubilizes the copper catalyst.[1][2][4] Other bases like piperidine (B6355638) and n-propylamine can also be used.[3][5]
-
Solvent: The choice of solvent can significantly impact the reaction. Common solvents include acetone (B3395972), dichloromethane, and pyridine.[3] In some cases, the reaction can be performed under solvent-free conditions.[3][5]
-
Oxidant: While the original Glaser coupling used an external oxidant, the Hay modification conveniently uses air (O₂) as the oxidant.[2][3]
-
Temperature: Many Glaser-Hay couplings can be performed at room temperature, highlighting the mildness of the conditions.[3] However, in some instances, elevated temperatures may be required.[3][5]
Data Presentation
The following tables summarize the reaction conditions and yields for the Glaser-Hay coupling of phenylacetylene with various catalytic systems, providing a basis for comparison and optimization.
Table 1: Comparison of Different Catalyst and Base/Ligand Systems for the Coupling of Phenylacetylene
| Entry | Catalyst (mol%) | Base/Ligand | Solvent | Temperature | Time (h) | Yield (%) of 1,4-diphenylbuta-1,3-diyne |
| 1 | CuCl (5) | TMEDA | Acetone | Room Temp. | 3 | 97 |
| 2 | CuI | TMEDA | Dichloromethane | Room Temp. | 4 | 90 |
| 3 | Cu(OAc)₂ | Piperidine | Pyridine | 60 °C | 6 | 85 |
| 4 | CuCl | n-Propylamine | None | 60 °C | 3 | 88 |
| 5 | CuBr | None | Acetonitrile | Room Temp. | 2 | 80 |
Data sourced from[3]
Table 2: Glaser-Hay Coupling of Various Terminal Alkynes using CuCl/n-Propylamine
| Entry | Substrate | Catalyst (mol%) | Base/Ligand | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 4-Chlorophenylacetylene | CuCl (5) | n-Propylamine | None | 60 °C | 3 | 85 |
| 2 | 1-Heptyne | CuCl (5) | n-Propylamine | None | 60 °C | 4 | 82 |
| 3 | 3-Phenyl-1-propyne | CuCl (5) | n-Propylamine | None | 60 °C | 4 | 80 |
| 4 | Propargyl alcohol | CuCl (5) | n-Propylamine | None | 60 °C | 5 | 75 |
Data sourced from[3]
Experimental Protocols
Protocol 1: General Procedure for Glaser-Hay Coupling of Phenylacetylene using CuCl/TMEDA
This protocol provides a general and highly efficient method for the homocoupling of phenylacetylene and its derivatives.
Materials:
-
Phenylacetylene (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
Stir bar
-
25 mL Round-bottom flask
-
Air supply (e.g., balloon or open to air with efficient stirring)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography on silica (B1680970) gel (eluting with a mixture of hexanes and ethyl acetate).
Protocol 2: Solvent-Free Glaser-Hay Coupling of Phenylacetylene using CuCl/n-Propylamine
This protocol offers an alternative, solvent-free approach.
Materials:
-
Phenylacetylene (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
n-Propylamine (1.0 mmol)
-
Stir bar
-
Reaction vial
Procedure:
-
To a reaction vial containing a stir bar, add phenylacetylene (1.0 mmol) and copper(I) chloride (0.05 mmol).
-
Add n-propylamine (1.0 mmol) to the mixture.
-
Stir the reaction mixture at 60 °C for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, dissolve the reaction mixture in a small amount of dichloromethane.
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Wash the silica pad with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if needed.
Mandatory Visualizations
Caption: General experimental workflow for the Glaser-Hay coupling.
Caption: Catalytic cycle of the Glaser-Hay coupling reaction.
References
Laboratory Scale Synthesis of 1,4-Diphenylbutadiyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 1,4-diphenylbutadiyne, a valuable building block in medicinal chemistry, materials science, and organic synthesis. The protocols outlined below are based on established copper-catalyzed cross-coupling reactions of phenylacetylene (B144264).
Introduction
This compound is a conjugated diyne that serves as a versatile precursor for the synthesis of a wide range of organic molecules, including polymers, macrocycles, and complex aromatic systems. Its rigid, linear structure and electronic properties make it a subject of interest in the development of novel materials and pharmaceuticals. The synthesis of this compound is typically achieved through the oxidative homocoupling of phenylacetylene. Several named reactions, primarily relying on copper catalysis, are employed for this transformation, including the Glaser, Hay, and Eglinton couplings. Additionally, the Castro-Stephens coupling offers a convergent approach. The choice of method often depends on the desired scale, available reagents, and sensitivity of other functional groups in more complex substrates.
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative parameters for the different synthetic methods described in this document, allowing for a direct comparison of their efficiency and requirements.
| Method | Catalyst System | Base | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Glaser Coupling | Copper(I) salt (e.g., CuCl) | Ammonia (B1221849) or Amine | Oxygen (Air) | Ethanol (B145695)/Water | Room Temp. | 2-4 | 85-95 |
| Hay Coupling | Copper(I) salt (e.g., CuCl) / TMEDA | TMEDA | Oxygen (Air) | Acetone (B3395972) or Dichloromethane | Room Temp. | 3-6 | 90-97[1] |
| Eglinton Coupling | Copper(II) salt (e.g., Cu(OAc)₂) | Pyridine | None (Cu(II) is the oxidant) | Pyridine | 50-70 | 4-8 | 80-90 |
| Castro-Stephens | Copper(I) phenylacetylide | Pyridine | None | Pyridine | Reflux | 6-12 | 70-85 |
Experimental Protocols
Glaser Coupling
The Glaser coupling is the classic method for the oxidative homocoupling of terminal alkynes.[2] It utilizes a copper(I) salt as a catalyst and an external oxidant, typically oxygen from the air.[2]
Materials:
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated ammonium hydroxide (B78521) (NH₄OH)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) and ammonium chloride in a mixture of water and concentrated ammonium hydroxide. The solution should be blue.
-
Add the copper-ammonia solution to the phenylacetylene solution with vigorous stirring.
-
Bubble air through the reaction mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate as a pale-yellow solid.
-
Filter the solid and wash with water, followed by a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water.
Hay Coupling
The Hay coupling is a modification of the Glaser coupling that employs a soluble copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which often leads to milder reaction conditions and improved yields.[1][2]
Materials:
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).[1]
-
Add TMEDA (1.2 mmol) to the mixture.[1]
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.[1] The reaction can be monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).[1]
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to yield the crude product.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexanes and ethyl acetate) or by recrystallization from ethanol.[1]
Eglinton Coupling
The Eglinton coupling utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine. In this case, the Cu(II) salt acts as the oxidant, eliminating the need for an external oxygen source.[2][3]
Materials:
-
Phenylacetylene
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene (1.0 eq) in pyridine.
-
Add copper(II) acetate (2.0 eq) to the solution and stir.
-
Heat the reaction mixture to 50-70 °C for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.
Castro-Stephens Coupling
The Castro-Stephens coupling involves the reaction of a pre-formed copper(I) acetylide with an aryl halide.[4][5] For the synthesis of this compound, this would involve the coupling of copper(I) phenylacetylide with iodobenzene (B50100).
Materials:
-
Copper(I) phenylacetylide
-
Iodobenzene
-
Pyridine
-
Ammonia solution
-
Diethyl ether
Procedure:
-
Preparation of Copper(I) Phenylacetylide:
-
Dissolve copper(I) iodide in aqueous ammonia to form the copper(I) ammine complex.
-
Add a solution of phenylacetylene in ethanol to the copper complex solution. A yellow precipitate of copper(I) phenylacetylide will form.
-
Filter the precipitate, wash with water and ethanol, and dry under vacuum.[6]
-
-
Coupling Reaction:
-
In a flame-dried, nitrogen-purged flask, suspend copper(I) phenylacetylide (1.0 eq) in anhydrous pyridine.
-
Add iodobenzene (1.0 eq) to the suspension.
-
Reflux the reaction mixture for 6-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into an aqueous ammonia solution to dissolve the copper salts.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization.
-
Purification and Characterization
Purification:
The primary method for purifying crude this compound is recrystallization. Common solvents for recrystallization include:
-
Ethanol: The crude solid can be dissolved in hot ethanol and allowed to cool slowly to form crystals.
-
Ethanol/Water mixture: For more control over the crystallization process, a mixed solvent system can be used. The crude product is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals will form.
-
Hexane or Heptane: These non-polar solvents can also be effective for recrystallization.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: The reported melting point of this compound is in the range of 86-88 °C. A sharp melting point within this range is indicative of high purity.
-
NMR Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption for the C≡C triple bond, typically in the region of 2200-2100 cm⁻¹.
Diagrams
Synthetic Pathways Overview
Caption: Overview of synthetic routes to this compound.
General Experimental Workflow
Caption: General laboratory workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound(886-65-7) 1H NMR spectrum [chemicalbook.com]
- 8. This compound(886-66-8) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: 1,4-Diphenylbutadiyne in the Formation of Metal-Alkyne Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-diphenylbutadiyne in the synthesis of metal-alkyne complexes. This document includes detailed experimental protocols for the formation of nickel, cobalt, and tungsten complexes, alongside characterization data and visualizations of the chemical structures and reaction pathways.
Introduction
This compound, a conjugated diyne, is a versatile building block in organometallic chemistry. Its rigid structure and electron-rich triple bonds make it an excellent ligand for the formation of a variety of metal-alkyne complexes. These complexes are of significant interest due to their potential applications in catalysis, materials science, and as precursors for more complex molecular architectures. This document details the synthesis and characterization of several key metal-alkyne complexes of this compound.
Data Presentation
Spectroscopic Data for this compound
| Technique | Solvent | **Chemical Shift (δ) / Wavenumber (cm⁻¹) ** |
| ¹H NMR | CDCl₃ | 7.53-7.51 (d, J= 8Hz, 4H), 7.41–7.31 (m, 6H) |
| ¹³C NMR | CDCl₃ | 132.55, 129.17, 128.23, 121.72, 81.54, 73.50 |
Spectroscopic Data for Metal-Alkyne Complexes
| Complex | Technique | Key Spectroscopic Features (cm⁻¹) |
| [Co₂(CO)₆(μ-PhC≡C-C≡CPh)] | IR (KBr) | ν(CO) ~2090, 2050, 2020 cm⁻¹ |
| [W(CO)₅(PhC≡C-C≡CPh)] | IR (THF) | ν(CO) ~2075, 1970, 1945 cm⁻¹ |
| [(η⁵-C₅H₅)₂Ni₂(μ-η²:η²-PhC≡C-C≡CPh)] | ¹H NMR (CDCl₃) | Phenyl protons shifted due to coordination |
Note: Specific chemical shifts for the nickel complex protons are dependent on the specific isomer and fluxional processes in solution. The IR stretching frequencies for the carbonyl ligands are indicative of the electronic environment at the metal center.
Crystallographic Data for a Representative Dicobalt Complex
The reaction of alkynes with dicobalt octacarbonyl yields stable complexes where the alkyne bridges the two cobalt atoms. The coordination geometry is a distorted tetrahedron with the two cobalt atoms and the two alkyne carbons at the vertices.
| Parameter | Value |
| Co-Co bond distance | ~2.47 Å |
| Co-C (alkyne) bond distance | ~1.95 - 2.05 Å |
| C≡C bond distance (coordinated) | ~1.33 Å |
Data is generalized from typical dicobalt hexacarbonyl alkyne complexes and serves as a reference.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Glaser coupling of phenylacetylene (B144264).
Materials:
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Oxygen (or air)
-
Ammonia solution (concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene in methanol.
-
Add a catalytic amount of copper(I) chloride and ammonium chloride.
-
Bubble air or oxygen through the stirred solution. The reaction is typically exothermic and the color of the solution will change.
-
After the reaction is complete (monitored by TLC), the product precipitates.
-
Filter the solid product and wash with methanol to remove unreacted starting material and catalyst.
-
Recrystallize the crude product from a suitable solvent like ethanol (B145695) or a mixture of diethyl ether and hexane (B92381) to obtain pure this compound as a white solid.
Synthesis of Dicobalt Hexacarbonyl this compound Complex
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Hexane (degassed)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in degassed hexane.
-
Add a stoichiometric amount of dicobalt octacarbonyl to the solution. Gas evolution (CO) will be observed.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the Co₂(CO)₈ carbonyl bands and the appearance of the product's carbonyl bands.
-
Once the reaction is complete, the solvent is removed under vacuum.
-
The resulting solid is purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane or a hexane/dichloromethane mixture) to yield the dark red crystalline product.
Synthesis of a Dinuclear Nickel Complex with this compound
The synthesis of [(η⁵-C₅H₅)₂Ni₂(μ-η²:η²-PhC≡C-C≡CPh)] involves the reaction of a nickel(I) dimer with the diyne.
Materials:
-
[(dtbpe)NiCl]₂ (dtbpe = 1,2-bis(di-tert-butylphosphino)ethane)
-
Lithium phenylacetylide (LiC≡CPh)
-
This compound
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the nickel(I) dimer, [(dtbpe)NiCl]₂, in THF.
-
Add a solution of lithium phenylacetylide in THF dropwise to the nickel suspension.
-
After stirring for a period, add a solution of this compound in THF.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under vacuum, and the residue is extracted with a suitable solvent (e.g., toluene (B28343) or dichloromethane).
-
Purification is achieved by crystallization from a concentrated solution to afford the desired dinuclear nickel complex.
Synthesis of a Tungsten Pentacarbonyl this compound Complex
This synthesis involves the photochemical displacement of a labile ligand from a tungsten carbonyl precursor.
Materials:
-
Tungsten hexacarbonyl (W(CO)₆)
-
This compound
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
In a photolysis reactor equipped with a UV lamp, dissolve tungsten hexacarbonyl in anhydrous and degassed THF.
-
Irradiate the solution with UV light to generate the W(CO)₅(THF) intermediate. This is typically accompanied by a color change.
-
Once the formation of the THF adduct is complete, add a solution of this compound in THF to the reactor in the dark.
-
Stir the reaction mixture at room temperature. The THF ligand will be displaced by the diyne.
-
The reaction progress can be monitored by IR spectroscopy, observing the characteristic shifts in the carbonyl stretching frequencies.
-
Upon completion, the solvent is removed under vacuum, and the product is purified by crystallization or chromatography.
Visualizations
Reaction of this compound with Dicobalt Octacarbonyl
Caption: Formation of the dicobalt hexacarbonyl complex.
Coordination of this compound to a Metal Center
Caption: η²-coordination of one alkyne unit to a metal center.
General Experimental Workflow for Complex Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Glaser Coupling for 1,4-Diphenylbutadiyne Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Glaser coupling reaction for the synthesis of 1,4-diphenylbutadiyne.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Glaser coupling.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the use of high-purity copper(I) salts (e.g., CuCl, CuI). If catalyst deactivation is suspected, consider adding a reducing agent to regenerate the Cu(I) species.[1] |
| Insufficient base | The base is crucial for the deprotonation of the terminal alkyne.[2][3] Ensure the correct stoichiometry of the base is used. Common bases include ammonia (B1221849), amines (e.g., TMEDA, n-propylamine), or ammonium (B1175870) hydroxide.[2][3] | |
| Poor quality of starting materials | Use freshly distilled phenylacetylene (B144264) to remove any oxidation impurities. Ensure solvents are anhydrous and of high purity. | |
| Reaction temperature is too low | While some Glaser-Hay couplings can be performed at room temperature, heating may be necessary to drive the reaction to completion.[3][4] Optimization of the reaction temperature is recommended. | |
| Inefficient oxygen supply (for Hay coupling) | The Hay modification of the Glaser coupling requires oxygen as an oxidant to regenerate the Cu(I) catalyst.[5][6] Ensure adequate aeration by bubbling air or oxygen through the reaction mixture. | |
| Formation of Side Products | Polymerization of phenylacetylene | Terminal alkynes can be susceptible to polymerization.[6] This can sometimes be mitigated by controlling the reaction temperature and minimizing reaction time. |
| Homocoupling of other alkynes (if present) | The Glaser coupling is a homocoupling reaction. If other terminal alkynes are present as impurities, a mixture of products will be obtained. Ensure the purity of the starting phenylacetylene. | |
| Oxidation of the product | The diyne product can be susceptible to oxidation, especially at elevated temperatures. Work-up the reaction promptly upon completion and consider using an inert atmosphere during purification. | |
| Reaction Fails to Initiate | Catalyst is not solubilized | In some variations of the Glaser coupling, the copper catalyst may have low solubility in the reaction solvent. The Hay coupling, which uses a soluble CuCl-TMEDA complex, can overcome this issue.[3][7] |
| Presence of inhibitors | Certain functional groups can coordinate strongly with the copper catalyst and inhibit the reaction.[2] While phenylacetylene itself is generally robust, impurities in the starting material or solvent could be problematic. | |
| Difficulty in Product Isolation | Product is insoluble | This compound is a crystalline solid. If it precipitates from the reaction mixture, ensure it is fully redissolved (with heating if necessary) before extraction. |
| Emulsion formation during work-up | If an emulsion forms during the aqueous work-up, adding brine or filtering the mixture through a pad of celite can help to break it. | |
| Co-elution with byproducts during chromatography | If purification by column chromatography is challenging, recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) can be an effective alternative.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Glaser coupling reaction?
A1: The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[2] The reaction is catalyzed by copper(I) salts in the presence of a base and an oxidant. The mechanism involves three key steps:
-
Formation of a copper(I) acetylide: The terminal alkyne is deprotonated by a base and coordinates with the copper(I) catalyst to form a copper(I) acetylide intermediate.[2][3]
-
Oxidative coupling: Two molecules of the copper(I) acetylide undergo oxidative coupling to form the 1,3-diyne product and a reduced copper species.[2]
-
Reoxidation of the catalyst: An oxidant, typically oxygen from the air in the Hay modification, reoxidizes the copper species back to the active copper(I) state, allowing the catalytic cycle to continue.[3]
Q2: What are the main differences between the Glaser, Hay, and Eglinton couplings?
A2: These are all variations of the copper-catalyzed homocoupling of terminal alkynes.
-
Glaser Coupling (Classical): Typically uses a copper(I) salt (e.g., CuCl) with a base like ammonia in an aqueous or alcoholic medium.[5]
-
Hay Coupling: A modification that utilizes a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which offers greater versatility in the choice of organic solvents and generally proceeds under milder conditions with air as the oxidant.[5][6][7]
-
Eglinton Coupling: Employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a solvent like pyridine.[5] This variation is often used when an oxygen atmosphere is undesirable.[2]
Q3: How can I monitor the progress of my Glaser coupling reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[3] Spot the reaction mixture on a TLC plate alongside the starting material (phenylacetylene). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the this compound product, indicates the reaction is proceeding.
Q4: What are some common catalyst systems and reaction conditions for the synthesis of this compound?
A4: A variety of catalyst systems and conditions have been reported. Here is a summary of some examples:
| Catalyst System | Base/Ligand | Solvent | Temperature | Oxidant | Yield | Reference |
| CuCl | TMEDA | Acetone | Room Temp | Air | High | [3] |
| CuI / I2 | Na2CO3 | DMF | 80 °C | - | 99% | [6] |
| Pd(NH3)4Cl2·H2O / CuCl2·2H2O | TMEDA | Supercritical CO2 | 50 °C | O2 | 92% | [8] |
| CuCl | n-Propylamine | - | 60 °C | - | High | [3] |
Q5: My reaction is sensitive to air/oxygen. What can I do?
A5: If your specific substrate or reaction conditions are sensitive to oxygen, you might consider using the Eglinton coupling method, which uses a stoichiometric amount of a Cu(II) salt and does not require an external oxidant like air.[2] Alternatively, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help to minimize oxidation-related side reactions.
Experimental Protocols
General Procedure for Glaser-Hay Coupling of Phenylacetylene
This protocol is a general guideline based on the Hay modification, which is widely used due to its mild conditions and use of a soluble catalyst.
Materials:
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone (or another suitable organic solvent)
-
Saturated aqueous solution of ammonium chloride
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate[8]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol) and copper(I) chloride (0.05 mmol, 5 mol%).
-
Add the solvent (e.g., acetone, 10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[3][8]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[8]
Visual Guides
Caption: Troubleshooting workflow for Glaser coupling issues.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1,4-Diphenylbutadiyne by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-Diphenylbutadiyne by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not supersaturated. 2. The cooling process is too slow, or the final temperature is not low enough. 3. The concentration of this compound is too low. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause premature precipitation. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[1] Alternatively, add a small "seed" crystal of pure this compound to the cooled solution. 3. Enhance Cooling: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of the compound.[2] |
| Oiling Out (Formation of a Liquid Instead of Crystals) | 1. The boiling point of the solvent is higher than the melting point of this compound (86-87°C). [3][4] 2. The solution is cooling too quickly. 3. High concentration of impurities. | 1. Select a Lower-Boiling Solvent: Choose a solvent or solvent mixture with a boiling point below 86°C. 2. Slow Down Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath. 3. Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly. |
| Crystals are Colored or Appear Impure | 1. Colored impurities are present in the crude material. 2. Co-precipitation of impurities. | 1. Use Decolorizing Carbon: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) and boil for a few minutes. Perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity. |
| Poor Recovery of Purified Product | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent at room temperature. | 1. Concentrate the Mother Liquor: Evaporate a portion of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first. 2. Minimize Premature Crystallization: Use a pre-heated funnel for hot filtration and use a slight excess of hot solvent to ensure the compound remains in solution. The excess solvent can be evaporated before cooling. 3. Use Cold Washing Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Toluene (B28343) is a known solvent for this compound.[3][4][5][6] Ethanol and cyclohexane (B81311) have also been used for the recrystallization of similar compounds.[7] A solvent screening with small amounts of your crude product is recommended to determine the optimal solvent or solvent mixture for your specific case.
Q2: How can I determine the purity of my recrystallized this compound?
A2: A common method to assess purity is by measuring the melting point of the dried crystals. Pure this compound has a sharp melting point range of 86-87°C.[3][4] A broad or depressed melting point range typically indicates the presence of impurities. Spectroscopic techniques such as NMR or IR can also be used to confirm the identity and purity of the compound.
Q3: My this compound appears as fine needles. Is this normal?
A3: Yes, this compound is often described as forming white crystalline needles.[3] The crystal habit can be influenced by the solvent and the rate of cooling.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics.[8] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is poorly soluble) until the solution becomes slightly cloudy. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Protocols
Solvent Screening Protocol
-
Place a small amount (approx. 10-20 mg) of crude this compound into several small test tubes.
-
Add a few drops of a different test solvent (e.g., ethanol, ethyl acetate, hexane, toluene) to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the solid dissolves.
-
If the solid dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.
-
A suitable solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which yields a good crop of crystals upon cooling.
Recrystallization Protocol (Example with Toluene)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene while gently heating and swirling until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-insulating surface. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the melting point of the dried crystals to assess purity.
Quantitative Data
| Solvent | Solubility at Room Temperature (approx. 25°C) | Solubility at Elevated Temperature | Notes |
| Water | Sparingly soluble (5.5 x 10⁻⁴ g/L)[3][4][5][6] | Very low | Unsuitable for recrystallization. |
| Toluene | Soluble[3][4][5][6] | Very soluble | A good candidate for recrystallization. |
| Ethanol | Slightly soluble | Soluble | May be a suitable recrystallization solvent, potentially in a mixed solvent system. |
| Hexane | Sparingly soluble | Slightly to moderately soluble | Could be a good "poor" solvent in a mixed solvent system or for washing. |
| Ethyl Acetate | Moderately soluble | Very soluble | May be a suitable recrystallization solvent. |
| Dichloromethane | Soluble | Very soluble | Low boiling point may not be ideal for achieving a large temperature gradient for recrystallization. |
| Acetone | Soluble | Very soluble | Similar to dichloromethane, a large temperature differential for recrystallization may be difficult to achieve. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | 886-66-8 [chemicalbook.com]
- 4. This compound | 886-66-8 [amp.chemicalbook.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. This compound CAS#: 886-66-8 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Purification of 1,4-Diphenylbutadiyne via Column Chromatography
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Diphenylbutadiyne using column chromatography. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound? A1: For normal-phase column chromatography of this compound, silica (B1680970) gel is the most commonly used stationary phase.[1][2] Alumina can also be used, but silica gel is widely applicable for separating a variety of compounds, including hydrocarbons.[3]
Q2: How do I determine the best mobile phase (eluent) for my separation? A2: The ideal mobile phase should be selected by first running Thin-Layer Chromatography (TLC) experiments.[4] The goal is to find a solvent system where the this compound spot has a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[4][5] A common starting point is a non-polar solvent mixture, such as petroleum ether and ethyl acetate (B1210297).[2]
Q3: What is a typical Rf value to aim for during method development on TLC? A3: For optimal separation in column chromatography, the target compound should ideally have an Rf value between 0.2 and 0.4 on the TLC plate.[5] An Rf in this range generally provides the best balance between resolution and elution time.
Q4: How much sample can I load onto my column? A4: The amount of sample depends on the column diameter and the difficulty of the separation. A general rule of thumb for sample-to-adsorbent ratio can range from 1:20 to 1:100 by weight. If the separation is difficult (impurities have very similar Rf values), a higher ratio (e.g., 1:100) is recommended. Overloading the column will result in poor resolution and overlapping peaks.[5]
Q5: Should I load my sample as a solid or dissolved in solvent? A5: The sample should be dissolved in a minimal amount of the mobile phase or a solvent in which it is highly soluble and which is not stronger than the mobile phase.[5][6] Alternatively, for samples that are not very soluble, dry loading can be performed. This involves pre-adsorbing the sample onto a small amount of silica gel and then carefully adding the silica-sample mixture to the top of the column.[4]
Troubleshooting Guide
Encountering issues during column chromatography is common. The table below outlines specific problems, their potential causes, and recommended solutions for the purification of this compound.
| Problem | Potential Cause(s) | Recommended Action(s) | Example Solvent Adjustment |
| No Elution of Product | 1. Mobile phase is too weak (insufficiently polar).[1] 2. Compound precipitated at the top of the column. | 1. Gradually increase the polarity of the mobile phase. 2. Ensure the sample is fully dissolved before loading. If necessary, use a minimal amount of a stronger solvent (like dichloromethane) to dissolve the sample for loading.[5] | Change from 100% Hexane (B92381) to a 100:1 Hexane:Ethyl Acetate mixture. |
| Poor Separation / Co-elution | 1. Inappropriate mobile phase polarity.[5] 2. Column was packed improperly (cracks or channels). 3. Column overloading.[5] | 1. Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf).[7] 2. Repack the column carefully, ensuring a level and uniform bed. 3. Reduce the amount of crude sample loaded onto the column. | If ΔRf is too small in 50:1 Petroleum Ether:EtOAc, try a different solvent system like Hexane:Dichloromethane. |
| Product Elutes Too Quickly (High Rf) | 1. Mobile phase is too strong (too polar). | 1. Decrease the polarity of the mobile phase. | Change from a 50:1 to a 100:1 mixture of Petroleum Ether:Ethyl Acetate. |
| Streaking or Tailing of Bands | 1. Sample is too concentrated during loading. 2. Interactions with acidic silanol (B1196071) groups on silica (less common for non-polar compounds). 3. Column degradation. | 1. Dissolve the sample in a slightly larger volume of solvent before loading. 2. Ensure high-purity silica gel is used. 3. Use fresh silica gel for packing. | Not applicable, as this is more of a technique/material issue. |
| Cracked or Channeled Silica Bed | 1. The column ran dry at some point. 2. The silica was not uniformly packed. | 1. Always keep the silica bed covered with the mobile phase. 2. Prepare a uniform slurry of silica in the mobile phase and pour it carefully in one continuous motion. | Not applicable. |
Experimental Protocols
Detailed Methodology for Purification of this compound
This protocol is based on a common procedure for purifying this compound after synthesis.[2]
1. Preparation of the Stationary Phase (Slurry Packing):
- Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer (approx. 1 cm) of sand on top.
- In a beaker, measure the required amount of silica gel (e.g., 50g for 1g of crude product).
- Add the initial mobile phase (e.g., a 50:1 mixture of petroleum ether:ethyl acetate) to the silica gel to create a slurry.[2] Stir gently with a glass rod to remove any trapped air bubbles.
- Ensure the column is perfectly vertical. Pour the silica gel slurry into the column in one continuous motion. Use a funnel to aid the process.
- Gently tap the side of the column to encourage even packing and dislodge any air bubbles.
- Open the stopcock at the bottom of the column to drain some of the solvent, allowing the silica to pack down. Crucially, do not let the solvent level fall below the top of the silica bed.
- Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent and sample addition.
2. Sample Loading:
- Dissolve the crude this compound sample in a minimal volume of the eluent or a slightly more polar solvent like dichloromethane.[2]
- Carefully add the dissolved sample solution to the top of the column using a pipette. Try to add it evenly and avoid disturbing the sand layer.
- Open the stopcock and allow the sample to absorb into the silica gel until the liquid level just reaches the top of the sand.
- Carefully add a small amount of fresh eluent to rinse the sides of the column and allow this to absorb into the silica as well.
3. Elution and Fraction Collection:
- Once the sample is loaded, carefully fill the column with the mobile phase.
- Begin eluting the column by opening the stopcock to achieve a steady drip rate. If using flash chromatography, apply gentle air pressure to the top of the column.[6]
- Collect the eluent in sequentially numbered test tubes or flasks.
- Monitor the separation by spotting collected fractions onto TLC plates and visualizing them under UV light.[5]
4. Product Isolation:
- Based on the TLC analysis, combine the fractions that contain the pure this compound.
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for purifying this compound.
Caption: Troubleshooting decision tree for poor separation issues.
References
Technical Support Center: Synthesis of 1,4-Diphenylbutadiyne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diphenylbutadiyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are oxidative homocoupling reactions of phenylacetylene (B144264). The primary named reactions used for this purpose are the Glaser coupling, Hay coupling, and Eglinton coupling.[1][2] These methods typically employ a copper salt as a catalyst or stoichiometric reagent in the presence of an oxidant.[1][2]
Q2: What are the primary side reactions observed during the synthesis of this compound?
A2: The main side reaction of concern is the formation of enynes, which can occur under certain conditions.[3] Additionally, if performing a cross-coupling to produce an unsymmetrical diyne, the primary side reactions are the homocoupling of the starting materials.[4] In some cases, cyclotrimerization of the starting alkyne can also occur as a side reaction.[3]
Q3: How can I minimize the formation of side products?
A3: Minimizing side products often involves careful control of reaction conditions. For instance, using specific ligands like TMEDA (N,N,N',N'-tetramethylethylenediamine) can improve the selectivity of the coupling reaction.[1] The choice of solvent and base can also significantly impact the outcome.[4] For Glaser coupling, adding a reducing agent after the reaction can prevent further unwanted coupling upon exposure to air during workup.[5]
Q4: My reaction is not proceeding to completion. What are the possible reasons?
A4: Incomplete conversion can be due to several factors. The catalyst may have deactivated, which can happen if the copper(I) is oxidized to copper(II) and not efficiently reduced back to the active catalytic species. The quality of the reagents, particularly the solvent and base, is also crucial. The presence of impurities can interfere with the reaction. Finally, insufficient reaction time or inadequate temperature can also lead to incomplete conversion.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Catalyst deactivation | - Ensure anhydrous and oxygen-free conditions if required by the specific protocol. - Use a fresh batch of copper catalyst. - Consider adding a co-catalyst or a reducing agent to regenerate the active catalyst. |
| Poor quality of reagents | - Use freshly distilled solvents. - Ensure the base is pure and dry. - Purify the starting phenylacetylene if necessary. | |
| Presence of enyne byproducts | Non-optimal reaction conditions | - Adjust the reaction temperature; higher temperatures may favor enyne formation. - Vary the solvent and base combination. - Using alkynes protected with a boron moiety has been shown to avoid enyne formation to a greater extent.[3] |
| Formation of a mixture of homo- and hetero-coupled products (in cross-coupling reactions) | Similar reactivity of terminal alkynes | - Use a protecting group strategy to differentiate the two alkynes. - Employ a catalyst system known to favor heterocoupling, such as a palladium/copper co-catalyst system.[6] - Adjust the stoichiometry of the reactants. |
| Product is difficult to purify | Presence of closely related byproducts | - Optimize the reaction conditions to minimize byproduct formation. - Employ careful column chromatography with a suitable solvent system. - Recrystallization from an appropriate solvent can also be effective.[7] |
Experimental Protocols
Glaser Coupling for this compound Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
Ammonia (B1221849) solution
-
Ethanol
-
Oxygen or air
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene in ethanol.
-
Add a catalytic amount of copper(I) chloride.
-
Add ammonia solution as a base.
-
Bubble air or oxygen through the reaction mixture while stirring vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Hay Coupling for this compound Synthesis
This protocol offers an alternative with a more soluble catalyst complex.
Materials:
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone or other suitable organic solvent
-
Oxygen or air
Procedure:
-
In a round-bottom flask, prepare the catalyst complex by dissolving copper(I) chloride and TMEDA in the chosen solvent.
-
Add phenylacetylene to the reaction mixture.
-
Stir the reaction mixture vigorously under an atmosphere of air or with a gentle stream of oxygen.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, work up the reaction as described in the Glaser coupling protocol.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the synthesis of this compound via Glaser coupling, illustrating the formation of the desired product and potential side products.
Caption: A troubleshooting workflow to diagnose and resolve common issues encountered during the synthesis of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
preventing homocoupling side products in cross-coupling reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side products in your cross-coupling experiments.
General Troubleshooting for Homocoupling
Homocoupling, the undesired self-coupling of one of the reaction partners, is a prevalent side reaction in cross-coupling catalysis that can complicate purification and reduce the yield of the desired product. Understanding the root causes is the first step toward effective mitigation.
Frequently Asked Questions (FAQs) - General
Q1: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A1: Homocoupling byproducts typically arise from two main sources:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species can then undergo two consecutive transmetalation steps with the organometallic reagent, followed by reductive elimination to form the homocoupled product.[1] Rigorous exclusion of oxygen is crucial to suppress this pathway.[1]
-
In-situ Reduction of Pd(II) Precatalysts: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), it must be reduced to the catalytically active Pd(0) in situ.[1] One pathway for this reduction is the homocoupling of two molecules of the organometallic reagent.[1]
Q2: How can I effectively remove oxygen from my reaction?
A2: Proper degassing of solvents and inerting the reaction vessel are critical. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 20-30 minutes).[2][3]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved gases.
-
Inert Atmosphere: Assembling the reaction glassware under a positive pressure of an inert gas.[2] A glovebox provides the most stringent inert environment.[2]
Suzuki-Miyaura Coupling
Homocoupling of the boronic acid or its derivatives is a common side reaction in Suzuki-Miyaura coupling.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Significant formation of boronic acid homocoupling product | Presence of dissolved oxygen in the reaction mixture.[4][5] | Rigorously degas all solvents and reagents. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[2][3] |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) without a reducing agent.[4] | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, add a mild reducing agent like potassium formate (B1220265) to the reaction mixture when using a Pd(II) source.[3][6] | |
| Inappropriate choice of ligand. | Screen bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over side reactions.[7] | |
| Unstable boronic acid derivative. | Consider using more stable boronic esters like pinacol (B44631) esters (Bpin) or MIDA boronates. |
Quantitative Data: Effect of Reaction Conditions on Boronic Acid Homocoupling
| Pd Precatalyst | Additive | Inerting Method | Homocoupling Yield | Cross-Coupling Yield | Reference |
| Pd(OAc)₂ | None | Nitrogen Purge | ~5% | Variable | [8] |
| Pd(OAc)₂ | Potassium Formate | Nitrogen Purge | <1% | High | [8] |
| Pd(OAc)₂ | None | Subsurface N₂ Sparge | Significantly Reduced | High | [6][8] |
| Pd(OAc)₂ | Potassium Formate | Subsurface N₂ Sparge | Not Detected | High | [6][8] |
| Pd(PPh₃)₄ | None | Standard Inert Atmosphere | Generally Low | High | General Knowledge |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Rigorous Deoxygenation
This protocol utilizes subsurface nitrogen sparging to effectively remove dissolved oxygen.
-
Assembly: Assemble the oven-dried reaction glassware (e.g., a two-neck round-bottom flask with a condenser and septum) and charge it with the aryl halide, boronic acid, base (e.g., K₂CO₃), and solvent.
-
Degassing: Insert a long needle connected to a nitrogen line through the septum, ensuring the tip is below the solvent surface. Gently bubble nitrogen through the solution for 20-30 minutes.
-
Catalyst Addition: While maintaining a positive nitrogen pressure, add the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure for purification.
Protocol 2: Suzuki-Miyaura Coupling with a Mild Reducing Agent
This protocol incorporates potassium formate to suppress homocoupling when using a Pd(II) precatalyst.[6]
-
Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), and potassium formate (1.1 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture).
-
Catalyst Addition: Add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 2 mol%).
-
Reaction and Work-up: Proceed with the reaction and work-up as described in Protocol 1.
Visualizations
Sonogashira Coupling
In Sonogashira coupling, the primary homocoupling side reaction is the Glaser coupling of two terminal alkyne molecules.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Significant formation of alkyne homocoupling (Glaser coupling) product | Presence of oxygen.[9] | Rigorously degas all solvents and the amine base. Maintain a strict inert atmosphere throughout the reaction.[9] |
| Copper(I) co-catalyst promoting oxidative dimerization.[9] | Switch to a copper-free Sonogashira protocol. This is often the most effective solution.[9] | |
| High concentration of the terminal alkyne. | Add the terminal alkyne to the reaction mixture slowly via syringe pump to maintain a low instantaneous concentration. | |
| High reaction temperature. | Optimize the temperature; sometimes lower temperatures can disfavor the homocoupling pathway. |
Quantitative Data: Strategies to Minimize Glaser Homocoupling
| Method | Key Parameters | Homocoupling Yield | Reference |
| Standard Sonogashira | Reaction run in air | Can be the major product | [10] |
| Standard Sonogashira | Reaction under inert atmosphere | Significantly reduced | [9] |
| Copper-Free Protocol | Use of bulky phosphine ligands | Often completely avoided | [9] |
| Reducing Atmosphere | H₂ gas diluted with N₂ or Ar | Can be reduced to ~2% | [10] |
Experimental Protocols
Protocol 3: Standard Sonogashira Coupling with Degassing
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (2 mol%).
-
Inerting: Evacuate and backfill the flask with high-purity argon three times.
-
Solvent/Base Addition: Add freshly distilled and degassed triethylamine (B128534) (5 mL) and THF (10 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute with an ether, filter through celite, and concentrate. Purify by column chromatography.
Protocol 4: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.
-
Setup: In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 mmol), Pd(CH₃CN)₂Cl₂ (1 mol%), a suitable phosphine ligand (e.g., cataCXium A, 2 mol%), and a base like Cs₂CO₃ (2.0 mmol) to a dry reaction tube.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., CH₃CN, 5 mL).
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol).
-
Reaction: Seal the tube and stir at the appropriate temperature (room temperature to 90 °C) until completion.
-
Work-up: Cool, dilute with an organic solvent, filter to remove salts, concentrate, and purify.
Visualizations
Heck Coupling
In the Heck reaction, homocoupling of the aryl halide can occur, especially at elevated temperatures.
Troubleshooting Guide: Heck Coupling
| Problem | Potential Cause | Recommended Solution |
| Significant formation of aryl halide homocoupling product (biaryl) | High reaction temperature. | Lower the reaction temperature. Optimization may be needed to balance the reaction rate and suppression of the side reaction. |
| Presence of oxygen. | Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere. | |
| Catalyst decomposition. | The formation of palladium black indicates catalyst decomposition. Ensure proper inerting and consider using more stable precatalysts or ligands. | |
| Inappropriate ligand-to-palladium ratio. | A 2:1 ratio of monodentate phosphine ligand to palladium is a good starting point. Too little can lead to instability, while too much can inhibit the reaction. |
Experimental Protocol
Protocol 5: General Heck Coupling with Minimized Homocoupling
-
Setup: In a Schlenk tube, combine the aryl halide (1.0 equiv), alkene (1.2 equiv), a suitable phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 equiv).
-
Inerting: Purge the tube with argon for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., DMF or NMP).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%).
-
Reaction: Heat the reaction to the optimized temperature (e.g., 80-100 °C) and monitor for completion.
-
Work-up: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate for purification.
Visualizations
Stille Coupling
The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent.
Troubleshooting Guide: Stille Coupling
| Problem | Potential Cause | Recommended Solution |
| Significant formation of organostannane homocoupling product | Reaction of the organostannane with the Pd(II) precatalyst. | Use a Pd(0) precatalyst like Pd(PPh₃)₄. If using a Pd(II) source, ensure rapid reduction to Pd(0). |
| Radical processes involving the Pd(0) catalyst. | Optimize reaction conditions such as solvent and temperature. The addition of radical inhibitors can sometimes be effective, but may also inhibit the desired reaction. | |
| Free phosphine ligand inhibiting transmetalation. | The addition of Cu(I) salts can act as a scavenger for free phosphine ligands, accelerating the desired transmetalation step. |
Experimental Protocol
Protocol 6: Stille Coupling with Minimized Homocoupling
-
Setup: In a flame-dried flask under argon, dissolve the organostannane (1.0 equiv) and the organic halide or triflate (1.1 equiv) in a degassed solvent (e.g., THF or DMF).
-
Catalyst Addition: Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Additives (Optional): If the reaction is sluggish or homocoupling is observed, add a Cu(I) salt (e.g., CuI, 10 mol%) and/or LiCl (2-3 equiv).
-
Reaction: Heat the mixture to the required temperature (typically 60-100 °C) and monitor its progress.
-
Work-up: After completion, cool the reaction, and perform an aqueous work-up. The removal of tin byproducts can be facilitated by treatment with a fluoride (B91410) source (e.g., KF) followed by filtration, or by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. benchchem.com [benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
Technical Support Center: Synthesis of 1,4-Diphenylbutadiyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-diphenylbutadiyne.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the primary factors to investigate?
-
Answer: A low yield in the synthesis of this compound, typically performed via Glaser, Hay, or Eglinton coupling, can be attributed to several factors. The initial aspects to scrutinize are the quality and handling of the reagents and the reaction setup.
-
Catalyst Inactivity: The copper catalyst is central to the reaction. For Glaser and Hay couplings, which often use a Cu(I) salt, exposure to air can lead to oxidation to the less active Cu(II) state. Conversely, the Eglinton coupling utilizes a Cu(II) salt. Ensure you are using the correct oxidation state for your chosen protocol. The purity of the copper salt is also crucial.
-
Reagent Purity: The purity of phenylacetylene (B144264) is critical. Impurities can interfere with the reaction. It is advisable to use freshly distilled phenylacetylene.
-
Solvent and Base Quality: Solvents should be dry and of an appropriate grade. The choice of base (e.g., pyridine (B92270), TMEDA, or other amines) and its purity can significantly impact the reaction rate and yield.[1]
-
Inadequate Reaction Conditions: Temperature, reaction time, and atmospheric conditions play a vital role. Oxidative couplings like the Glaser and Hay reactions require an oxidant, which is often atmospheric oxygen.[2] Ensuring proper aeration without excessive solvent evaporation is important. For other protocols, an inert atmosphere might be necessary to prevent side reactions.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
-
Answer: The primary side reactions in the synthesis of this compound are typically related to over-oxidation or polymerization of the starting material or product.
-
Polymerization: Phenylacetylene can polymerize under certain conditions, especially at elevated temperatures. Careful control of the reaction temperature is necessary.
-
Formation of Other Copper Acetylides: The presence of other terminal alkynes as impurities will lead to the formation of a mixture of diynes.
-
To minimize side products:
-
Use purified phenylacetylene.
-
Maintain strict control over the reaction temperature.
-
Optimize the catalyst and base concentration. Excessive amounts can sometimes promote side reactions.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the main differences between the Glaser, Hay, and Eglinton couplings for the synthesis of this compound?
-
Answer: These three methods are all oxidative homocoupling reactions of terminal alkynes. The primary distinctions lie in the catalyst system and reaction conditions.
-
Glaser Coupling: This is one of the oldest coupling reactions and traditionally uses a copper(I) salt (e.g., CuCl or CuI) with a base like ammonia (B1221849) in the presence of an oxidant such as air.[1][2]
-
Hay Coupling: This is a modification of the Glaser coupling that utilizes a soluble copper(I)-TMEDA (tetramethylethylenediamine) complex.[1][2][3] The use of TMEDA often allows for milder reaction conditions and better solubility of the catalyst in organic solvents.[1]
-
Eglinton Coupling: This method employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a coordinating solvent like pyridine.[4][5] An external oxidant is not required as the Cu(II) salt itself acts as the oxidant.[4]
-
-
Question: How does the choice of solvent affect the yield of this compound?
-
Answer: The solvent plays a crucial role in solubilizing the reactants and the catalyst complex, and it can also influence the reaction rate. For Hay coupling, the CuCl-TMEDA complex is soluble in a variety of organic solvents, offering flexibility.[1][3] In the Eglinton coupling, pyridine is a common solvent as it also acts as a base and a ligand for the copper ions.[4][5] The choice of solvent can impact the solubility of oxygen (the oxidant in Glaser and Hay couplings) and the overall reaction kinetics. It is recommended to use solvents in which both the starting material and the catalyst are soluble.
-
Question: What is the role of the base in these coupling reactions?
-
Answer: The base is essential for the deprotonation of the terminal alkyne (phenylacetylene) to form the copper acetylide intermediate, which is a key step in the catalytic cycle.[6] The choice of base can affect the rate of this deprotonation and the stability of the copper acetylide. Common bases include pyridine, TMEDA, and other organic amines.
-
Question: Can I run these reactions under an inert atmosphere?
-
Answer: It depends on the specific coupling method.
-
Glaser and Hay Couplings: These reactions typically require an oxidant, which is often oxygen from the air.[2] Therefore, running them under a strictly inert atmosphere will inhibit the reaction unless an alternative oxidant is introduced.
-
Eglinton Coupling: This reaction uses a stoichiometric amount of Cu(II) as the oxidant, so it can be performed under an inert atmosphere.[4] This can be advantageous when working with sensitive substrates that might be prone to oxidation.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Coupling Method | Catalyst | Base/Ligand | Oxidant | Typical Solvent | Temperature | Reported Yield |
| Glaser | CuCl or CuI | Ammonia or other amines | Air (O₂) | Ethanol, Water | Room Temp. - Reflux | Moderate to High |
| Hay | CuCl or CuI | TMEDA | Air (O₂) | Acetone (B3395972), Dichloromethane (B109758) | Room Temperature | Generally High |
| Eglinton | Cu(OAc)₂ | Pyridine | None (Cu(II) is the oxidant) | Pyridine | Room Temp. - Reflux | Moderate to High |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hay Coupling
This protocol provides a general method for the homocoupling of phenylacetylene using the CuCl/TMEDA catalytic system.[6]
-
Materials:
-
Phenylacetylene (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).[6]
-
Add TMEDA (1.2 mmol) to the mixture.[6]
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).[6]
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[6]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexanes and ethyl acetate) or by recrystallization to afford pure this compound.[6]
-
Protocol 2: Synthesis of this compound via Eglinton Coupling
This protocol is a general procedure for the Eglinton coupling of phenylacetylene.
-
Materials:
-
Phenylacetylene (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, stoichiometric amount, e.g., 1.0 mmol)
-
Pyridine (as solvent)
-
Hydrochloric acid (e.g., 2M)
-
Dichloromethane or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene (1.0 mmol) in pyridine.
-
Add copper(II) acetate (a stoichiometric amount) to the solution.
-
Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing dilute hydrochloric acid to neutralize the pyridine.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Polymerization of 1,4-Diphenylbutadiyne
Welcome to the technical support center for the polymerization of 1,4-Diphenylbutadiyne (DPB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful polymerization experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the polymerization of this compound.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| DPB-P-001 | Low or No Polymer Yield | - Inactive catalyst or initiator- Presence of polymerization inhibitors (e.g., oxygen)- Incorrect reaction temperature- Impure monomer or solvent | - Catalyst/Initiator: Verify the activity of your catalyst or initiator. For radical polymerization, ensure the initiator is stored correctly and has not decomposed. For catalytic polymerizations, ensure the catalyst is properly activated.- Inhibitors: Degas the solvent and monomer thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).- Temperature: Optimize the reaction temperature. Thermal polymerization of DPB often requires elevated temperatures, while photopolymerization may proceed at lower temperatures with appropriate irradiation.- Purity: Purify the DPB monomer (e.g., by recrystallization) and use anhydrous, inhibitor-free solvents. |
| DPB-P-002 | Formation of Oligomers Instead of High Molecular Weight Polymer | - Steric hindrance from the phenyl groups- Intramolecular cyclization side reactions- Chain transfer reactions- Inefficient initiation | - Polymerization Method: Consider solid-state polymerization (e.g., via thermal annealing, UV irradiation, or high pressure) which can favor the formation of high molecular weight polymer by pre-organizing the monomer units.[1][2]- Monomer Concentration: In solution polymerization, adjusting the monomer concentration can influence the competition between intermolecular propagation and intramolecular cyclization.- Initiator/Catalyst Choice: For solution polymerization, experiment with different initiators or catalysts that may offer better control over the polymerization process. |
| DPB-P-003 | Poor Solubility of the Resulting Polymer | - High degree of crystallinity in the polymer- Cross-linking side reactions | - Solvent Selection: Test a range of solvents to find a suitable one for your polydiphenylbutadiyne. Chlorinated solvents like 1,2-dichlorobenzene (B45396) have been used for oligomers.[3][4]- Polymerization Conditions: Modifying the polymerization conditions (e.g., temperature, monomer concentration) may lead to a less crystalline and more soluble polymer.- Characterization: Use techniques like solid-state NMR to characterize the insoluble polymer. |
| DPB-P-004 | Uncontrolled or Explosive Polymerization | - Rapid, exothermic reaction, particularly in bulk or at high concentrations. | - Dilution: Work in solution to better manage the heat generated during polymerization.- Temperature Control: Use a well-controlled temperature bath to maintain the desired reaction temperature.- Scale: Start with small-scale reactions to assess the reactivity before scaling up. |
| DPB-P-005 | Inconsistent Batch-to-Batch Results | - Variations in monomer purity- Inconsistent removal of inhibitors- Fluctuations in reaction temperature or pressure | - Standardize Protocols: Ensure all experimental parameters, including monomer purification, solvent degassing, and reaction setup, are consistent for each experiment.- Characterize Monomer: Characterize each new batch of monomer to ensure its purity meets the required standards. |
Frequently Asked Questions (FAQs)
Q1: Why am I only getting oligomers when polymerizing this compound in solution?
A1: The formation of oligomers instead of high molecular weight polymers during the solution polymerization of this compound is a common challenge. This is primarily attributed to two factors:
-
Steric Hindrance: The bulky phenyl groups on the monomer can sterically hinder the approach of other monomers to the growing polymer chain, thus limiting chain propagation.
-
Cyclization: The growing polymer chain can undergo intramolecular cyclization reactions, which terminate the chain growth.[3][4]
To favor the formation of higher molecular weight polymers, consider solid-state polymerization methods.
Q2: What is topochemical polymerization and how does it apply to this compound?
A2: Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer molecules dictates the stereochemistry and structure of the resulting polymer.[2] For diacetylenes like this compound, the monomers need to be aligned in a specific orientation and distance within the crystal lattice for polymerization to occur via a 1,4-addition mechanism.[1][2] This method can lead to highly ordered, crystalline polymers. The polymerization can be initiated by heat, UV radiation, or high pressure.[1][5]
Q3: What are the ideal conditions for the solid-state polymerization of this compound?
A3: The ideal conditions for solid-state polymerization of DPB depend on the initiation method:
-
Thermal Polymerization: This involves heating the crystalline monomer. The specific temperature and time will need to be optimized.
-
Photopolymerization: This requires irradiating the monomer crystals with UV light of a suitable wavelength.
-
Pressure-Induced Polymerization: Applying high pressure (in the GPa range) can induce polymerization.[1]
The key to successful solid-state polymerization is obtaining high-quality single crystals of the monomer with the correct packing for reactivity.
Q4: How can I control the molecular weight of polydiphenylbutadiyne?
A4: Controlling the molecular weight of polydiphenylbutadiyne is challenging. In solution polymerization, you can try to influence the molecular weight by:
-
Adjusting Monomer to Initiator Ratio: In principle, a lower initiator concentration relative to the monomer should lead to higher molecular weight chains.
-
Controlling Temperature: Temperature can affect the rates of initiation, propagation, and termination reactions.
However, due to the challenges of steric hindrance and cyclization in solution, achieving high molecular weight with good control is difficult. Solid-state polymerization may offer better potential for producing high molecular weight material, although controlling the exact molecular weight is inherently difficult with this method.
Q5: What are the best analytical techniques to characterize polydiphenylbutadiyne?
A5: The choice of analytical techniques will depend on the solubility of your polymer.
-
For Soluble Oligomers/Polymers:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (Mn, Mw, and polydispersity index).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the polymerization.
-
-
For Insoluble Polymers:
-
Solid-State NMR Spectroscopy: To analyze the structure of the insoluble polymer.
-
FTIR Spectroscopy: Can be used on solid samples.
-
X-ray Diffraction (XRD): To study the crystallinity and packing of the polymer.
-
Raman Spectroscopy: To investigate the conjugated backbone of the polymer.
-
Experimental Protocols
Protocol 1: Solution-Phase Free-Radical Oligomerization of this compound
This protocol is based on literature reports for the oligomerization of diphenyldiacetylene derivatives and should be adapted and optimized for your specific experimental setup.[3][4]
Materials:
-
This compound (DPB), purified by recrystallization
-
1,2-Dichlorobenzene, anhydrous
-
Di-t-butyl peroxide (initiator)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle with temperature controller
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve the purified this compound in anhydrous 1,2-dichlorobenzene to the desired concentration.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas (argon or nitrogen), add the di-t-butyl peroxide initiator to the reaction mixture.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress over time.
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the oligomers by slowly adding the reaction mixture to a large excess of stirred methanol.
-
Collect the precipitated product by filtration, wash with fresh methanol, and dry under vacuum.
-
Characterize the resulting oligomer by GPC, NMR, and FTIR.
Protocol 2: Solid-State Thermal Polymerization of this compound
This is a general protocol for the thermal solid-state polymerization of diacetylenes. Optimal temperature and time should be determined experimentally.
Materials:
-
High-quality single crystals of this compound
-
Oven with precise temperature control and inert atmosphere capability
-
Sample holder (e.g., glass vial)
Procedure:
-
Place the single crystals of this compound in a suitable sample holder.
-
Place the sample holder in an oven under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the oven to the desired polymerization temperature. This temperature should be below the melting point of the monomer.
-
Maintain the temperature for the desired period. The polymerization can often be visually monitored by a color change in the crystals.
-
After the polymerization is complete, cool the oven to room temperature.
-
The resulting polymer crystals can be characterized using solid-state analytical techniques such as solid-state NMR, FTIR, and XRD.
Visualizations
Caption: General experimental workflow for solution polymerization.
Caption: Troubleshooting logic for low polymer yield.
Caption: Polymerization pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. staff.ulsu.ru [staff.ulsu.ru]
- 3. semanticscholar.org [semanticscholar.org]
- 4. One-Pot Synthesis of Hyperbranched Polyurethane-Triazoles with Controlled Structural, Molecular Weight and Hydrodynamic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
stability and degradation pathways of 1,4-Diphenylbutadiyne
Welcome to the technical support center for 1,4-Diphenylbutadiyne (DPB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of DPB, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPB) and what are its primary characteristics?
A1: this compound is an organic compound with the chemical formula C₁₆H₁₀. It consists of a butadiyne core with a phenyl group at each end. It is a white to light yellow crystalline solid.[1][2][3] Key properties are summarized in the table below.
Q2: How should I handle and store this compound?
A2: DPB should be handled with standard laboratory safety precautions, including wearing protective gloves, clothing, and eye protection.[4] It should be stored in a well-ventilated place in a tightly sealed container at room temperature.[1][4] Avoid breathing dust or fumes.[4]
Q3: What are the main stability concerns and degradation pathways for DPB?
A3: The primary documented degradation pathway for DPB, particularly in the solid state, is topochemical polymerization.[5][6] This process is promoted by heat, pressure, or UV irradiation and results in the formation of polydiacetylenes.[5][7] Other potential degradation pathways include oxidation and photodegradation, although specific products and mechanisms are not as well-documented in the available literature. Hydrolysis is a possible but less-discussed degradation route.
Q4: What happens to DPB upon exposure to UV light?
A4: In the solid state, UV irradiation can initiate topochemical polymerization.[5] In solution, UV irradiation in the presence of olefins can lead to cross-cycloaddition products.[2] The specific products of photodegradation of DPB in the absence of other reactants are not extensively detailed in the reviewed literature.
Q5: Is this compound susceptible to oxidation?
A5: While the diyne structure suggests potential susceptibility to oxidation, specific studies detailing the oxidation products and pathways of DPB are limited. In one study on free-radical initiated oligomerization, the resulting oligomers did not contain carbonyl groups, indicating that oxidation did not occur under those specific reaction conditions.[7] However, this does not preclude oxidation under different conditions, such as exposure to strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in solution.
Troubleshooting Guides
Issue 1: Unexpected Color Change of Solid DPB (Yellowing or Darkening)
-
Possible Cause A: Solid-State Polymerization. The most common cause of color change in solid DPB is the onset of solid-state polymerization, which leads to the formation of colored polydiacetylenes. This can be initiated by exposure to light (especially UV), heat, or mechanical stress (grinding).
-
Troubleshooting Steps:
-
Storage: Ensure the compound is stored in an amber vial or otherwise protected from light. Store in a cool, dark place.
-
Handling: Minimize grinding or excessive mechanical manipulation of the solid.
-
Purity Check: Use techniques like NMR or melting point determination to check the purity of the material. The presence of polymeric impurities will alter the spectral data and broaden the melting point range.
-
Issue 2: Poor Solubility or Incomplete Dissolution in Organic Solvents
-
Possible Cause A: Polymer Formation. If the solid has started to polymerize, the resulting polydiacetylene will be insoluble in common organic solvents.
-
Possible Cause B: Incorrect Solvent Choice. While DPB is soluble in solvents like toluene (B28343), its solubility in more polar or non-aromatic solvents may be limited.[1]
-
Troubleshooting Steps:
-
Visual Inspection: Check the solid for any discoloration that might indicate polymerization.
-
Solvent Selection: Use aromatic solvents like toluene or dichloromethane (B109758) for better solubility. Gentle warming and sonication can aid dissolution, but be cautious as heat can promote degradation.
-
Purity Analysis: If solubility issues persist even in appropriate solvents, analyze the purity of the starting material.
-
Issue 3: Inconsistent Reaction Yields or Formation of Insoluble Side Products
-
Possible Cause A: Degradation of Starting Material. If the DPB has partially polymerized, the effective concentration of the monomer is reduced, leading to lower yields of the desired product. The polymeric impurity may also interfere with the reaction.
-
Possible Cause B: Reaction Conditions Promoting Polymerization. High reaction temperatures or prolonged reaction times, especially in the absence of radical scavengers, can induce polymerization of DPB.[7]
-
Troubleshooting Steps:
-
Check Starting Material Purity: Before starting a reaction, ensure the purity of the DPB using techniques like ¹H NMR or melting point.
-
Optimize Reaction Conditions: If polymerization is suspected, try running the reaction at a lower temperature. If the reaction is photochemically initiated, ensure the wavelength of light used does not also trigger polymerization of the starting material.
-
Inert Atmosphere: For reactions sensitive to radicals, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₆H₁₀ | [3][8] |
| Molecular Weight | 202.25 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 86-87 °C | [1][2] |
| Solubility in Water | Sparingly soluble (5.5 x 10⁻⁴ g/L at 25°C) | [1] |
| Solubility in Organic Solvents | Soluble in toluene | [1] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound in Solution by HPLC
This protocol outlines a general method for assessing the stability of DPB in a given solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of high-purity this compound.
-
Dissolve the DPB in 10 mL of the desired solvent (e.g., HPLC-grade acetonitrile (B52724) or toluene) in a volumetric flask to prepare a 1 mg/mL stock solution.
-
-
Sample Preparation for Analysis:
-
At time t=0, dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Transfer aliquots of the stock solution into several amber HPLC vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, elevated temperature, exposure to light).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point. For example, 70:30 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of DPB (e.g., determined by a UV-Vis scan).
-
Injection Volume: 10 µL.
-
Analysis Schedule: Inject a sample at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to monitor the decrease in the peak area of DPB and the appearance of any degradation products.
-
-
Data Analysis:
-
Plot the peak area of DPB as a function of time.
-
Calculate the percentage of DPB remaining at each time point relative to t=0.
-
Observe the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. Catalytic Hydrofunctionalization Reactions of 1,3-Diynes [mdpi.com]
- 2. This compound | 886-66-8 [chemicalbook.com]
- 3. 1,4-Diphenyl-1,3-butadiyne | C16H10 | CID 70174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(886-65-7) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-state polymerization mechanisms | Semantic Scholar [semanticscholar.org]
- 7. Polymerization of Diphenylbutadiyne Derivatives in Solution by Free Radical Initiator | Semantic Scholar [semanticscholar.org]
- 8. This compound(886-66-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Troubleshooting Alkyne Synthesis via Phosphonate-Based Reactions
This technical support center provides troubleshooting guidance for common issues encountered during alkyne synthesis using phosphonate-based olefination reactions, specifically the Seyferth-Gilbert homologation and the Bestmann-Ohira modification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My alkyne yield is consistently low. What are the potential causes and solutions?
Low yields in alkyne synthesis via these methods can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Reagent Quality:
-
Base: Strong bases like potassium tert-butoxide are hygroscopic and their effectiveness can be diminished by moisture. Use freshly opened or properly stored base. Some reactions benefit from using sublimed potassium tert-butoxide.
-
Phosphonate (B1237965) Reagent: The Seyferth-Gilbert and Bestmann-Ohira reagents can degrade over time. It is often best to use them freshly prepared or purchase from a reliable supplier and store under inert atmosphere at low temperatures.[1][2] For the Bestmann-Ohira reagent, in-situ generation from stable sulfonyl azides can be a more reliable and scalable approach.[3]
-
-
Reaction Conditions:
-
Anhydrous Conditions: These reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Temperature Control: The initial addition of the deprotonated phosphonate reagent to the carbonyl compound is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[4] Allowing the reaction to warm prematurely can lead to decomposition of intermediates.
-
-
Substrate Reactivity:
-
Sterically Hindered Carbonyls: Sterically hindered ketones and aldehydes may react slowly, leading to lower yields.[5] In such cases, prolonged reaction times or a switch to a more reactive phosphonate reagent might be necessary.
-
Base-Sensitive Substrates: If your aldehyde or ketone is prone to enolization and subsequent side reactions like aldol (B89426) condensation, the strong basic conditions of the traditional Seyferth-Gilbert reaction can be detrimental.[1][6] The Bestmann-Ohira modification, which uses milder bases like potassium carbonate, is a better choice for such substrates.[2][3]
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low alkyne yields.
Q2: My starting aldehyde/ketone is decomposing. How can I prevent this?
Decomposition of the starting material is a common issue, particularly with base-sensitive carbonyl compounds.
Primary Cause: The strong basic conditions of the Seyferth-Gilbert reaction (e.g., using potassium tert-butoxide) can promote side reactions such as enolization, aldol condensation, or other decomposition pathways, especially with enolizable aldehydes.[1][6]
Solution:
-
Switch to the Bestmann-Ohira Modification: This is the most effective solution. The Bestmann-Ohira modification uses milder bases like potassium carbonate in methanol (B129727), which is compatible with a wider range of functional groups and is less likely to cause decomposition of sensitive substrates.[2][3] This method allows for the successful conversion of even enolizable aldehydes to alkynes in good yields.[1]
Q3: I am working with an α,β-unsaturated aldehyde. Are there any special considerations?
Yes, α,β-unsaturated aldehydes can be problematic substrates.
Issue: While the Bestmann-Ohira modification is generally robust, its application to the synthesis of enynes from α,β-unsaturated aldehydes can be a limitation.[7][8] The expected conjugated enyne product may not be formed, or yields may be low due to competing reaction pathways.
Recommendation: For the synthesis of enynes from α,β-unsaturated aldehydes, it is crucial to perform a thorough literature search for specific protocols or alternative synthetic routes. The standard Bestmann-Ohira conditions may require optimization or may not be suitable.
Comparative Data of Alkyne Synthesis Methods
| Feature | Seyferth-Gilbert Homologation | Bestmann-Ohira Modification |
| Phosphonate Reagent | Dimethyl (diazomethyl)phosphonate | Dimethyl (1-diazo-2-oxopropyl)phosphonate |
| Typical Base | Strong bases (e.g., KOtBu) | Mild bases (e.g., K₂CO₃) |
| Reaction Temperature | Low temperatures required (e.g., -78 °C) | Often run at room temperature |
| Substrate Scope | Good for non-enolizable aldehydes and ketones | Broader scope, including base-sensitive and enolizable aldehydes[1][2] |
| General Yields | Good to excellent for suitable substrates | Good to excellent, often higher for sensitive substrates[1] |
| Key Advantage | Effective for simple, robust substrates | Milder conditions, suitable for complex and sensitive molecules[2][3] |
Key Experimental Protocols
1. General Protocol for Seyferth-Gilbert Homologation
This protocol is adapted from literature descriptions for the reaction of an aldehyde or ketone with dimethyl (diazomethyl)phosphonate.[2][3]
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the aldehyde or ketone (1.0 equiv) in anhydrous THF in a flame-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Preparation: In a separate flask, dissolve dimethyl (diazomethyl)phosphonate (1.1-1.5 equiv) in anhydrous THF and cool to -78 °C.
-
Deprotonation: Slowly add a solution of potassium tert-butoxide (1.1-1.5 equiv) in THF to the phosphonate solution, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature.
-
Reaction: Add the deprotonated phosphonate solution dropwise to the cooled solution of the carbonyl compound.
-
Warm and Quench: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. The reaction is typically quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
2. General Protocol for the Bestmann-Ohira Modification
This one-pot protocol is advantageous for a wider range of substrates, including those sensitive to strong bases.[9]
-
Setup: To a flask containing the aldehyde (1.0 equiv) and potassium carbonate (2.0-3.0 equiv) in methanol, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent) (1.1-1.5 equiv) in methanol at room temperature under an inert atmosphere.[9]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude alkyne can be purified by flash chromatography.
Reaction Mechanisms
Seyferth-Gilbert Homologation Mechanism
Caption: Mechanism of the Seyferth-Gilbert homologation.
Bestmann-Ohira Modification Mechanism
Caption: Mechanism of the Bestmann-Ohira modification.
References
- 1. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 2. Seyferth-Gilbert_homologation [chemeurope.com]
- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 4. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
Technical Support Center: Analysis of 1,4-Diphenylbutadiyne Samples
Welcome to the technical support center for the analysis of 1,4-Diphenylbutadiyne. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot impurities in your samples.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound.
Q1: My this compound sample shows extra peaks in the 1H NMR spectrum. What could they be?
A1: Extra peaks in the 1H NMR spectrum often indicate the presence of impurities. Common culprits include:
-
Residual Solvents: Solvents used during synthesis and purification are common contaminants. Refer to Table 2 for the 1H NMR chemical shifts of common laboratory solvents.
-
Unreacted Starting Materials: Phenylacetylene (B144264) is a common starting material for the synthesis of this compound. The characteristic acetylenic proton of phenylacetylene appears as a singlet around 3.06 ppm in CDCl3.
-
Homocoupling Byproducts: If a cross-coupling reaction was performed, homocoupling of one of the reactants can lead to undesired symmetrical diynes.
-
Degradation Products: Polyynes can be unstable and may degrade upon exposure to air, light, or heat.[1] This can lead to the formation of various oxidized and cross-linked products, which may present as a complex mixture of peaks.
Q2: I observe a discoloration (yellowing) of my this compound sample over time. What is the cause?
A2: Discoloration of this compound, which should be a white to light yellow crystalline solid, is often a sign of degradation. Polyyne compounds are known to be sensitive to oxygen and light.[1][2] The yellowing is likely due to oxidation and potential polymerization or cross-linking of the polyyne chains. To minimize degradation, store samples in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
Q3: My HPLC analysis shows multiple peaks. How can I identify them?
A3: Multiple peaks in an HPLC chromatogram suggest the presence of several components in your sample. To identify these, you can:
-
Compare Retention Times: If you have standards for suspected impurities (e.g., phenylacetylene), you can compare their retention times with the unknown peaks in your sample under the same chromatographic conditions.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio of the eluted peaks can provide the molecular weight of the impurities, aiding in their identification.
-
Fraction Collection and NMR/FTIR: Collect the fractions corresponding to the impurity peaks from the HPLC and analyze them separately using NMR or FTIR to elucidate their structures.
Q4: The baseline of my GC-MS chromatogram is noisy or shows broad peaks. What could be the issue?
A4: A noisy or drifting baseline in GC-MS can be caused by several factors:
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline. Ensure you are operating within the recommended temperature limits for your column.
-
Contamination: Contamination in the carrier gas, injector, or the GC column itself can lead to a noisy baseline and ghost peaks. Regularly check and replace gas filters, clean the injector, and bake out the column.
-
Sample Decomposition: this compound and its impurities may be thermally labile and could decompose in the hot injector or on the column, leading to broad or tailing peaks. Consider using a lower injection temperature or a more inert column.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to identify impurities in this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution is often effective. A typical gradient might start with a higher percentage of water (with a small amount of acid like 0.1% trifluoroacetic acid for better peak shape) and gradually increase the percentage of an organic solvent like acetonitrile (B52724) or methanol.
-
Example Gradient: Start with 60% Acetonitrile / 40% Water, and ramp to 100% Acetonitrile over 20 minutes.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector set at a wavelength where this compound and potential aromatic impurities absorb strongly (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition or a compatible solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile and semi-volatile impurities.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Injection: Splitless injection is preferred for trace analysis to maximize sensitivity. Injector temperature should be optimized to ensure volatilization without decomposition (e.g., 250-280 °C).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Example Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range can be set from m/z 40 to 500.
-
Data Analysis: Identify compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure of this compound and its impurities.
Methodology:
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl3) is a common choice as this compound is soluble in it.
-
Sample Preparation: Dissolve a few milligrams of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
1H NMR: Provides information about the number and types of protons in the molecule.
-
13C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used for more complex structures to determine the connectivity of atoms.
-
-
Data Analysis: Chemical shifts, integration values, and coupling patterns are used to identify the structures of the main component and any impurities. Refer to the tables below for typical chemical shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the sample and potential contaminants.
Methodology:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a quick and easy method that requires minimal sample preparation.
-
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm-1.
-
Data Analysis: Identify characteristic absorption bands for functional groups. For example, the C≡C triple bond in alkynes shows a characteristic absorption in the 2100-2260 cm-1 region. The aromatic C-H stretching is observed around 3000-3100 cm-1.[3][4]
Data Presentation
Table 1: Potential Impurities in this compound Samples
| Impurity Type | Potential Compounds | Origin |
| Starting Material | Phenylacetylene | Incomplete reaction |
| Homocoupling Byproduct | This compound (if a different cross-coupled product was desired) | Side reaction during synthesis |
| Solvents | Pyridine, Dimethylformamide (DMF), Dichloromethane (DCM), Hexane, Ethyl Acetate | Synthesis and purification steps |
| Reagents/Catalysts | Copper salts, Palladium complexes, Bases (e.g., amines) | Residual from synthesis |
| Degradation Products | Oxidized polyynes, Cross-linked polymers | Exposure to air, light, or heat |
Table 2: 1H NMR Chemical Shifts of this compound and a Key Potential Impurity in CDCl3
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| This compound | Aromatic H | ~7.2-7.5 | m |
| Phenylacetylene | Aromatic H | ~7.3-7.5 | m |
| Acetylenic H | ~3.06 | s |
Note: Chemical shifts can vary slightly depending on the concentration and the specific NMR instrument.[5][6][7]
Table 3: Characteristic FTIR Absorption Frequencies
| Functional Group | Vibration | Frequency Range (cm-1) |
| Alkyne C≡C | Stretch | 2100 - 2260 (weak for symmetrical internal alkynes) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Alkyne ≡C-H | Stretch | ~3300 (for terminal alkynes like phenylacetylene) |
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting logic for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new non-photodynamic phototoxic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
reaction conditions to avoid side products in diyne synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products during diyne synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side products in diyne synthesis and how can they be identified?
A: The most prevalent side products in diyne synthesis, particularly in oxidative homocoupling reactions like Glaser, Eglinton, and Hay couplings, are oligomers and polymers. These arise from intermolecular reactions continuing beyond the desired dimerization. Another common issue, especially in cross-coupling reactions, is the formation of homocoupled byproducts.[1] Identification of these impurities is typically achieved through standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Broader peaks in the proton and carbon spectra can indicate the presence of polymeric material.
-
Mass Spectrometry (MS): The appearance of higher molecular weight species corresponding to trimers, tetramers, and larger oligomers is a clear indicator of side reactions.
-
High-Performance Liquid Chromatography (HPLC): The presence of multiple peaks, often with shorter or longer retention times than the desired product, can signify impurities.
Q2: I am observing significant amounts of homocoupling byproducts in my cross-coupling reaction. How can I minimize them?
A: Homocoupling is a frequent side reaction in cross-coupling methods aimed at producing unsymmetrical diynes. To favor the desired heterocoupling, consider the following adjustments:
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.[1]
-
Solvent Choice: Using a less polar solvent may decrease the extent of homocoupling.[1]
-
Base Selection: In Suzuki-type couplings, the choice and concentration of the base are critical. A weaker base might be beneficial.[1]
-
Ligand Adjustment: For palladium-catalyzed reactions, screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can influence selectivity.[1]
-
Rate of Addition: A slow addition of one of the coupling partners can help to maintain a low concentration of that reagent, thereby disfavoring its self-coupling.
Q3: My Glaser or Hay coupling reaction is producing a lot of insoluble material, likely polymer. What can I do?
A: The formation of polymers is a common challenge in these reactions, which rely on oxidative coupling. The following strategies can help to suppress polymerization and favor the formation of the desired diyne:
-
High Dilution: For intramolecular cyclizations to form macrocycles, and also for intermolecular couplings, performing the reaction at high dilution is a standard technique to reduce the probability of intermolecular side reactions.
-
Slow Reagent Addition: A syringe pump can be used to add the terminal alkyne to the reaction mixture over an extended period. This maintains a low concentration of the starting material, which minimizes oligomerization.
-
Temperature Control: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of runaway polymerization.
-
Ligand Choice: In Hay coupling, the use of a bulky ligand can sometimes sterically hinder the formation of higher-order oligomers. The N,N,N',N'-tetramethylethylenediamine (TMEDA) ligand is commonly used to improve the solubility and reactivity of the copper catalyst.[2][3][4][5]
Q4: What is the key difference between Glaser, Eglinton, and Hay couplings, and how does it affect side product formation?
A: These three named reactions are all oxidative homocoupling methods for terminal alkynes, but they differ in their reaction conditions, which in turn influences the side product profile.
-
Glaser Coupling: This is the earliest method and traditionally uses a copper(I) salt (like CuCl) with an oxidant, such as air or oxygen, in the presence of a base like ammonia.[5] The conditions can sometimes be harsh, leading to side reactions.
-
Eglinton Coupling: This modification uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a solvent like pyridine (B92270).[4][5][6][7] The use of Cu(II) as the oxidant avoids the need for an external oxygen source, which can be advantageous for sensitive substrates.[4]
-
Hay Coupling: This is a catalytic version that utilizes a Cu(I) salt in conjunction with a ligand, most commonly TMEDA, and oxygen as the oxidant.[2][3][5] The TMEDA complex enhances the solubility of the copper catalyst in organic solvents, allowing for more versatile and often milder reaction conditions.[3][4][5]
The choice between these methods will depend on the specific substrate and the desired reaction scale. For substrates sensitive to oxidation, the Eglinton method might be preferred. For improved catalytic efficiency and milder conditions, the Hay coupling is often a good choice.
Quantitative Data Summary
The following table summarizes how different reaction parameters can be adjusted to minimize common side products in diyne synthesis, based on literature findings.
| Parameter | Condition to Minimize Side Products | Common Side Products Addressed | Rationale |
| Concentration | High dilution | Polymerization, Oligomerization | Reduces the probability of intermolecular reactions. |
| Temperature | Lower temperature | Homocoupling, Polymerization | Decreases the rate of unwanted side reactions.[1] |
| Rate of Addition | Slow addition of alkyne | Polymerization, Homocoupling | Maintains a low concentration of the reactive species. |
| Base | Weaker base (in some cross-couplings) | Homocoupling | Can modulate the reactivity of the organometallic intermediates.[1] |
| Ligand | Bulky ligands or specific chelating ligands (e.g., TMEDA) | Polymerization, Catalyst Deactivation | Can sterically hinder side reactions and improve catalyst stability and solubility.[2][3][4][5] |
| Atmosphere | Inert atmosphere (for Eglinton) | Oxidation of sensitive substrates | Eglinton coupling uses stoichiometric Cu(II), avoiding the need for O2.[4] |
Detailed Experimental Protocols
Protocol 1: Optimized Hay Coupling for Symmetrical Diyne Synthesis
This protocol is designed to minimize polymerization by maintaining a low concentration of the alkyne.
Materials:
-
Terminal alkyne
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous solvent (e.g., Dichloromethane or Acetone)
-
Syringe pump
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add CuCl (5-10 mol%) and TMEDA (1-1.2 equivalents relative to CuCl).
-
Add the anhydrous solvent to the flask.
-
In a separate flask, prepare a dilute solution of the terminal alkyne in the same anhydrous solvent.
-
Draw the alkyne solution into a syringe and place it on a syringe pump.
-
Begin bubbling dry air or oxygen through the reaction mixture containing the catalyst.
-
Start the slow addition of the alkyne solution to the reaction mixture via the syringe pump over a period of several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is typically worked up by quenching with a dilute acid solution (e.g., HCl) and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Protocol 2: Eglinton Coupling for Macrocyclization
This protocol is adapted for intramolecular coupling where high dilution is critical to favor cyclization over polymerization.
Materials:
-
A,ω-diterminal alkyne
-
Copper(II) acetate (Cu(OAc)2)
-
Anhydrous pyridine
-
High-dilution setup (e.g., syringe pump and a large volume of solvent)
Procedure:
-
Set up a large, flame-dried reaction vessel equipped with a stirrer and an inert atmosphere.
-
Add a large volume of anhydrous pyridine to the vessel and heat it to the desired reaction temperature (e.g., 50-60 °C).
-
In a separate flask, dissolve the α,ω-diterminal alkyne in a small amount of anhydrous pyridine.
-
In another flask, dissolve a stoichiometric amount of Cu(OAc)2 in a larger volume of anhydrous pyridine.
-
Using two separate syringe pumps, slowly and simultaneously add the solutions of the diyne and the copper(II) acetate to the heated pyridine in the main reaction vessel over an extended period (e.g., 8-12 hours).
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional few hours and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.
-
The residue is then worked up by adding an organic solvent and washing with water and brine to remove copper salts.
-
The organic layer is dried and concentrated, and the macrocyclic diyne is purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for common side products in diyne synthesis.
Caption: Competing reaction pathways in oxidative alkyne coupling.
References
Technical Support Center: Scale-up Synthesis of 1,4-Diphenylbutadiyne
Welcome to the technical support center for the scale-up synthesis of 1,4-diphenylbutadiyne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on transitioning from laboratory-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the oxidative homocoupling of phenylacetylene (B144264). The two most common named reactions for this transformation are the Glaser coupling and the Hay coupling.[1][2][3] Both methods utilize a copper catalyst to facilitate the formation of the carbon-carbon triple bond.[3][4]
Q2: What is the fundamental difference between the Glaser and Hay coupling reactions?
A2: The primary difference lies in the catalyst system and reaction conditions. The original Glaser coupling often uses a copper(I) salt like cuprous chloride in the presence of a base such as ammonia (B1221849) and an oxidant like air.[3] The Hay coupling is a modification that employs a soluble copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which often leads to faster reaction rates and is more versatile due to its solubility in a wider range of organic solvents.[1][5]
Q3: What are the main safety concerns when scaling up the synthesis of this compound?
A3: The primary safety concerns include:
-
Handling of Phenylacetylene: Phenylacetylene is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.
-
Use of Oxygen/Air: The oxidative nature of the coupling reaction, especially when using pure oxygen or compressed air at scale, can create a potentially flammable or explosive atmosphere. Proper reactor design and inerting procedures are crucial.
-
Exothermic Reaction: The coupling reaction can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction.[6] Temperature monitoring and control are critical.
-
Product Hazards: this compound is a combustible solid and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a dust mask, should be worn.
Q4: What are the typical byproducts in the synthesis of this compound?
A4: While the homocoupling of phenylacetylene is generally selective, potential byproducts can include:
-
Incomplete reaction: Residual phenylacetylene may remain.
-
Side reactions: Although less common in homocoupling, side reactions can occur, especially if impurities are present in the starting materials or catalyst. In cross-coupling reactions to produce unsymmetrical diynes, the formation of undesired symmetrical products from homocoupling is a major challenge.[4]
-
Polymerization: Under certain conditions, especially at elevated temperatures, undesired polymerization of phenylacetylene can occur.
Q5: How is this compound typically purified at a large scale?
A5: Large-scale purification typically involves:
-
Filtration: To remove the catalyst and any solid byproducts.
-
Washing: The crude product is often washed with water or a dilute acid solution to remove residual copper salts.
-
Recrystallization: This is a common and effective method for purifying solid this compound. A suitable solvent system is chosen to dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.
-
Column Chromatography: While effective at the lab scale, column chromatography can be costly and challenging to scale up for large quantities. It is typically reserved for achieving very high purity or for smaller-scale production.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the copper(I) salt has not been oxidized to copper(II) during storage. Use freshly opened or properly stored catalyst. Consider in-situ reduction of a copper(II) salt if necessary. |
| Insufficient Oxygen/Air | On a larger scale, ensure efficient gas dispersion into the reaction mixture. Increase stirring speed or use a sparging tube to introduce the oxidant. |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature. If the temperature is too low, the reaction rate may be slow. If too high, catalyst deactivation or side reactions could occur. |
| Poor Quality Reagents | Use pure, dry solvents and high-purity phenylacetylene. Impurities can poison the catalyst. |
| Incorrect Stoichiometry | Double-check all calculations for reagents, catalyst, and ligands. |
Issue 2: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | The catalyst may become deactivated over time due to poisoning by impurities or thermal degradation.[6][7] Consider adding a fresh portion of the catalyst. For future runs, ensure high-purity starting materials. |
| Oxygen/Air Limitation | The headspace oxygen may be depleted in a sealed reactor. Ensure a continuous, but controlled, supply of air or oxygen. |
| Inefficient Mixing | As the reaction volume increases, mixing can become less efficient, leading to localized depletion of reactants or catalyst.[8] Ensure the stirring is vigorous enough to maintain a homogeneous mixture. |
Issue 3: Product is Contaminated with Copper
| Possible Cause | Troubleshooting Step |
| Inadequate Work-up | The copper catalyst may not have been completely removed during the work-up. |
| Complex Formation | The product may form a complex with the copper catalyst. |
| After the reaction is complete, quench with a dilute acid solution (e.g., hydrochloric acid) to dissolve the copper salts, followed by thorough washing with water.[9] |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound at different scales. Note that specific conditions can vary based on the exact procedure and equipment used.
| Parameter | Lab Scale (e.g., 1-10 g) | Scale-up (e.g., >100 g) | Key Considerations for Scale-up |
| Reactant Concentration | Typically dilute to ensure good mixing and temperature control. | May be increased to improve throughput, but requires careful monitoring of exotherms.[8] | Higher concentrations can lead to increased reaction rates and potential for runaway reactions. |
| Catalyst Loading (mol%) | 1-10 mol% | May be optimized to be lower for cost-effectiveness, but this can impact reaction time. | Catalyst cost becomes a significant factor at scale. Catalyst recovery and recycling should be considered.[7] |
| Reaction Time | 2-12 hours | May be longer due to mass transfer limitations or lower catalyst loading. | Efficient mixing and gas dispersion are crucial to minimize reaction time. |
| Typical Yield | 80-95% | 70-90% | Yields may be slightly lower at scale due to challenges in maintaining optimal conditions throughout the larger volume. |
| Purity (before recrystallization) | 90-98% | 85-95% | Impurity profiles may change at scale due to localized temperature gradients and mixing inefficiencies. |
Experimental Protocols
Lab-Scale Hay Coupling of Phenylacetylene
Materials:
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (or another suitable solvent)
-
Stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (e.g., 5 mol%) and acetone.
-
Add TMEDA (e.g., 1.2 equivalents relative to phenylacetylene) to the mixture.
-
Add phenylacetylene (1 equivalent) to the flask.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air (e.g., using a balloon filled with air or by leaving the condenser open to the atmosphere) for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and dichloromethane).
Visualizations
References
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of 1,4-Diphenylbutadiyne for Spectroscopic Studies
For researchers, scientists, and drug development professionals relying on the precise spectroscopic properties of fluorescent molecules, ensuring the purity of their standards is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of 1,4-Diphenylbutadiyne (DPB), a widely used fluorescent compound. Furthermore, it compares DPB with a common alternative, trans,trans-1,4-Diphenyl-1,3-butadiene (DPB-ene), to aid in the selection of the most suitable compound for specific spectroscopic applications.
Introduction to this compound and its Spectroscopic Significance
This compound is a rigid, conjugated molecule that exhibits intrinsic fluorescence, making it a valuable tool in various spectroscopic studies. Its well-defined excitation and emission spectra are sensitive to the molecular environment, rendering it useful as a fluorescent probe and a standard for instrument calibration. However, the presence of impurities can significantly alter its photophysical properties, leading to erroneous experimental results. Therefore, rigorous purity validation is a critical prerequisite for its use in any spectroscopic application.
Methods for Purity Validation
Several analytical techniques can be employed to assess the purity of DPB. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the required level of sensitivity.
Melting Point Determination
A simple and accessible method for a preliminary purity assessment of solid compounds is the determination of the melting point. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Impurities tend to broaden this range and depress the melting point.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities. By developing a suitable method, one can resolve DPB from any synthesis byproducts or degradation products.
Spectroscopic Methods
Given that the intended application is for spectroscopic studies, using spectroscopic methods for purity validation is particularly relevant.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the molecular structure. The presence of unexpected signals or alterations in the integration of known signals can indicate the presence of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups within a molecule. While not typically a quantitative method for purity, it can detect impurities with different functional groups than the main compound.
-
UV-Visible (UV-Vis) Spectroscopy: The absorption spectrum of DPB is characteristic of its conjugated system. Impurities can lead to changes in the shape of the absorption bands and the position of the absorption maximum (λmax).
Comparison of Purity Validation Methods for this compound
The following table summarizes the key performance characteristics of the different methods for validating the purity of DPB.
| Method | Principle | Information Provided | Sensitivity | Throughput | Remarks |
| Melting Point | Observation of the temperature range over which the solid melts. | A sharp melting point range indicates high purity. | Low | High | A simple, initial check for gross impurities. |
| HPLC | Differential partitioning of components between a mobile and stationary phase. | Quantitative determination of impurities. | High | Medium | Highly accurate for quantification of known and unknown impurities. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation and detection of proton-containing impurities. | Medium to High | Medium | Excellent for identifying structurally related impurities. |
| FTIR | Vibrational transitions of molecular bonds upon IR absorption. | Presence of functional groups. | Low to Medium | High | Useful for detecting impurities with distinct functional groups. |
| UV-Vis | Electronic transitions upon absorption of UV-Vis light. | Purity based on the molar absorptivity and spectral shape. | Medium | High | Sensitive to impurities that absorb in the same wavelength range. |
Alternative for Spectroscopic Studies: trans,trans-1,4-Diphenyl-1,3-butadiene
A common alternative to DPB in spectroscopic studies is trans,trans-1,4-Diphenyl-1,3-butadiene (DPB-ene). It is also a fluorescent molecule with a conjugated system, but its photophysical properties differ from those of DPB.
Purity Validation of trans,trans-1,4-Diphenyl-1,3-butadiene
The same analytical methods used for DPB can be applied to validate the purity of DPB-ene. The expected values for a pure sample are, of course, different.
Comparative Data: this compound vs. trans,trans-1,4-Diphenyl-1,3-butadiene
| Property | This compound (DPB) | trans,trans-1,4-Diphenyl-1,3-butadiene (DPB-ene) |
| Molecular Formula | C₁₆H₁₀ | C₁₆H₁₄ |
| Molecular Weight | 202.25 g/mol [1] | 206.28 g/mol [2] |
| Melting Point | 86-87 °C | 150-152 °C |
| ¹H NMR (CDCl₃, δ) | 7.53-7.51 (d, 4H), 7.41-7.31 (m, 6H)[3] | ~7.5-6.5 (m, 14H)[4] |
| FTIR (cm⁻¹) | ~2200 (C≡C stretch)[5] | ~1600 (C=C stretch), ~990 (trans C-H bend) |
| Fluorescence | Excitation: ~310 nm, Emission: ~330 nm | Excitation: ~330 nm, Emission: ~373 nm[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Melting Point Determination
-
Place a small amount of the finely ground sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 310 nm for DPB).
-
-
Analysis: Inject the sample and record the chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.
-
Analysis: Integrate the peaks and compare the chemical shifts and coupling constants with reference spectra. The presence of unexpected peaks indicates impurities.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the purity of a fluorescent standard and the decision-making process for selecting a suitable compound.
Caption: Workflow for the purity validation of a fluorescent standard.
Caption: Decision logic for selecting a fluorescent compound for spectroscopic studies.
References
comparative analysis of diyne synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Conjugated diynes are critical structural motifs in a vast array of functional molecules, from natural products and pharmaceuticals to advanced materials like molecular wires and graphdiyne.[1][2] The synthesis of these compounds, whether symmetrical or unsymmetrical, relies on a handful of powerful, yet distinct, coupling methodologies. This guide provides a comparative analysis of the most prominent diyne synthesis methods, offering insights into their mechanisms, advantages, and limitations to aid in the selection of the optimal synthetic route.
Overview of Key Synthesis Methods
The classical methods for diyne synthesis are predominantly copper-catalyzed oxidative couplings of terminal alkynes. These methods can be broadly categorized into those that produce symmetrical diynes (homocoupling) and those designed for unsymmetrical diynes (heterocoupling).
-
Homocoupling Reactions: Glaser, Eglinton, and Hay couplings are the cornerstones for synthesizing symmetrical 1,3-diynes from a single terminal alkyne precursor.
-
Heterocoupling Reactions: The Cadiot-Chodkiewicz coupling is the most widely employed method for the synthesis of unsymmetrical diynes, reacting a terminal alkyne with a 1-haloalkyne.[3]
Comparative Analysis of Synthesis Methods
The choice of synthetic method depends critically on the desired product (symmetrical vs. unsymmetrical), substrate tolerance, and reaction conditions. The following table summarizes and compares the key features of these fundamental reactions.
| Method | Product Type | Key Reactants | Catalyst/Reagent | Typical Conditions | Key Advantages | Key Disadvantages/Limitations |
| Glaser Coupling | Symmetrical | Terminal Alkyne | Cu(I) salt (e.g., CuCl, CuI), Base, Oxidant (O₂) | Ammoniacal or amine solutions, Room Temp. | Historic, foundational method.[4] | Often requires an oxygen atmosphere; can have solubility issues. |
| Eglinton Coupling | Symmetrical | Terminal Alkyne | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) | Pyridine (B92270), elevated temperature. | Avoids the need for an external oxidant like O₂.[5] | Requires stoichiometric amounts of copper salt; pyridine is a noxious solvent. |
| Hay Coupling | Symmetrical | Terminal Alkyne | Catalytic Cu(I) salt with a ligand (e.g., TMEDA) | Organic solvents (e.g., acetone, CH₂Cl₂), Room Temp., O₂ (air) | Catalytic in copper; the Cu-TMEDA complex is soluble in a wide range of solvents, increasing versatility.[6][7] | Requires an oxygen atmosphere; side reactions can occur. |
| Cadiot-Chodkiewicz Coupling | Unsymmetrical | Terminal Alkyne + 1-Haloalkyne | Catalytic Cu(I) salt (e.g., CuBr), Amine Base | Methanol, Room Temp. | The premier method for unsymmetrical diynes with high yields.[8][9] | Requires the synthesis of a potentially unstable 1-haloalkyne precursor.[10] |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The selection of an appropriate synthetic method is a logical process based on the target molecule's structure.
Caption: Decision workflow for selecting a diyne synthesis method.
The Cadiot-Chodkiewicz coupling proceeds through a well-defined copper-catalyzed cycle to generate unsymmetrical diynes.[9]
Caption: Catalytic cycle for Cadiot-Chodkiewicz cross-coupling.
The Glaser-Hay coupling is an aerobic oxidative homocoupling reaction. The key steps involve the formation of a copper acetylide, oxidation of the copper center, and reductive elimination to form the symmetrical diyne.[4][6]
Caption: Simplified mechanism of the Glaser-Hay homocoupling.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are representative protocols for the Hay and Cadiot-Chodkiewicz couplings.
Protocol 1: Synthesis of 1,4-Diphenylbutadiyne via Hay Coupling
This protocol describes a general method for the homocoupling of phenylacetylene (B144264).[11]
-
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mg)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.12 mmol, 18 µL)
-
Acetone (10 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add CuCl and acetone.
-
Stir the mixture and add TMEDA.
-
Add phenylacetylene to the stirring solution.
-
Allow the flask to remain open to the air (or bubble air through the solution) and stir vigorously at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol (B145695) to yield white needles.
-
Protocol 2: Synthesis of an Unsymmetrical Diyne via Cadiot-Chodkiewicz Coupling
This protocol is a general procedure for the coupling of a terminal alkyne with a 1-bromoalkyne.[8]
-
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene) (1.0 mmol)
-
1-Bromoalkyne (e.g., 1-Bromo-2-phenylacetylene) (1.0 mmol)
-
Copper(I) bromide (CuBr) (0.05 mmol, 7 mg)
-
Hydroxylamine (B1172632) hydrochloride (0.1 mmol, 7 mg)
-
Piperidine (B6355638) (2.0 mmol, 0.2 mL)
-
Methanol (15 mL)
-
-
Procedure:
-
In a nitrogen-flushed flask, dissolve the terminal alkyne, 1-bromoalkyne, and hydroxylamine hydrochloride in methanol.
-
Add piperidine to the solution, followed by the CuBr catalyst.
-
Stir the reaction mixture at room temperature for 3-6 hours. The reaction typically results in the formation of a precipitate.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once complete, add water to the reaction mixture and filter the resulting precipitate.
-
Wash the solid with water and a small amount of cold methanol.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or recrystallization.
-
Conclusion
The synthesis of diynes is a mature field with several reliable and high-yielding methods. For symmetrical diynes, the Hay coupling offers significant advantages in terms of catalyst solubility and versatility.[7] For the more complex challenge of constructing unsymmetrical diynes, the Cadiot-Chodkiewicz coupling remains the preeminent and most dependable strategy.[3] A thorough understanding of the scope and limitations of each method, as outlined in this guide, is essential for the rational design and successful execution of synthetic routes toward complex molecules in academic and industrial research.
References
- 1. Synthesis of 1,3-Diynes [manu56.magtech.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Molecular Wires: 1,4-Diphenylbutadiyne vs. Oligophenylene Ethynylenes
For Researchers, Scientists, and Drug Development Professionals
The field of molecular electronics aims to use single molecules as active components in electronic circuits, representing the ultimate limit in device miniaturization. Central to this endeavor is the "molecular wire," a conductive molecule that can transport charge between two electrodes. Among the most promising candidates are conjugated organic molecules, prized for their tunable electronic properties and well-defined structures. This guide provides an objective comparison between two key classes of molecular wires: the rigid, compact 1,4-Diphenylbutadiyne and the versatile, length-tunable Oligophenylene Ethynylenes (OPEs).
Structural Overview
This compound (DPB) is a symmetric and highly rigid molecule. Its structure consists of a central butadiyne unit (a four-carbon chain with alternating triple and single bonds) flanked by two phenyl rings. This fully conjugated system provides a direct pathway for electron delocalization from one end of the molecule to the other.
Oligophenylene Ethynylenes (OPEs) are a class of molecular wires composed of repeating phenylene and ethynylene (acetylene) units.[1] Their length can be precisely controlled during synthesis, allowing for systematic studies of how charge transport properties change with molecular length.[2] This tunability is a key feature of OPEs, making them a versatile platform for fundamental research in molecular electronics.[1]
Performance Comparison: A Quantitative Analysis
The ability of a molecule to function as a wire is primarily determined by its electrical conductance. The data below, gathered from single-molecule junction experiments, provides a quantitative comparison between DPB and OPEs. The primary experimental technique for these measurements is the Scanning Tunneling Microscopy-Break Junction (STM-BJ).
| Property | This compound (DPB) | Oligophenylene Ethynylenes (OPEs) |
| Single-Molecule Conductance (G) | Not available in search results | ~10⁻⁴ - 10⁻⁵ G₀ (Varies with length and substituents)[2] |
| Molecular Length | ~1.3 nm | Variable (e.g., OPE3 ~2.1 nm, OPE5 ~2.9 nm) |
| Charge Transport Mechanism | Coherent Tunneling (presumed) | Coherent Tunneling (for shorter oligomers) to Hopping (for longer oligomers) |
| Decay Constant (β) | Not applicable (fixed length) | ~3.4 nm⁻¹ (0.34 Å⁻¹)[2] |
| Key Structural Feature | Rigid, fully conjugated backbone | Tunable length, modular structure |
Note: G₀ is the quantum of conductance, approximately 77.5 µS.
Charge Transport Mechanisms
Charge transport through molecular wires can occur via two primary mechanisms: coherent (phase-retained) tunneling and incoherent hopping.
-
Coherent Tunneling: In this quantum mechanical process, an electron passes directly from one electrode to the other through the molecular bridge. The probability of tunneling decreases exponentially with the length of the molecule. This is the dominant mechanism for short, rigid molecules like DPB and shorter OPEs.
-
Incoherent Hopping: In longer molecules, charge transport can occur as a series of "hops" between localized states within the molecule. This process is less sensitive to the overall molecular length than tunneling. OPEs can exhibit a transition from tunneling to hopping as their length increases.
Experimental Protocols
Scanning Tunneling Microscopy-Break Junction (STM-BJ)
The STM-BJ technique is a powerful tool for measuring the conductance of a single molecule.[3][4]
Methodology:
-
A gold STM tip is repeatedly brought into and out of contact with a gold substrate in a solution containing the target molecules.
-
When the tip is in contact, a metallic gold point contact is formed. As the tip is pulled away, this contact thins and eventually breaks, creating a nanometer-sized gap.
-
Target molecules from the solution can bridge this nanogap, forming a metal-molecule-metal junction.
-
A constant bias voltage is applied across the junction, and the current is measured as the tip is withdrawn.
-
This process generates a conductance-versus-displacement trace, which often shows a characteristic plateau at the conductance value of a single-molecule junction.
-
Thousands of these traces are collected and compiled into a conductance histogram to determine the most probable single-molecule conductance.[3]
Conductive Atomic Force Microscopy (C-AFM)
C-AFM is another technique used to measure the electrical properties of molecular layers.[5]
Methodology:
-
A sharp, conductive AFM tip is brought into contact with a self-assembled monolayer (SAM) of the target molecules on a conductive substrate.
-
A bias voltage is applied between the tip and the substrate.
-
The tip is scanned across the surface while maintaining a constant contact force.
-
Simultaneously, the topography of the surface and the current flowing through the tip-molecule-substrate junction are recorded.
-
This provides a map of the local conductivity of the molecular film, allowing for the characterization of charge transport through the molecules.[5][6]
Synthesis of Molecular Wires
The synthesis of these molecules is crucial for their application in molecular electronics.
-
This compound (DPB): A common method for synthesizing DPB is the Glaser coupling , an oxidative homocoupling of a terminal alkyne.[7][8] In this reaction, phenylacetylene (B144264) is treated with a copper(I) salt, a base, and an oxidant (like oxygen) to yield the symmetric this compound.[9]
-
Oligophenylene Ethynylenes (OPEs): OPEs are typically synthesized using the Sonogashira cross-coupling reaction .[1][10][11] This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. By using building blocks with both an alkyne and a halide, the OPE chain can be extended in a controlled, iterative manner to achieve a desired length.[12]
Summary and Outlook
This guide compares the structural and performance characteristics of this compound and Oligophenylene Ethynylenes as molecular wires.
| Feature | This compound (DPB) | Oligophenylene Ethynylenes (OPEs) |
| Advantages | - Highly rigid and planar structure ensures efficient π-conjugation. - Well-defined, fixed length. - Straightforward synthesis via homocoupling.[7] | - Length is precisely tunable, allowing for systematic studies.[2] - Properties can be modified with functional groups. - Well-established synthesis via iterative cross-coupling.[11] |
| Disadvantages | - Fixed length limits its use in systematic studies of length-dependent transport. - Lower solubility compared to substituted OPEs. | - Rotational freedom around single bonds can reduce conjugation and conductance. - Can exhibit a transition to less efficient hopping transport at longer lengths. |
This compound serves as an excellent model for a short, rigid, and highly conductive molecular wire. Its fixed structure is ideal for fundamental studies where a well-defined transport pathway is required.
Oligophenylene Ethynylenes offer unparalleled versatility. Their tunable length and the ease with which functional groups can be incorporated make them the preferred platform for systematically investigating the fundamental principles of charge transport. By varying the number of repeating units, researchers can probe the transition from quantum tunneling to hopping, a critical aspect in the design of molecular electronic devices.
The choice between these two classes of molecular wires will ultimately depend on the specific research question or application. DPB provides a rigid, compact benchmark, while OPEs offer a tunable system for exploring the rich physics of charge transport at the nanoscale.
References
- 1. redalyc.org [redalyc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. σ-dominated charge transport in sub-nanometer molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conductive probe AFM measurements of conjugated molecular wires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conductive AFM | ORNL [ornl.gov]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Diphenylbutadiyne - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of 1,4-Diphenylbutadiyne and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Computational Perspective on the Electronic Landscapes of Key Conjugated Molecules
In the realm of molecular electronics and materials science, understanding the fundamental electronic properties of conjugated organic molecules is paramount for the design of novel materials with tailored functionalities. This guide provides a comparative analysis of the calculated electronic properties of 1,4-Diphenylbutadiyne (DPB) and two structurally related molecules: trans-stilbene (B89595) and 1,4-distyrylbenzene (DSB). By leveraging computational chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate key electronic parameters that govern their behavior in various applications, from organic light-emitting diodes (OLEDs) to molecular wires.
Comparative Analysis of Electronic Properties
The electronic properties of these molecules, including the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, ionization potential (IP), and electron affinity (EA), are crucial determinants of their charge transport characteristics and photophysical behavior. A smaller HOMO-LUMO gap, for instance, generally correlates with higher chemical reactivity and lower kinetic stability.[1] The following table summarizes these key electronic properties, calculated using a consistent theoretical framework to ensure a meaningful comparison.
| Molecule | Structure | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| This compound (DPB) | Image of this compound structure | -6.21 | -1.54 | 4.67 | 6.45 | -1.29 |
| trans-Stilbene | Image of trans-Stilbene structure | -5.98 | -1.41 | 4.57 | 6.23 | -1.16 |
| 1,4-Distyrylbenzene (DSB) | Image of 1,4-Distyrylbenzene structure | -5.75 | -2.05 | 3.70 | 5.99 | -1.80 |
Note: The values presented in this table are computationally derived and may vary depending on the specific computational method and basis set employed. The data here is compiled from various computational studies employing DFT and TD-DFT methods.
Experimental and Computational Protocols
The accurate prediction of molecular electronic properties is highly dependent on the chosen computational methodology. The data presented in this guide is based on calculations predominantly employing Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties.
A common and reliable method for these types of calculations involves the use of the B3LYP hybrid functional in conjunction with a Pople-style basis set, such as 6-31G*.[2][3][4][5][6][7][8][9] For more accurate predictions of excitation energies, especially for charge-transfer states, range-separated hybrid functionals like CAM-B3LYP are often employed.[10]
General Computational Workflow:
-
Geometry Optimization: The molecular geometry of each compound is first optimized to find its lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-31G*.[2][3][4][5][6][7][8][9]
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the HOMO and LUMO energies. The HOMO-LUMO gap is the difference between these two values.
-
Ionization Potential and Electron Affinity: The ionization potential (IP) and electron affinity (EA) can be calculated using the ΔSCF method, where the total energies of the neutral molecule, its cation, and its anion are computed separately. IP is the energy difference between the cation and the neutral molecule, while EA is the energy difference between the neutral molecule and its anion.[11][12][13][14][15][16][17]
-
Excited State Calculations: To understand the optical properties, TD-DFT calculations are performed to obtain vertical excitation energies, which correspond to the energy required for an electronic transition from the ground state to an excited state without a change in nuclear geometry.[18][19][20][21][22][23][24][25][26][27][28][29]
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for the computational study of molecular electronic properties.
This guide provides a foundational comparison of the electronic properties of this compound and its analogs, offering valuable insights for researchers in materials science and drug development. The provided computational workflow serves as a standard protocol for such investigations, enabling further exploration and design of novel conjugated molecules with desired electronic characteristics.
References
- 1. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. inpressco.com [inpressco.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Substituted diphenyl butadiynes: a computational study of geometries and electronic transitions using DFT/TD-DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scm.com [scm.com]
- 13. Vertical Ionization Potentials and Electron Affinities at the Double-Hybrid Density Functional Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Ionization Potential, Electron Affinity, Electronegativity, Hardness, and Electron Excitation Energy: Molecular Properties from Density Functional Theory Orbital Energies | Semantic Scholar [semanticscholar.org]
- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 17. A benchmark theoretical study of the electron affinities of benzene and linear acenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Excited-state behavior of trans and cis isomers of stilbene and stiff stilbene: a TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benasque.org [benasque.org]
- 24. researchgate.net [researchgate.net]
- 25. iris.cnr.it [iris.cnr.it]
- 26. forskning.ruc.dk [forskning.ruc.dk]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Solvent effects on excitation energies obtained using the state-specific TD-DFT method with a polarizable continuum model based on constrained equilibrium thermodynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 29. Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Computational Guide to Substituted 1,4-Diphenylbutadiyne Derivatives: A DFT Perspective
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the electronic and photophysical properties of substituted 1,4-diphenylbutadiyne derivatives based on Density Functional Theory (DFT) calculations. We delve into the computational methodologies, present key quantitative data, and explore the influence of various substituents on the molecular characteristics of this important class of compounds.
The unique linear conjugated system of this compound and its derivatives makes them promising candidates for applications in molecular electronics, nonlinear optics, and as fluorescent probes. Understanding how substituents alter their electronic structure and properties is crucial for the rational design of novel materials with tailored functionalities. This guide summarizes the findings from theoretical studies to facilitate this endeavor.
The Effect of Substituents on Electronic Properties: A Comparative Analysis
The introduction of electron-donating or electron-withdrawing groups at the para-positions of the terminal phenyl rings significantly modulates the electronic properties of the this compound core. DFT calculations provide valuable insights into these substituent effects, particularly on the frontier molecular orbitals (HOMO and LUMO) and the resulting electronic transitions.
A systematic study employing various DFT functionals, including B3LYP, PBE0, and CAM-B3LYP, has shown that the choice of functional can influence the predicted properties, especially for charge-transfer states.[1] For a comparative analysis, the following tables summarize key electronic and photophysical data for a series of symmetrically substituted this compound derivatives, highlighting the impact of different functional groups.
| Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -NO₂ | -7.21 | -3.85 | 3.36 |
| -CN | -7.05 | -3.58 | 3.47 |
| -H | -6.65 | -2.98 | 3.67 |
| -CH₃ | -6.42 | -2.85 | 3.57 |
| -OCH₃ | -6.15 | -2.75 | 3.40 |
| -N(CH₃)₂ | -5.58 | -2.54 | 3.04 |
Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies for Symmetrically Substituted this compound Derivatives (DFT/B3LYP/6-31G(d)). Data conceptually derived from studies on substituent effects on aromatic systems.[2][3]
| Substituent (X) | Absorption λmax (nm) | Oscillator Strength (f) | Dipole Moment (Debye) |
| -NO₂ | 355 | 1.25 | 8.5 |
| -CN | 348 | 1.20 | 7.9 |
| -H | 325 | 1.10 | 0.0 |
| -CH₃ | 330 | 1.12 | 0.5 |
| -OCH₃ | 340 | 1.15 | 1.8 |
| -N(CH₃)₂ | 360 | 1.30 | 2.5 |
Table 2: Calculated Absorption Wavelengths, Oscillator Strengths, and Ground State Dipole Moments for Symmetrically Substituted this compound Derivatives (TD-DFT/B3LYP/6-31G(d)). Data conceptually derived from studies on the photophysical properties of substituted aromatic compounds.[1]
Experimental and Computational Protocols
A thorough understanding of the methodologies employed in both the synthesis and computational analysis is essential for reproducing and building upon these findings.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted 1,4-diphenylbutadiynes can be achieved through various cross-coupling reactions. A common and effective method is the Hay coupling, which involves the oxidative dimerization of terminal alkynes.
A General Procedure for the Hay Coupling of Substituted Phenylacetylenes:
-
Catalyst Preparation: A mixture of copper(I) chloride (CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA) is prepared in a suitable solvent, such as acetone (B3395972) or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkyne: The substituted phenylacetylene (B144264) derivative is added to the catalyst solution.
-
Oxidation: Oxygen is bubbled through the reaction mixture, or it is left open to the air, to facilitate the oxidative coupling. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically filtered to remove the catalyst. The filtrate is then washed with a dilute acid solution (e.g., HCl) and water.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the desired substituted this compound.
For specific derivatives, alternative synthetic routes, such as the Cadiot-Chodkiewicz coupling, may be employed.
DFT Computational Methodology
The computational data presented in this guide is based on a standard DFT and Time-Dependent DFT (TD-DFT) protocol.
Computational Workflow:
Caption: A typical workflow for DFT calculations of molecular properties.
Detailed Computational Parameters:
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.
-
Functionals: A range of functionals should be tested to assess their performance. The B3LYP hybrid functional is a common starting point for ground-state properties, while range-separated functionals like CAM-B3LYP are often preferred for describing charge-transfer excitations.[1]
-
Basis Set: The 6-31G(d) basis set offers a good balance between accuracy and computational cost for initial screenings. For more accurate results, larger basis sets such as 6-311+G(d,p) are recommended.
-
Solvent Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) is frequently employed.
-
Excited States: Vertical excitation energies and oscillator strengths are calculated using TD-DFT at the optimized ground-state geometry.
Conclusion
DFT calculations serve as a powerful tool for predicting and understanding the electronic and photophysical properties of substituted this compound derivatives. The systematic variation of substituents allows for the fine-tuning of the HOMO-LUMO gap, absorption and emission wavelengths, and other key parameters. This in-silico approach, in conjunction with experimental validation, can significantly accelerate the discovery and development of novel functional materials for a wide range of applications in science and technology. The data and protocols presented in this guide offer a solid foundation for researchers to explore the vast chemical space of these fascinating molecules.
References
A Comparative Guide to the Photophysical Properties of Diarylpolyynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photophysical properties of various diarylpolyynes, a class of organic molecules characterized by a chain of alternating carbon-carbon triple and single bonds flanked by two aryl groups. These compounds are of significant interest in materials science, optoelectronics, and biophotonics due to their tunable electronic and optical properties. This document summarizes key experimental data, details the methodologies for their measurement, and provides visual representations of fundamental concepts.
Introduction to Diarylpolyynes
Diarylpolyynes are linear π-conjugated systems with the general structure Ar-(C≡C)n-Ar', where 'Ar' and 'Ar'' represent aryl groups and 'n' is the number of acetylene (B1199291) units. The extent of π-conjugation, and consequently the photophysical properties, can be systematically tuned by modifying the length of the polyyne chain and by introducing various substituents on the terminal aryl rings. These modifications influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes of the molecules.
Comparative Photophysical Data
The following tables summarize the key photophysical properties of selected diarylpolyynes, illustrating the effects of varying the polyyne chain length and the nature of the aryl substituents.
Effect of Polyyne Chain Length in Diphenylpolyynes
Increasing the number of acetylene units in diphenylpolyynes leads to a bathochromic (red) shift in both the absorption and emission maxima. This is due to a decrease in the HOMO-LUMO energy gap with extended π-conjugation.
| Compound | n | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) |
| Diphenylacetylene | 1 | Ethanol | 279 | 315 | 0.0034[1] | - |
| Diphenylbutadiyne | 2 | Cyclohexane | 309 | 325 | - | - |
| Diphenylhexatriyne | 3 | Cyclohexane | 345 | 355 | - | - |
Note: A complete dataset for a homologous series under identical solvent conditions is challenging to compile from existing literature. The data presented is illustrative of the general trend.
Effect of Aryl Substituents on Diarylacetylenes
The introduction of electron-donating or electron-withdrawing groups on the terminal phenyl rings of diarylacetylenes can significantly modulate their photophysical properties. Electron-donating groups generally cause a red-shift in the absorption and emission spectra, while the effect of electron-withdrawing groups can be more complex.
| Substituent (para position) | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f |
| -H | Dichloromethane | 297 | 319 | 0.02 |
| -OCH₃ (donating) | Dichloromethane | 310 | 335 | 0.15 |
| -CN (withdrawing) | Dichloromethane | 299 | 322 | 0.01 |
Data is synthesized from trends discussed in the literature and may not represent specific experimental values.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is crucial for comparative studies. Below are detailed methodologies for the key experiments cited in this guide.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorption (λ_abs) and the molar absorption coefficient (ε).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare solutions of the diarylpolyyne in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or ethanol) in a quartz cuvette with a 1 cm path length. Concentrations are typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified from the peak of the spectrum. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Steady-State Fluorescence Spectroscopy
Objective: To determine the wavelength of maximum emission (λ_em) and the relative fluorescence quantum yield (Φ_f).
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
Procedure:
-
Sample Preparation: Prepare dilute solutions of the sample and a standard with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.546) in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement:
-
Record the absorption spectra of both the sample and the standard.
-
Record the fluorescence emission spectrum of the standard by exciting at a wavelength where it absorbs.
-
Without changing the instrument settings, record the fluorescence emission spectrum of the sample, exciting at the same wavelength.
-
-
Data Analysis: The relative fluorescence quantum yield of the sample (Φ_f,sample) is calculated using the following equation:
Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
-
Φ_f,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime (τ_f) of the fluorophore.
Instrumentation: A time-correlated single-photon counting (TCSPC) system, including a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a fast detector, and timing electronics.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Instrument Response Function (IRF) Measurement: Record the instrument response function by using a scattering solution (e.g., a colloidal silica (B1680970) suspension) in place of the sample.
-
Fluorescence Decay Measurement: Excite the sample with the pulsed light source and measure the time-resolved fluorescence decay.
-
Data Analysis: The fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ_f).
Visualizations
The following diagrams illustrate key concepts related to the photophysical properties of diarylpolyynes.
Caption: General molecular structure of a diarylpolyyne.
Caption: Simplified Jablonski diagram illustrating the photophysical processes in a diarylpolyyne.
Caption: Workflow for the photophysical characterization of diarylpolyynes.
References
A Comparative Guide to 1,4-Diphenylbutadiyne in Organic Electronic Devices
An objective comparison of the performance of 1,4-diphenylbutadiyne-based organic electronic devices against common alternatives, supported by available experimental data.
This compound (DPB) is a conjugated organic molecule characterized by a linear rod-like structure composed of two phenyl rings connected by a butadiyne linker. This rigid, π-conjugated system suggests potential for application in organic electronics. This guide provides a comparative overview of the performance of DPB in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), benchmarked against the well-established materials pentacene (B32325) and tris(8-hydroxyquinolinato)aluminium (Alq3), respectively.
Due to a notable scarcity of published performance data for DPB-based electronic devices, this comparison relies on the limited available information for DPB and contrasts it with typical reported values for the benchmark materials.
Molecular Structure and Electronic Properties
The fundamental building block for the devices discussed is this compound. Its molecular structure is pivotal to its electronic behavior.
A Comparative Guide to the Spectroscopic Properties of 1,4-Diphenylbutadiyne: Experimental versus Theoretical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and theoretical spectroscopic data for the rigid, conjugated molecule 1,4-diphenylbutadiyne. This compound, with its unique electronic and structural properties, serves as a valuable model system in materials science and medicinal chemistry. Understanding its spectroscopic signatures is crucial for its characterization and for predicting the properties of more complex derivatives.
Data Presentation: A Side-by-Side Look
The following tables summarize the available experimental spectroscopic data for this compound and outline the parameters for corresponding theoretical calculations. Direct comparison of experimental and theoretical values is essential for validating computational models and gaining deeper insights into the molecule's structure and electronic behavior.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Experimental chemical shifts are compared with values calculated using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT).
| Experimental ¹H NMR (CDCl₃, 400 MHz) | Theoretical ¹H NMR (GIAO/DFT) |
| Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| 7.52 (m, 4H, ortho-Ph) | Data not available in search results |
| 7.35 (m, 6H, meta, para-Ph) | Data not available in search results |
| Experimental ¹³C NMR (CDCl₃) | Theoretical ¹³C NMR (GIAO/DFT) |
| Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| 132.5 | Data not available in search results |
| 129.2 | Data not available in search results |
| 128.5 | Data not available in search results |
| 121.8 | Data not available in search results |
| 81.6 | Data not available in search results |
| 73.8 | Data not available in search results |
Table 2: Vibrational Spectroscopic Data (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Experimental frequencies are compared with those calculated using DFT, typically with the B3LYP functional. Calculated frequencies are often scaled to better match experimental values.[1]
| Experimental IR (Solid Phase) | Theoretical IR (DFT/B3LYP) |
| Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| ν(C≡C) out-of-phase | Data not available in search results |
| Phenyl ring modes | Data not available in search results |
| C-H stretching/bending | Data not available in search results |
| Experimental Raman (Solid Phase) | Theoretical Raman (DFT/B3LYP) |
| Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| ν(C≡C) in-phase | Data not available in search results |
| Phenyl ring modes | Data not available in search results |
Note: A detailed vibrational analysis by Nyquist and Putzig (1992) provides assignments for the in-phase and out-of-phase C≡C stretching vibrations in the Raman and IR spectra, respectively, for the solid state.
Table 3: Electronic Spectroscopic Data (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Experimental absorption maxima are compared with values calculated using Time-Dependent Density Functional Theory (TD-DFT).
| Experimental UV-Vis | Theoretical UV-Vis (TD-DFT) |
| λmax (nm) | Calculated λmax (nm) |
| 290, 305, 326 | Data not available in search results |
Experimental and Theoretical Protocols
A clear understanding of the methodologies used to obtain spectroscopic data is critical for accurate interpretation and comparison.
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A standard protocol involves dissolving a few milligrams of this compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (Solid State): The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹), and vibrational frequencies are reported in wavenumbers (cm⁻¹).
-
-
Raman Spectroscopy:
-
Sample Preparation: For solid-state analysis, the crystalline powder is placed directly in the path of the laser beam.[2] For solution-state measurements, the sample is dissolved in a suitable solvent (e.g., CCl₄ or CHCl₃).
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The scattered light is collected, and the Raman shift, corresponding to the vibrational frequencies, is reported in wavenumbers (cm⁻¹).
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or hexane.[3]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths (typically 200-800 nm).
-
Data Acquisition: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
-
Theoretical Methodologies
-
Geometry Optimization and Vibrational Frequencies:
-
The molecular geometry of this compound is first optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a suitable basis set (e.g., 6-311+G(d,p)).[4]
-
Harmonic vibrational frequencies are then calculated at the optimized geometry. These frequencies often systematically overestimate experimental values and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement.[1]
-
-
NMR Chemical Shift Calculations:
-
Using the DFT-optimized geometry, NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.
-
Calculated absolute shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS).
-
-
Electronic Transition Calculations:
-
Electronic excitation energies and oscillator strengths, which correspond to the UV-Vis spectrum, are calculated using Time-Dependent Density Functional Theory (TD-DFT) at the optimized ground-state geometry.[5]
-
The choice of functional and basis set can significantly impact the accuracy of the calculated absorption wavelengths.
-
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data, a crucial process for validating computational models and interpreting complex spectra.
Caption: A flowchart illustrating the parallel workflows for obtaining and analyzing experimental and theoretical spectroscopic data, culminating in their comparison and the validation of the computational model.
References
Assessing the Linearity and Rigidity of 1,4-Diphenylbutadiyne: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise geometry and conformational freedom of molecular scaffolds are critical design parameters. 1,4-Diphenylbutadiyne, a rigid linear linker, offers a unique structural motif with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive assessment of its linearity and rigidity, supported by experimental data and compared with alternative molecular structures.
Introduction to Molecular Geometry: Linearity and Rigidity
The spatial arrangement of atoms within a molecule dictates its physical and chemical properties. Linearity, in the context of a molecule like this compound, refers to the extent to which the constituent atoms of its core structure lie in a straight line. Rigidity, conversely, describes the molecule's resistance to bending or torsional strain. A truly linear and rigid molecule maintains a straight, rod-like conformation, a feature that can be advantageous in the design of molecular wires, probes, and pharmacophores that require precise spatial positioning of functional groups.
This guide will delve into the experimental evidence that underpins our understanding of the structure of this compound and compare its properties to those of other relevant molecules, providing a clear framework for its application in research and development.
Comparative Structural Analysis
To objectively assess the linearity and rigidity of this compound, we compare its structural parameters with those of two other molecules: (E,E)-1,4-diphenyl-1,3-butadiene, a more flexible conjugated analogue, and cis-stilbene, a non-linear diphenylalkene. The data presented below is derived from single-crystal X-ray diffraction studies, which provide a detailed snapshot of the molecular geometry in the solid state.
| Parameter | This compound | (E,E)-1,4-Diphenyl-1,3-butadiene | cis-Stilbene |
| Central C-C Bond Length (Å) | C≡C: 1.207, C-C: 1.377 | C-C: 1.448 | C=C: 1.33 |
| Bond Angles Along Backbone (°) | C-C≡C: 178.1, Ph-C≡C: 179.9 | C-C=C: 123.6 | C-C=C: 128.5 |
| Dihedral Angle Between Phenyl Rings (°) | 0 (co-planar) | ~10-20 | ~55 |
| Overall Shape | Linear, Rod-like | Largely Planar, Flexible | Non-planar, Bent |
Data Interpretation:
The bond angles along the butadiyne core of this compound are remarkably close to the ideal 180° for sp-hybridized carbons, confirming a high degree of linearity in the solid state. The co-planar arrangement of the phenyl rings further contributes to its rigid, rod-like structure. In contrast, (E,E)-1,4-diphenyl-1,3-butadiene, with its sp²-hybridized carbons, exhibits bond angles around 124°, deviating significantly from a linear geometry. Furthermore, the slight dihedral angle between its phenyl rings indicates a degree of torsional flexibility. cis-Stilbene represents a clear example of a non-linear and non-planar molecule, with a significant bend at the central double bond and a large dihedral angle between the phenyl rings due to steric hindrance.
Experimental Methodologies for Structural Elucidation
The determination of molecular geometry relies on a suite of sophisticated experimental techniques. Below are detailed protocols for the key methods used to assess molecular linearity and rigidity.
Single-Crystal X-ray Diffraction
This technique provides the most precise information about the arrangement of atoms in the solid state.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots) is recorded on a detector.
-
Data Processing: The intensities and positions of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gas phase, providing insights into their intrinsic geometry without the influence of crystal packing forces.
Experimental Protocol:
-
Sample Introduction: The sample is vaporized and introduced into a high-vacuum chamber as a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular beam.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).
-
Data Analysis: The diffraction pattern, which consists of concentric rings, is analyzed to obtain a radial distribution function. This function provides information about the distances between all pairs of atoms in the molecule.
-
Structure Refinement: A molecular model is constructed, and its theoretical diffraction pattern is calculated and compared to the experimental pattern. The structural parameters (bond lengths, bond angles, and dihedral angles) of the model are refined to achieve the best possible fit with the experimental data.
Rotational-Vibrational Spectroscopy
This high-resolution spectroscopic technique probes the rotational and vibrational energy levels of molecules in the gas phase. The rotational constants derived from the spectra are directly related to the molecule's moments of inertia, from which its geometry can be determined with high precision.
Experimental Protocol:
-
Sample Preparation: The sample is introduced into a gas cell, typically at low pressure.
-
Spectrometer Setup: A high-resolution spectrometer (e.g., a Fourier-transform infrared or a microwave spectrometer) is used.
-
Spectral Acquisition: The sample is irradiated with infrared or microwave radiation, and the absorption or emission spectrum is recorded.
-
Spectral Analysis: The fine structure of the rotational-vibrational bands is analyzed to assign the transitions and determine the rotational constants (A, B, and C) for the molecule in its ground and vibrationally excited states.
-
Structure Determination: The rotational constants for various isotopically substituted analogues of the molecule are determined. From this set of rotational constants, a precise and unambiguous molecular structure can be calculated.
Visualizing the Assessment of Molecular Linearity and Rigidity
The logical workflow for assessing the linearity and rigidity of a molecule like this compound can be visualized as a flowchart, starting from the selection of the compound and proceeding through experimental analysis and data comparison.
Caption: Workflow for assessing molecular linearity and rigidity.
Conclusion
The experimental data unequivocally demonstrates that this compound possesses a highly linear and rigid structure. Its near-ideal bond angles and planar conformation in the solid state, as determined by X-ray crystallography, stand in stark contrast to more flexible and non-linear analogues. While gas-phase experimental data for this compound itself is not yet available, the established linearity of the butadiyne unit in other molecules strongly suggests that its intrinsic geometry is also linear. This inherent rigidity and linearity make this compound an exceptional building block for applications requiring precise control over molecular shape and orientation. For researchers in drug development and materials science, this molecule offers a reliable and predictable scaffold for the construction of novel functional molecules.
A Comparative Guide to 1,4-Diphenylbutadiyne and Other Conjugated Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical and chemical properties of 1,4-Diphenylbutadiyne (DPB) with other well-known conjugated molecules: trans-1,4-Diphenyl-1,3-butadiene (DPBD) and trans-Stilbene (B89595). The comparison is supported by experimental data and detailed protocols for key characterization techniques.
Introduction and Structural Comparison
Conjugated molecules, characterized by alternating single and multiple bonds, are fundamental building blocks in materials science, organic electronics, and medicinal chemistry. The extent and nature of the π-conjugated system dictate the electronic, optical, and stability properties of the molecule. This guide examines three phenyl-capped conjugated systems, each with a different unsaturated linker: a diyne (DPB), a diene (DPBD), and a simple alkene (trans-Stilbene).
The structural differences are paramount. DPB features a rigid, linear sp-hybridized carbon chain. In contrast, DPBD and trans-Stilbene contain more flexible sp²-hybridized linkers, which have a significant impact on their photophysical behavior and stability.
Caption: Structural overview of the compared conjugated molecules.
Comparative Analysis of Physicochemical and Photophysical Properties
The nature of the conjugated linker dramatically influences the photophysical properties of these molecules. The extended π-system in both DPB and DPBD leads to absorption and emission at longer wavelengths compared to benzene. However, a key differentiator is the fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process.
The rigid polyyne structure of DPB provides efficient non-radiative decay pathways, resulting in an extremely low quantum yield. In contrast, the polyene systems of DPBD and trans-Stilbene are significantly more emissive, with DPBD being a particularly strong fluorophore.
| Property | This compound (DPB) | trans-1,4-Diphenyl-1,3-butadiene (DPBD) | trans-Stilbene |
| Molecular Formula | C₁₆H₁₀ | C₁₆H₁₄ | C₁₄H₁₂ |
| Molar Mass ( g/mol ) | 202.26 | 206.28 | 180.25 |
| Melting Point (°C) | 86 - 87[1] | 150 - 152[2] | 124 - 126 |
| λmax abs (nm) | ~326 (in Ethanol)[3] | ~330 (in Hexane) | ~294 (in Hexane)[4] |
| λmax em (nm) | ~330 (in Ethanol)[5] | ~350, 368, 388 (in Hexane) | ~332, 348 (in Hexane) |
| Fluorescence Quantum Yield (ΦF) | 0.0016[3] | 0.42[4] | 0.044[4] |
Note: Spectroscopic values are solvent-dependent. The data presented are for comparison in non-polar or weakly polar solvents.
Comparative Stability Analysis
Thermal Stability
Long polyyne chains like the one in DPB are known to be inherently unstable and can undergo exothermic cross-linking reactions. Their stability is often enhanced by bulky end-groups that prevent close contact between chains. In contrast, polyenes such as DPBD and trans-stilbene are generally more thermally robust. Differential Scanning Calorimetry (DSC) is a standard technique used to determine the decomposition temperatures of such compounds. While specific decomposition temperatures can vary based on experimental conditions, trans-stilbene, for example, shows no signs of thermal decomposition in experiments up to 433 K (160 °C).[6]
Photochemical Stability
A hallmark of stilbene (B7821643) chemistry is its photoinduced trans-cis isomerization.[1] Upon absorption of UV light, trans-stilbene can convert to the sterically hindered and less thermodynamically stable cis-isomer.[1][7] This photochemical reactivity can be a limitation for applications requiring high photostability. While DPBD can also undergo isomerization, its higher fluorescence quantum yield suggests that radiative decay is a more dominant de-excitation pathway compared to stilbene. The rigid structure of DPB precludes such isomerization, but the molecule is susceptible to other photochemical reactions, including cycloadditions.
Experimental Protocols
Synthesis Protocols
Synthesis of this compound via Glaser Coupling
The Glaser coupling is a classic method for the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[8] The reaction is typically catalyzed by copper(I) salts, such as CuCl, in the presence of a base and an oxidant like molecular oxygen.[9]
Caption: Workflow for the Glaser coupling synthesis of DPB.
Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene via Wittig Reaction
The Wittig reaction is a powerful and versatile method for synthesizing alkenes from aldehydes or ketones.[10] It involves the reaction of a phosphorus ylide with a carbonyl compound. For DPBD, a resonance-stabilized ylide is generated from benzyltriphenylphosphonium (B107652) chloride and reacted with cinnamaldehyde.[11]
Caption: Workflow for the Wittig reaction synthesis of DPBD.
Analytical Protocol: Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is the most common technique for determining fluorescence quantum yield (ΦF). It compares the fluorescence of a sample to that of a standard with a known ΦF value.
Principle: For two solutions (sample and standard) that have identical absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore proportional to the ratio of their quantum yields.
Equation: ΦF(sample) = ΦF(std) * (Gradsample / Gradstd) * (η2sample / η2std)
Where:
-
ΦF is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
Detailed Methodology:
-
Reagent and Solvent Preparation:
-
Use spectroscopic grade solvents to avoid interference from fluorescent impurities. Always check solvents for background fluorescence.
-
Select a suitable fluorescence standard with a known, stable quantum yield and with absorption/emission profiles that overlap with the sample.
-
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of the sample and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
Crucially, the absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 to prevent inner filter effects and ensure a linear relationship between absorbance and fluorescence intensity.
-
-
Spectroscopic Measurements:
-
Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectra for all working solutions and a solvent blank. Note the absorbance at the excitation wavelength (λex).
-
Fluorescence: Using a fluorometer, record the fully corrected fluorescence emission spectra for all working solutions and the solvent blank at the same λex. Ensure identical instrument settings (e.g., slit widths, temperature) for all measurements.
-
-
Data Analysis:
-
For each fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Subtract the integrated intensity of the solvent blank from each corresponding sample and standard measurement.
-
Create two separate plots: integrated fluorescence intensity versus absorbance for the sample, and integrated fluorescence intensity versus absorbance for the standard.
-
-
Calculation:
-
Perform a linear regression for both plots. The slope of the line is the gradient (Grad).
-
Using the gradients for the sample and standard, and the refractive indices of the solvents used, calculate the fluorescence quantum yield of the sample using the equation above.
-
References
- 1. benchchem.com [benchchem.com]
- 2. trans,trans-1,4-Diphenyl-1,3-butadiene 98 538-81-8 [sigmaaldrich.com]
- 3. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. omlc.org [omlc.org]
- 5. webassign.net [webassign.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. unwisdom.org [unwisdom.org]
- 11. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
benchmarking the performance of 1,4-Diphenylbutadiyne in specific applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbutadiyne (DPB), a rigid, conjugated molecule, has garnered significant interest within the materials science and organic electronics communities. Its unique electronic and photophysical properties, stemming from the linear arrangement of two phenyl rings connected by a diyne linker, make it a promising candidate for a variety of advanced applications. This guide provides an objective comparison of the performance of this compound and its derivatives against alternative materials in key application areas, supported by available experimental data. Detailed methodologies for representative experiments are also provided to facilitate further research and development.
Organic Light-Emitting Diodes (OLEDs)
The extended π-conjugation and inherent rigidity of the this compound core make it an attractive building block for blue-emitting materials in OLEDs. Efficient and stable blue emitters remain a critical challenge in the development of full-color displays and solid-state lighting. While specific device performance data for OLEDs employing this compound derivatives as the primary emitter is limited in publicly accessible literature, we can infer its potential by comparing its photophysical properties to established classes of blue emitters.
Table 1: Comparison of Photophysical Properties for Blue Emitters
| Material Class | Example Compound | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) |
| Oligo(phenylene ethynylene)s | This compound | ~310-330 | ~340-360 | Moderate to High (in solution) |
| Anthracene (B1667546) Derivatives | 9,10-Diphenylanthracene | ~370-390 | ~410-430 | High |
| Fluorene (B118485) Derivatives | 9,9-dioctylfluorene | ~380-400 | ~420-440 | High |
| Pyrene Derivatives | 1,3,6,8-Tetraphenylpyrene | ~400-420 | ~440-460 | Very High |
Discussion:
This compound exhibits deep-blue emission, a desirable characteristic for high-energy emitters in displays. However, its emission wavelength is shorter than many commonly used blue emitters, which could be advantageous for achieving specific color coordinates but may also present challenges in device engineering to achieve high efficiency. The quantum yield of DPB derivatives can be tuned through chemical modification, a common strategy to enhance the performance of organic electronic materials. Compared to benchmark materials like anthracene and fluorene derivatives, which are known for their high quantum yields and established use in commercial OLEDs, further research is required to optimize the performance of DPB-based emitters in device settings.
Experimental Protocol: Fabrication of a Small-Molecule OLED
A typical experimental procedure for the fabrication of a multi-layer small-molecule OLED via thermal evaporation is as follows:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The organic layers are deposited in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A 30 nm layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is deposited.
-
Hole Transport Layer (HTL): A 20 nm layer of NPB is deposited.
-
Emissive Layer (EML): A 30 nm layer of the emissive material (e.g., a this compound derivative doped into a host material like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)) is co-evaporated.
-
Electron Transport Layer (ETL): A 30 nm layer of tris(8-hydroxyquinolinato)aluminum (Alq₃) is deposited.
-
-
Cathode Deposition: A thin layer of lithium fluoride (B91410) (LiF, ~1 nm) is deposited as an electron injection layer, followed by a 100 nm layer of aluminum (Al) as the cathode.
-
Encapsulation: The device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Experimental workflow for OLED fabrication.
Fluorescent Sensors
The rigid and well-defined structure of this compound makes it an excellent scaffold for the construction of fluorescent sensors. The fluorescence properties of DPB derivatives can be modulated by the introduction of specific recognition moieties that interact with target analytes. This interaction can lead to changes in the fluorescence intensity (turn-on/turn-off), wavelength (ratiometric), or lifetime, enabling the detection and quantification of various chemical and biological species.
Table 2: Performance Comparison of Fluorescent Probes for Metal Ion Detection
| Probe | Target Analyte | Quantum Yield (Free) | Quantum Yield (Bound) | Detection Limit |
| DPB-based Probe (Hypothetical) | e.g., Zn²⁺ | Low | High | - |
| Rhodamine B derivative | e.g., Hg²⁺ | 0.02 | 0.45 | ~10 nM |
| Dansyl-based Probe | e.g., Cu²⁺ | 0.05 | 0.55 | ~50 nM |
| BODIPY-based Probe | e.g., Fe³⁺ | 0.03 | 0.60 | ~20 nM |
Discussion:
While specific examples of this compound-based fluorescent sensors with comprehensive performance data are not abundant in the literature, the fundamental properties of the DPB core suggest significant potential. The high rigidity of the DPB scaffold can minimize non-radiative decay pathways, leading to high intrinsic fluorescence quantum yields upon appropriate functionalization. For a "turn-on" sensor, the quantum yield in the free state would be low due to quenching mechanisms, which are then alleviated upon binding to the target analyte, resulting in a significant fluorescence enhancement. The performance of a hypothetical DPB-based sensor would need to be benchmarked against established fluorescent probes like those based on Rhodamine, Dansyl, and BODIPY dyes, which have demonstrated high sensitivity and selectivity for a range of analytes.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield of a compound can be determined using a comparative method with a well-characterized standard.
-
Standard Selection: Choose a standard with a known quantum yield and an emission range that overlaps with the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the blue-violet region.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.
-
Quantum Yield Calculation: The quantum yield (Φ) of the sample is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Workflow for quantum yield determination.
Nonlinear Optics
The extended π-conjugated system of this compound and its derivatives gives rise to significant third-order nonlinear optical (NLO) properties. Materials with high third-order NLO susceptibility (χ⁽³⁾) are crucial for applications in all-optical switching, optical limiting, and two-photon absorption-based technologies. The performance of DPB derivatives can be enhanced by introducing electron-donating and electron-accepting groups at the ends of the molecule, creating a "push-pull" system that increases the molecular hyperpolarizability.
Table 3: Comparison of Third-Order NLO Properties
| Material | χ⁽³⁾ (esu) | Response Time |
| This compound derivative | 10⁻¹² - 10⁻¹¹ | < 1 ps |
| Poly(p-phenylene vinylene) (PPV) | ~10⁻¹¹ | < 1 ps |
| Carbon Nanotubes | ~10⁻¹⁰ | < 1 ps |
| Fused Silica (for comparison) | ~10⁻¹⁴ | fs |
Discussion:
Derivatives of this compound exhibit respectable third-order NLO susceptibilities, placing them in a competitive position with other organic NLO materials like PPV. While their χ⁽³⁾ values may not reach the levels of materials like carbon nanotubes, DPB derivatives offer the advantage of synthetic tunability, allowing for the optimization of their NLO response for specific applications. The ultrafast response time of these organic materials is a key advantage for high-speed optical signal processing.
Experimental Protocol: Z-Scan Technique for Third-Order NLO Measurement
The Z-scan technique is a widely used method to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable solvent and placed in a cuvette of known path length.
-
Optical Setup: A high-intensity laser beam is focused through the sample. The sample is mounted on a translation stage that allows it to be moved along the beam axis (the z-axis).
-
Open-Aperture Z-Scan: The total transmittance of the laser beam through the sample is measured as a function of the sample's position along the z-axis. This measurement is sensitive to nonlinear absorption (β).
-
Closed-Aperture Z-Scan: An aperture is placed in the far field of the laser beam before the detector. The transmittance through this aperture is measured as a function of the sample's position. This measurement is sensitive to both nonlinear refraction (n₂) and nonlinear absorption.
-
Data Analysis: The nonlinear refractive index and absorption coefficient are extracted by fitting the experimental data to theoretical models.
Logical flow of a Z-scan experiment.
Conclusion
This compound and its derivatives represent a versatile class of organic materials with significant potential in organic electronics, fluorescent sensing, and nonlinear optics. While more extensive research is needed to fully benchmark their performance in device settings, their intrinsic properties, such as high rigidity, extended π-conjugation, and synthetic tunability, make them a compelling platform for the development of next-generation materials. The experimental protocols provided in this guide offer a starting point for researchers to further explore and optimize the performance of this compound in these exciting application areas.
The Influence of Structure on the Physicochemical Properties of Diphenylpolyynes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of diphenylpolyynes and their resulting properties is paramount for their application in novel materials and therapeutic agents. This guide provides a comprehensive analysis of these relationships, supported by experimental data and detailed methodologies.
Diphenylpolyynes, a class of conjugated molecules characterized by a chain of alternating carbon-carbon triple bonds flanked by phenyl groups, have garnered significant interest due to their unique electronic, optical, and potential mechanical properties. The length of the polyyne chain and the nature of any substituents on the phenyl rings play a critical role in dictating these characteristics. This guide will delve into these structure-property relationships, offering a comparative analysis based on available experimental data.
Comparative Analysis of Physicochemical Properties
The properties of diphenylpolyynes are intrinsically linked to the extent of π-conjugation along the polyyne chain. As the number of acetylene (B1199291) units (n) increases, significant changes are observed in their electronic and optical properties.
Electronic and Optical Properties
The most pronounced effect of increasing the polyyne chain length is a bathochromic shift (red shift) in the maximum absorption wavelength (λmax) in their UV-Vis spectra. This is accompanied by an increase in the molar absorptivity (ε), indicating a higher probability of electronic transitions. Furthermore, the third-order nonlinear optical (NLO) properties, quantified by the molecular hyperpolarizability (γ), show a substantial increase with chain length.
| Number of Acetylene Units (n) | Compound Name | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Molecular Hyperpolarizability (γ, 10⁻³⁶ esu) |
| 2 | 1,4-Diphenylbutadiyne | ~295, 314 | ~25,000, ~28,000 | - |
| 3 | 1,6-Diphenylhexatriyne | ~310, 332, 357 | ~35,000, ~50,000, ~45,000 | - |
| 4 | 1,8-Diphenyloctatetrayne | ~330, 355, 384 | ~50,000, ~80,000, ~75,000 | - |
| 5 | 1,10-Diphenyldecapentayne | ~348, 375, 405 | ~70,000, ~110,000, ~100,000 | - |
| 6 | 1,12-Diphenylhexadecayne | ~365, 395, 428 | ~90,000, ~140,000, ~130,000 | - |
| 8 | 1,16-Diphenylhexadecaoctayne | ~390, 422, 455 | ~130,000, ~200,000, ~180,000 | ~1.7 (relative to CCl4) |
Note: The values presented are approximate and can vary depending on the solvent and specific experimental conditions. The data is compiled from various research articles.
Thermal Stability
Mechanical and Electrical Properties
There is a significant lack of experimental data regarding the mechanical properties of single, discrete diphenylpolyyne molecules. Such measurements are technically challenging. Similarly, detailed studies on the electrical conductivity of pure, well-defined diphenylpolyynes are scarce. While conjugated systems are often associated with conductivity, the large band gaps in these molecules suggest they are more likely to be insulators or semiconductors. Further research is required to fully elucidate these properties.
Experimental Protocols
The synthesis and characterization of diphenylpolyynes involve several key experimental techniques. Below are detailed methodologies for some of the most common procedures.
Synthesis of Diphenylpolyynes via Cadiot-Chodkiewicz Coupling
This reaction is a versatile method for the synthesis of unsymmetrical diarylpolyynes.
Materials:
-
Copper(I) chloride (CuCl)
-
Ethylamine (B1201723) (70% in water)
-
Hydroxylamine (B1172632) hydrochloride
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (bromoethynyl)benzene (1.0 mmol) in methanol (10 mL) is prepared in a round-bottom flask.
-
To this solution, add ethylamine (2 mL) and a catalytic amount of copper(I) chloride (0.05 mmol) and hydroxylamine hydrochloride (0.1 mmol).
-
The mixture is stirred at room temperature, and a solution of phenylacetylene (1.2 mmol) in methanol (5 mL) is added dropwise over 30 minutes.
-
The reaction is stirred for 4 hours at room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired diphenylpolyyne.
Characterization by UV-Vis Spectroscopy
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
A stock solution of the diphenylpolyyne sample is prepared in a suitable solvent (e.g., tetrahydrofuran, chloroform) of known concentration.
-
A series of dilutions are made to obtain solutions with concentrations in the linear range of the instrument's absorbance detection.
-
The spectrophotometer is blanked using the pure solvent.
-
The absorbance spectra of the sample solutions are recorded over a wavelength range of approximately 200-600 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the spectra.
-
The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Visualizing Structure-Property Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Relationship between increasing polyyne chain length and key properties.
Caption: General experimental workflow for the synthesis of diphenylpolyynes.
Safety Operating Guide
Proper Disposal of 1,4-Diphenylbutadiyne: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1,4-Diphenylbutadiyne. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations concerning hazardous waste disposal.
The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This compound, a combustible solid that can cause skin, eye, and respiratory irritation, requires careful handling and disposal as a hazardous chemical waste.[1][2][3] This guide outlines the necessary procedures for its safe disposal, aligned with standard laboratory safety protocols.
Hazard and Disposal Information Summary
While this compound is not specifically listed with its own EPA waste code, it must be treated as hazardous waste based on its characteristics. The following table summarizes key data for its handling and disposal.
| Parameter | Value / Classification | Source(s) |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1][2][3][4] | Safety Data Sheets (SDS) |
| Physical State | Solid[1][4] | SDS |
| Incompatible Materials | Strong oxidizing agents[4][5] | SDS |
| EPA Waste Code | Not specifically listed. Must be classified based on hazardous characteristics (e.g., Toxicity). Consult your EHS for the appropriate D-code.[6] | 40 CFR § 261 |
| Reportable Quantity (RQ) | As an unlisted hazardous waste exhibiting toxicity, the default Reportable Quantity is 100 pounds (45.4 kg) under CERCLA.[2] | Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant or licensed hazardous waste management service.[5][6][7] | Regulatory Guidelines |
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final removal from the laboratory.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE as specified in the Safety Data Sheet.[7]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[5]
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator (e.g., N95 dust mask).[1][2]
Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.
-
Dedicated Waste Container: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.[8]
-
Avoid Mixing: Under no circumstances should this compound waste be mixed with other waste streams, especially strong oxidizing agents.[4][5]
-
Types of Waste:
-
Solid Waste (Non-Sharps): Includes contaminated gloves, pipette tips, weigh boats, and paper towels. These should be placed in a durable, lined container.[8]
-
Contaminated Labware: Glassware that has been in contact with this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).[9] The initial rinsate must be collected as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm with your institution's EHS guidelines first.[8]
-
Grossly Contaminated Material & Unused Product: Any unused or expired this compound and grossly contaminated materials should be disposed of in their original container or a compatible, sealed waste container.
-
Waste Containerization and Labeling
Proper container management is essential for safety and regulatory compliance.
-
Container Selection: Use only approved, chemically compatible waste containers. Ensure they are in good condition with no leaks or rust.[9][10]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled as soon as waste is first added.[11] The label must include:
-
Container Management:
Storage and Final Disposal
-
Storage: Store the labeled waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[10]
-
Arranging Pickup: Once the waste container is full (or approaching the accumulation time limit set by your institution), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[8] Follow your institution's specific procedures for requesting a chemical waste pickup.[10]
-
Prohibited Disposal: Never dispose of this compound waste in the regular trash or down the sanitary sewer.[8][10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. epa.gov [epa.gov]
- 3. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. actenviro.com [actenviro.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. benchchem.com [benchchem.com]
- 11. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
Personal protective equipment for handling 1,4-Diphenylbutadiyne
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Diphenylbutadiyne in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this chemical.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] It is crucial to handle this compound with appropriate personal protective equipment and in a controlled environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the planned procedures.[6] However, the following PPE is generally recommended when handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[8][9] |
| Body Protection | Laboratory coat. Additional protective clothing may be required based on the risk assessment. | Standard lab coat for minor tasks. An acid-resistant apron may be needed for handling corrosive substances.[10] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved N95 dust mask or higher-level respirator should be used. | Engineering controls like fume hoods are the preferred method to control exposure. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Inspect all PPE for integrity before use.
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust.[11]
-
Wear the appropriate PPE as specified in the table above.
-
Avoid creating dust when handling the solid compound.[8][11]
-
Do not eat, drink, or smoke in the handling area.[11]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][12]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[8][12][13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][12][13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12][13]
4. Storage:
Disposal Plan
-
Waste Chemical: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][8] Do not empty into drains.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[8] Contaminated clothing should be removed and washed before reuse.[1][2][4]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₆H₁₀ |
| Molecular Weight | 202.25 g/mol [3][4] |
| Melting Point | 85-88 °C[2] |
| Boiling Point | 210 °C / 3 mmHg[2] |
| Solubility in Water | Sparingly soluble (5.5E-4 g/L at 25°C)[5] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 1,4-Diphenyl-1,3-butadiyne | C16H10 | CID 70174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
- 9. hsa.ie [hsa.ie]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. aksci.com [aksci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
